Capeserod
Descripción
a 5-HT(4) receptor partial agonist; structure in first source
Structure
3D Structure
Propiedades
Número CAS |
769901-96-4 |
|---|---|
Fórmula molecular |
C23H25ClN4O4 |
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C23H25ClN4O4/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15/h1-5,14,16H,6-13,25H2 |
Clave InChI |
MDBNTXARNGRHEV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |
Sinónimos |
5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(1-(2-phenylethyl)-4-piperidinyl)-1,3,4-oxadiazol-2(3H)-one SL 65.0155 SL-65.0155 SL65.0155 |
Origen del producto |
United States |
Foundational & Exploratory
Capeserod's Mechanism of Action in Gastrointestinal Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod (formerly SL65.0155) is a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist currently under investigation for the treatment of gastrointestinal (GI) motility disorders, most notably gastroparesis. Originally developed by Sanofi for neurological conditions, its prokinetic potential is now being explored by Entero Therapeutics. This document provides an in-depth technical overview of this compound's core mechanism of action, summarizing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to characterize it. While direct evidence of its prokinetic effects in GI models is emerging, its high affinity and partial agonist activity at the 5-HT4 receptor form a strong basis for its therapeutic potential in disorders characterized by delayed gastrointestinal transit.
Introduction
Gastrointestinal motility disorders, such as gastroparesis and chronic constipation, represent a significant unmet medical need, causing debilitating symptoms and impacting quality of life. The serotonin (B10506) 5-HT4 receptor is a well-established target for prokinetic agents, as its activation in the enteric nervous system stimulates peristalsis and secretion. This compound is a selective 5-HT4 receptor partial agonist that has been repurposed for GI indications.[1][2] This whitepaper will detail the molecular and cellular mechanisms underlying this compound's action, present available quantitative pharmacological data, and describe the key experimental protocols for its evaluation.
Core Mechanism of Action: Selective 5-HT4 Receptor Partial Agonism
This compound's primary mechanism of action is its interaction with the 5-HT4 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. As a partial agonist, this compound binds to and activates the 5-HT4 receptor, but with a lower maximal effect compared to the endogenous full agonist, serotonin (5-HT).[3]
Signaling Pathway
The activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade, as illustrated in the diagram below.
Caption: this compound's 5-HT4 receptor-mediated signaling pathway.
This activation of Protein Kinase A (PKA) in enteric neurons is believed to modulate the release of neurotransmitters, such as acetylcholine, which in turn stimulates smooth muscle contraction and enhances gastrointestinal motility.[4] Entero Therapeutics suggests that this mechanism can decrease colonic transit time and improve bowel movements.[4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound (SL65.0155) at the human 5-HT4 receptor.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| This compound (SL65.0155) | Human 5-HT4 | [3H]GR113808 | 0.6 | [3] |
Table 2: Functional Activity of this compound
| Compound | Cell Line | Assay | Parameter | Value | Source |
| This compound (SL65.0155) | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | cAMP Production | Emax (% of Serotonin) | 40-50% | [3] |
Note: While the Moser et al. (2002) study, a primary source for this quantitative data, indicated that this compound was devoid of significant gastrointestinal effects in rats at the doses tested for cognitive enhancement, the rationale for its current development in GI disorders is based on its potent and selective partial agonism at the 5-HT4 receptor, a mechanism well-established for prokinetic effects.[3][5] Further preclinical and clinical studies are anticipated to elucidate its dose-dependent effects on GI motility.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound's pharmacological profile.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT4 receptor. Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT4 receptor (e.g., [3H]GR113808) and varying concentrations of the unlabeled test compound (this compound). The reaction is allowed to reach equilibrium.
-
Filtration and Counting: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the 5-HT4 receptor signaling pathway, to determine its functional activity (potency and efficacy).
Caption: Workflow for a cAMP functional assay.
Methodology:
-
Cell Culture: Cells stably expressing the desired 5-HT4 receptor subtype are cultured to an appropriate density in multi-well plates.
-
Agonist Stimulation: The cells are incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP. Varying concentrations of the test agonist (this compound) are then added to the cells and incubated to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined from this curve.
Future Directions and Conclusion
This compound's high affinity and partial agonist activity at the 5-HT4 receptor provide a strong rationale for its development as a therapeutic agent for GI motility disorders like gastroparesis. The partial agonism may offer a favorable safety profile by avoiding overstimulation of the receptor, a concern with full agonists.
The ongoing development of this compound for gastroparesis by Entero Therapeutics will be critical in providing the necessary clinical data to confirm its prokinetic efficacy and safety in a GI-specific context. Future research should focus on:
-
Preclinical GI Motility Studies: In vivo studies in animal models of gastroparesis and constipation to quantify the effects of this compound on gastric emptying, small bowel transit, and colonic motility.
-
Clinical Trials: Well-controlled clinical trials in patients with gastroparesis and other GI motility disorders to establish the efficacy and safety of this compound in a clinical setting.
-
Splice Variant Selectivity: Further investigation into the functional selectivity of this compound for different 5-HT4 receptor splice variants expressed in the gut, which may influence its therapeutic effects.
References
- 1. Pipeline - Entero Therapeutics [enterothera.com]
- 2. Home - Entero Therapeutics [enterothera.com]
- 3. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (2024) - Entero Therapeutics [enterothera.com]
- 5. enterothera.com [enterothera.com]
Capeserod (SL65.0155): A Technical Guide to its 5-HT4 Receptor Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod, also known by its developmental code name SL65.0155, is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for its potential in treating cognitive deficits associated with Alzheimer's disease, its development for this indication was discontinued. More recently, this compound has been repurposed for investigation in the field of gastrointestinal disorders, leveraging its prokinetic properties mediated through 5-HT4 receptor activation. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, focusing on its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological activity of this compound at the 5-HT4 receptor.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Radioligand | Preparation | Ki (nM) |
| This compound (SL65.0155) | Human 5-HT4 | [3H]-GR113808 | Membranes from cells expressing the receptor | 0.6[1][2][3] |
Table 2: Functional Activity of this compound
| Assay Type | System | Measured Response | Intrinsic Activity (% of Serotonin) | pKb |
| cAMP Accumulation | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | cAMP Production | 40-50[1][2][3] | N/A |
| Isolated Tissue Assay | Rat Esophagus Preparation | Antagonism of 5-HT induced relaxation | N/A | 8.81[1][2][3] |
Experimental Protocols
The characterization of this compound's 5-HT4 receptor activity involves standard in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT4 receptor.
-
Radioligand: A high-affinity 5-HT4 receptor radioligand, such as [3H]-GR113808.
-
Test Compound: this compound (SL65.0155).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 receptor antagonist (e.g., GR113808).
-
Assay Buffer: Typically a Tris-HCl buffer containing appropriate ions (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the 5-HT4 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity of this compound as a partial agonist at the 5-HT4 receptor.
Objective: To measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger, following the activation of Gs-coupled receptors like the 5-HT4 receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT4 receptor (specifically, splice variants 5-HT4(b) and 5-HT4(e) have been reported for this compound characterization).[1][2][3]
-
Test Compound: this compound (SL65.0155).
-
Reference Agonist: Serotonin (5-HT).
-
Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating: The cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates.
-
Compound Addition: The cells are pre-incubated with a PDE inhibitor. Subsequently, varying concentrations of this compound or the reference agonist (serotonin) are added to the wells.
-
Incubation: The plate is incubated for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the compound concentration. The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect) are determined. The intrinsic activity is calculated by comparing the Emax of this compound to the Emax of the full agonist, serotonin.
Isolated Tissue (Rat Esophagus) Functional Assay
This assay is used to characterize the functional effects of this compound in a more physiologically relevant system.
Objective: To assess the functional activity of a test compound on a native tissue preparation that expresses the 5-HT4 receptor.
Materials:
-
Tissue: Isolated rat esophagus preparation.
-
Organ Bath: A temperature-controlled chamber to maintain the tissue in a physiological solution.
-
Physiological Salt Solution: (e.g., Krebs-Henseleit solution) continuously gassed with carbogen (B8564812) (95% O2, 5% CO2).
-
Force Transducer and Recording System: To measure tissue contraction and relaxation.
-
Test Compound: this compound (SL65.0155).
-
Agonist: Serotonin (5-HT).
Procedure:
-
Tissue Preparation: A segment of the rat esophagus is dissected and mounted in an organ bath containing a physiological salt solution. The tissue is allowed to equilibrate under a resting tension.
-
Contraction/Relaxation Measurement: The tissue is pre-contracted with an agent like carbachol. The ability of serotonin to induce relaxation is then measured.
-
Antagonist Protocol: To determine the antagonist properties of this compound in this preparation, the tissue is incubated with varying concentrations of this compound before adding cumulative concentrations of serotonin.
-
Data Analysis: The antagonistic effect of this compound is quantified by determining the pKb value, which is a measure of the antagonist's potency. This is derived from the rightward shift of the serotonin concentration-response curve in the presence of this compound.
Visualizations
Signaling Pathway
References
Preclinical Profile of Capeserod (PCS12852): A Potent and Selective 5-HT₄ Receptor Agonist for Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis, a debilitating disorder characterized by delayed gastric emptying, presents a significant unmet medical need. Current therapeutic options are limited and often associated with undesirable side effects. Capeserod (formerly known as PCS12852 and YH12852), a novel, potent, and highly selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological profile and prokinetic effects relevant to the treatment of gastroparesis.
Core Pharmacological Data
This compound has demonstrated a superior profile in preclinical studies compared to other 5-HT₄ receptor agonists, such as tegaserod (B130379) and prucalopride (B966). Its high affinity and selectivity for the 5-HT₄ receptor are key attributes that potentially translate to a more favorable efficacy and safety profile.
Receptor Binding and Agonist Activity
Preclinical evaluations have established this compound as a high-affinity agonist for the human 5-HT₄(a) receptor. In radioligand binding assays, this compound exhibited a significantly higher affinity for the 5-HT₄ receptor compared to tegaserod and prucalopride[1]. Furthermore, in functional assays, this compound demonstrated potent agonist activity at the 5-HT₄(a) receptor[1].
Table 1: 5-HT₄ Receptor Binding Affinity and Functional Agonist Potency [1]
| Compound | 5-HT₄ Receptor Binding Affinity (pKi) | 5-HT₄ Receptor Agonist Activity (pEC₅₀) |
| This compound (YH12852) | 10.3 | 9.4 |
| Tegaserod | 8.5 | 7.9 |
| Prucalopride | 7.8 | 8.3 |
This compound's high selectivity is a critical feature. It shows minimal affinity for other 5-HT receptors (including 5-HT₁ₐ, 5-HT₁₈, 5-HT₂ₐ, 5-HT₂₈, and 5-HT₃) and various non-5-HT receptors, ion channels, enzymes, and transporters, suggesting a lower potential for off-target side effects[1][2]. Specifically, its binding affinity for the 5-HT₄ receptor is reported to be 200-fold higher than for other 5-HT receptors[3][4].
Prokinetic Effects in Preclinical Models
The prokinetic properties of this compound have been evaluated in a range of in vitro and in vivo animal models, demonstrating its potential to enhance gastrointestinal motility.
In Vitro Contractility Studies
In isolated guinea pig distal colon, this compound induced contractions and increased propulsive motility. These effects were concentration-dependent and were blocked by the 5-HT₄ receptor antagonist GR113808, confirming the mechanism of action is mediated through the 5-HT₄ receptor[1]. Early preclinical work indicated that this compound is approximately three times more potent than prucalopride in inducing contractile activity in the guinea pig distal colon[2].
In Vivo Gastrointestinal Motility Studies
This compound has shown significant prokinetic effects in several animal models, including guinea pigs, dogs, and monkeys[1].
-
Gastric Emptying: In studies involving guinea pigs, dogs, and monkeys, this compound was more effective at improving gastric emptying than the 5-HT₄ receptor agonist mosapride[1].
-
Colonic Transit: In guinea pigs and dogs, this compound was more effective than prucalopride in increasing defecation, indicating a potent effect on lower gastrointestinal motility as well[1].
These findings from animal models suggest that this compound has the potential to address the delayed gastric emptying that is the hallmark of gastroparesis.
Experimental Protocols
5-HT₄ Receptor Binding Affinity Assay[1]
-
Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT₄(a) receptor were used.
-
Radioligand: [³H]GR113808, a selective 5-HT₄ receptor antagonist, was used as the radioligand.
-
Procedure: The cell membranes were incubated with [³H]GR113808 in a 50 mM HEPES buffer (pH 7.4) containing 0.1% bovine serum albumin (BSA).
-
Competition Assay: Test compounds (this compound, tegaserod, prucalopride) were dissolved in DMSO and serially diluted to various concentrations.
-
Non-specific Binding Determination: Non-specific binding was determined in the presence of an excess of unlabeled GR113808 (1 μM).
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined, and the pKi value was calculated.
Guinea Pig Isolated Distal Colon Contractility Assay[1]
-
Tissue Preparation: The distal colon was isolated from male Hartley guinea pigs. The longitudinal muscle with the myenteric plexus attached was prepared.
-
Experimental Setup: The tissue strips were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
Measurement: Isometric contractions were recorded using a force-displacement transducer.
-
Procedure: After an equilibration period, cumulative concentration-response curves for this compound were generated. To confirm the mechanism of action, the experiments were repeated in the presence of the 5-HT₄ receptor antagonist GR113808.
Signaling Pathway and Experimental Workflow
The prokinetic effects of this compound are initiated by its binding to and activation of 5-HT₄ receptors on enteric neurons. This activation leads to a signaling cascade that ultimately enhances gastrointestinal motility.
Caption: this compound's mechanism of action in promoting gastrointestinal motility.
The preclinical evaluation of this compound followed a structured workflow, from in vitro characterization to in vivo efficacy studies in various animal models.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for gastroparesis. Its high potency and selectivity for the 5-HT₄ receptor, coupled with demonstrated prokinetic effects in various animal models, suggest a promising efficacy and safety profile. Further clinical investigation is warranted to confirm these preclinical findings in patients with gastroparesis.
References
- 1. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processa Pharmaceuticals Announces PCS12852 Successfully Improves the Clinical Symptoms Associated with Gastroparesis in Phase 2A Trial :: Processa Pharmaceuticals, Inc. (PCSA) [processapharmaceuticals.com]
- 3. Processa begins US trial of gastrointestinal drug Yuhan licensed out < Pharma < Article - KBR [koreabiomed.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Capeserod (SL-65.0155): A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
Capeserod, also known by its developmental code SL-65.0155, is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document provides a comprehensive overview of its chemical structure, properties, and pharmacological profile, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the IUPAC name 5-(8-amino-7-chloro-2,3-dihydrobenzo[b][1]dioxin-5-yl)-3-(1-phenethylpiperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride.[1] Its structure is characterized by a central 1,3,4-oxadiazol-2(3H)-one ring system linked to a substituted dihydrobenzodioxin moiety and a phenethylpiperidine group.
A 2D representation of the chemical structure of this compound (SL-65.0155) is provided below.
Caption: Chemical structure of this compound (SL-65.0155).
Table 1: Physicochemical Properties of this compound (SL-65.0155)
| Property | Value |
| Molecular Formula | C₂₃H₂₅ClN₄O₄ (free base) |
| Molecular Weight | 493.39 g/mol (HCl salt)[1] |
| CAS Number | 769901-96-4 (free base); 191023-43-5 (HCl)[1] |
| Appearance | Solid powder[1] |
| SMILES | O=C1OC(C2=C(OCCO3)C3=C(N)C(Cl)=C2)=NN1C4CCN(CCC5=CC=CC=C5)CC4.[H]Cl[1] |
| InChI Key | LNNFXZHLRNQJIT-UHFFFAOYSA-N[1] |
Pharmacological Profile
This compound is a high-affinity partial agonist for the 5-HT4 receptor. Its mechanism of action involves binding to and activating this receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates various downstream cellular processes.
Table 2: Pharmacological Properties of this compound (SL-65.0155)
| Parameter | Species | Tissue/Cell Line | Value |
| Binding Affinity (Ki) | Human | Cloned 5-HT4e | 0.8 nM |
| Functional Activity (EC50) | Human | Cloned 5-HT4e | 1.2 nM |
| Intrinsic Activity | Human | Cloned 5-HT4e | 60% (relative to serotonin) |
Signaling Pathway
The interaction of this compound with the 5-HT4 receptor initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Caption: this compound-induced 5-HT4 receptor signaling pathway.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This experiment determines the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Caption: Workflow for a radioligand binding assay.
Functional Assay (cAMP Measurement)
This experiment measures the ability of this compound to activate the 5-HT4 receptor and stimulate cAMP production.
Caption: Workflow for a functional cAMP assay.
Conclusion
This compound (SL-65.0155) is a valuable research tool for investigating the role of the 5-HT4 receptor in various physiological and pathological processes. Its high affinity and partial agonist activity make it a specific modulator of this receptor system. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the 5-HT4 receptor.
References
In-Vitro Profile of Capeserod (SL65.0155) at Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod, also known as SL65.0155, is a potent and selective serotonin (B10506) 5-HT4 receptor partial agonist.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of this compound, with a focus on its interaction with serotonin receptors. The information presented herein is intended to support further research and drug development efforts. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at various serotonin receptors based on available in-vitro studies.
Table 1: Serotonin Receptor Binding Affinity of this compound (SL65.0155)
| Receptor Subtype | Ligand | Species/Tissue Source | Kᵢ (nM) | Reference |
| 5-HT₄ | This compound (SL65.0155) | Human | 0.6 | [1][2][3][4][5] |
| Other Receptors | This compound (SL65.0155) | Various | >60 (>100-fold selectivity) | [1][2][4][5] |
Table 2: Functional Activity of this compound (SL65.0155) at the 5-HT₄ Receptor
| Assay Type | Cell Line/Tissue | Splice Variant | Agonist/Antagonist Activity | Efficacy (% of Serotonin) | pKₑ | Reference |
| cAMP Production | Cells expressing human 5-HT₄ | 5-HT₄(b) and 5-HT₄(e) | Partial Agonist | 40 - 50% | - | [1][2][4][5] |
| Functional Assay | Rat Esophagus | Not specified | Antagonist | - | 8.81 | [1][2][4][5] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments cited are provided below.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.[6][7]
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₄ receptor.
Materials:
-
Test Compound: this compound (SL65.0155)
-
Radioligand: A suitable radiolabeled 5-HT₄ receptor antagonist (e.g., [³H]-GR113808).
-
Receptor Source: Membranes from cells stably expressing the human 5-HT₄ receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₄ receptor ligand (e.g., Serotonin).
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the human 5-HT₄ receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
cAMP functional assays are used to determine the functional activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.
Objective: To assess the effect of this compound on cyclic AMP (cAMP) production in cells expressing the human 5-HT₄ receptor.
Materials:
-
Test Compound: this compound (SL65.0155)
-
Cell Line: A suitable host cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₄(b) or 5-HT₄(e) receptor splice variants.
-
Assay Medium: Appropriate cell culture medium.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture: The engineered cells are cultured to an appropriate density in 96-well plates.
-
Compound Addition: The cells are treated with varying concentrations of this compound. A positive control (e.g., Serotonin) and a vehicle control are also included.
-
Incubation: The plates are incubated for a specific period to allow for receptor stimulation and subsequent cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured according to the instructions of the cAMP detection kit.
-
Data Analysis: The amount of cAMP produced at each concentration of this compound is quantified. The data is then plotted to determine the EC₅₀ (the concentration of agonist that gives half-maximal response) and the maximal efficacy (Eₘₐₓ) relative to the positive control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the 5-HT₄ Receptor
The 5-HT₄ receptor is a Gs-protein coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB).
Caption: 5-HT₄ Receptor Gs Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow for cAMP Functional Assay
This diagram outlines the general procedure for a cell-based functional assay to measure cAMP production.
Caption: cAMP Functional Assay Workflow.
References
- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] SL65.0155, A Novel 5-Hydroxytryptamine4 Receptor Partial Agonist with Potent Cognition-Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Capeserod (SL-650155) in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod, also known as SL-650155, is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Initially investigated for its potential in treating cognitive disorders, particularly Alzheimer's disease, its pharmacodynamic profile has been characterized in a variety of preclinical animal models. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacodynamics of this compound, with a focus on its effects on cognitive function and related neurochemical pathways. The information presented herein is compiled from key preclinical studies to support further research and development.
In Vitro Pharmacodynamics
This compound demonstrates high affinity and partial agonist activity at human 5-HT4 receptors. Its selectivity is a key feature, minimizing off-target effects. The in vitro characteristics are summarized in the table below.
| Parameter | Value | Species/System |
| Receptor Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 Receptors |
| Receptor Selectivity | >100-fold vs. other receptors | Not specified |
| Functional Activity (cAMP production) | Partial Agonist (40-50% of Serotonin's maximal effect) | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants |
| Functional Activity (Rat Esophagus) | Antagonist (pKb = 8.81) | Isolated rat esophagus preparation |
In Vivo Pharmacodynamics: Cognitive Enhancement
Preclinical studies in rodent models have consistently demonstrated the pro-cognitive effects of this compound across various behavioral paradigms. These studies highlight its potential to ameliorate age- and chemically-induced cognitive deficits.
Object Recognition Task in Rats
This compound has been shown to significantly improve long-term memory in the novel object recognition task.
| Animal Model | Treatment | Dose Range | Key Findings |
| Young Rats | Intraperitoneal (i.p.) or Oral (p.o.) | 0.001-0.1 mg/kg | Improved memory retention at a 24-hour delay. This effect was blocked by the 5-HT4 antagonist SDZ 205,557, confirming the mechanism of action.[1][2] |
Linear Maze Task in Aged Rats
In a model of age-associated cognitive decline, this compound reversed learning and memory deficits.
| Animal Model | Treatment | Dose Range | Key Findings |
| Aged Rats | Not specified | Not specified | Reversed cognitive deficits observed in the linear maze task.[1][2] |
Morris Water Maze in Mice
This compound was effective in reversing a chemically-induced deficit in spatial learning and memory.
| Animal Model | Treatment | Dose Range | Key Findings |
| Mice with Scopolamine-induced deficit | Not specified | Not specified | Reversed the scopolamine-induced deficit in the Morris water maze task.[1][2] |
Synergistic Effects with Acetylcholinesterase Inhibitors
A noteworthy finding is the synergistic interaction of this compound with existing Alzheimer's disease treatments.
| Animal Model | Treatment | Dose Range | Key Findings |
| Not specified | Combination with Rivastigmine | Inactive dose of this compound | A significant promnesic (memory-enhancing) effect was observed, suggesting a potential for combination therapy.[1][2] |
In Vivo Pharmacodynamics: Antidepressant-like Effects and Neurochemical Changes
Beyond its cognitive-enhancing properties, this compound has also been investigated for its potential antidepressant-like effects.
| Animal Model | Behavioral Test | Treatment | Dose Range | Key Findings |
| Wistar Rats | Forced Swim Test | Intraperitoneal (i.p.) | 0.5 and 1 mg/kg | Increased swimming and climbing behavior, and reduced immobility time, indicative of an antidepressant-like effect.[3] |
These behavioral effects are supported by changes in key neurotrophic factors in the hippocampus.
| Animal Model | Analysis | Treatment | Key Findings |
| Wistar Rats | Western Blot of Hippocampal Homogenates | 0.5 and 1 mg/kg i.p. | Enhanced protein levels of p-CREB, BDNF, Bcl-2, and VEGF, suggesting an effect on neuroplasticity pathways.[3] |
Experimental Protocols and Methodologies
Receptor Binding and Functional Assays
-
Radioligand Binding Assays: Performed using membranes from cells expressing human 5-HT4 receptors to determine the binding affinity (Ki) of this compound.
-
cAMP Production Assays: Conducted in cells expressing specific human 5-HT4 receptor splice variants (e.g., 5-HT4(b) and 5-HT4(e)) to measure the functional agonist or antagonist activity by quantifying the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
Isolated Tissue Preparations: The rat esophagus preparation is a classical pharmacological model used to assess 5-HT4 receptor function in a native tissue environment.
Behavioral Assays for Cognition
-
Novel Object Recognition Task: This task assesses learning and memory in rodents. During a familiarization phase, an animal is exposed to two identical objects. After a delay, the animal is returned to the arena with one familiar object and one novel object. The amount of time spent exploring the novel object is a measure of recognition memory.
-
Morris Water Maze: A test of spatial learning and memory. A rodent is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal spatial cues.
-
Linear Maze Task: This task can be used to assess working and reference memory in rodents. The animal learns to navigate a simple maze to receive a reward, and errors in navigation are recorded.
Behavioral and Neurochemical Assays for Antidepressant-like Effects
-
Forced Swim Test: A rodent is placed in a cylinder of water from which it cannot escape. The duration of immobility is measured as an indicator of behavioral despair, which can be reversed by antidepressant compounds.
-
Western Blot Analysis: A technique used to detect and quantify specific proteins in a tissue sample. In the context of this compound research, it was used to measure levels of neurotrophic factors in the hippocampus.
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Capeserod: A Comprehensive Technical Guide to its Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected safety and toxicology profile of Capeserod, a selective 5-HT4 receptor partial agonist. It is important to note that while this compound was reportedly well-tolerated in early-phase clinical trials for neurological disorders, specific quantitative preclinical and clinical safety data are not extensively available in the public domain.[1][2][3][4] The information presented herein is based on the known characteristics of the 5-HT4 agonist drug class and established international guidelines for nonclinical safety evaluation.
Introduction
This compound is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][4][5] Initially investigated by Sanofi for neurological conditions, it is now under development by Entero Therapeutics (formerly First Wave BioPharma) for gastrointestinal (GI) disorders.[1][4][5] The rationale for its repurposing is based on the critical role of 5-HT4 receptors in regulating GI motility.[4][5]
This technical guide synthesizes the available information and outlines the standard toxicological evaluation framework required for a drug of this class. It is intended to serve as a resource for professionals involved in the research and development of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively binding to and partially activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT4 receptor primarily involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for its prokinetic effects in the gastrointestinal tract.
Clinical Safety Summary
In seven Phase 1 and two Phase 2 clinical trials conducted by Sanofi, involving over 600 patients with neurological disorders, this compound was reported to be safe and well-tolerated.[1][2][3] Specific adverse event data from these trials are not publicly available. First Wave BioPharma (now Entero Therapeutics) plans to initiate new clinical trials for this compound in gastrointestinal indications, which will provide more detailed safety information in the target patient population.[1][4]
Potential Class-Related Adverse Effects of 5-HT4 Agonists
Based on the safety profile of other 5-HT4 agonists, the following adverse events could potentially be associated with this compound treatment. It is important to note that the selectivity of this compound may mitigate some of these effects.
| System Organ Class | Potential Adverse Events |
| Gastrointestinal | Diarrhea, abdominal pain, nausea, flatulence |
| Nervous System | Headache, dizziness |
| Cardiovascular | Palpitations, potential for arrhythmias (a concern with less selective, older 5-HT4 agonists)[6] |
Preclinical Toxicology Profile
A comprehensive preclinical toxicology program is mandated by regulatory agencies to characterize the safety profile of a new drug candidate before human exposure. The following sections detail the standard battery of studies that would be conducted for a compound like this compound.
Acute Toxicity
Objective: To determine the potential for toxicity after a single high dose of the substance.
Experimental Protocol (based on OECD Guideline 420):
-
Test System: Typically rats, one sex (usually female).
-
Administration: Oral gavage.
-
Procedure: A stepwise procedure with a few animals at each step. The study starts with a dose expected to produce some signs of toxicity. Depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.
-
Endpoint: Determination of the LD50 (Lethal Dose, 50%) or classification into a toxicity category.
Repeated-Dose Toxicity (Sub-chronic)
Objective: To characterize the toxicological profile of the substance following repeated administration over a prolonged period (e.g., 28 or 90 days).
Experimental Protocol (based on OECD Guideline 408 for a 90-day study):
-
Test System: Two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).
-
Administration: Oral, daily for 90 days.
-
Dose Groups: At least three dose levels (low, mid, high) and a control group.
-
Observations: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at multiple time points.
-
Endpoint: Identification of target organs of toxicity, determination of the No-Observed-Adverse-Effect Level (NOAEL), and characterization of the dose-response relationship. A full histopathological examination of all organs is conducted.
Genotoxicity
Objective: To assess the potential of the substance to induce genetic mutations or chromosomal damage.
Experimental Protocols: A standard battery of tests is performed:
-
Ames Test (Bacterial Reverse Mutation Assay - based on OECD Guideline 471):
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: Bacteria are exposed to the test substance with and without metabolic activation (S9 mix). The ability of the substance to cause a reversion to a non-mutant state is measured by the number of colonies that grow on a minimal medium.
-
-
In Vitro Micronucleus Test (based on OECD Guideline 487):
-
Test System: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line).
-
Procedure: Cells are exposed to the test substance with and without metabolic activation. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Carcinogenicity
Objective: To assess the tumorigenic potential of the substance after long-term exposure.
Experimental Protocol (based on OECD Guideline 451):
-
Test System: Long-term studies in two rodent species (e.g., rat and mouse).
-
Administration: Oral, daily for the majority of the animal's lifespan (e.g., 2 years for rats).
-
Dose Groups: At least three dose levels and a control group.
-
Observations: Regular clinical observations, body weight, food consumption, and palpation for masses.
-
Endpoint: A complete histopathological examination of all organs to identify any increase in tumor incidence.
Reproductive and Developmental Toxicity
Objective: To evaluate the potential effects of the substance on fertility, pregnancy, and fetal and offspring development.
Experimental Protocols (based on ICH S5(R3) Guidelines):
-
Fertility and Early Embryonic Development: Dosing in males and females before and during mating to assess effects on reproductive function.
-
Embryo-Fetal Development: Dosing of pregnant females during the period of organogenesis to assess for teratogenicity.
-
Pre- and Postnatal Development: Dosing of pregnant and lactating females to evaluate effects on the developing offspring.
Conclusion
This compound is a selective 5-HT4 receptor partial agonist with a previously established record of being safe and well-tolerated in early clinical development for neurological disorders.[1][2][3] Its repurposing for gastrointestinal indications is based on its well-defined mechanism of action. A comprehensive preclinical toxicology program, following international guidelines, is necessary to fully characterize its safety profile for this new indication. Future clinical trials in patients with GI disorders will be crucial in providing definitive data on its safety and efficacy in the target population. This guide provides a framework for understanding the expected safety and toxicology evaluation of this compound, which will be further elucidated as more data becomes publicly available.
References
- 1. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 2. bioflorida.com [bioflorida.com]
- 3. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - Entero Therapeutics [enterothera.com]
- 4. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. First Wave BioPharma: Focused on Targeted Oral Therapies for Gastrointestinal Diseases [synapse.patsnap.com]
- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
The Development of Capeserod (SL65.0155): A Technical Overview of Sanofi's Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod (formerly known as SL65.0155) is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor that was originally developed by Sanofi-Synthélabo. Initially investigated for neurological disorders, including Alzheimer's disease and urinary incontinence, the development for these indications was discontinued (B1498344) despite a favorable safety profile. The compound has since been licensed by other pharmaceutical companies for development in gastrointestinal indications. This guide provides a technical overview of the early-stage development of this compound by Sanofi, focusing on its pharmacological properties and the foundational preclinical and clinical research.
Core Pharmacological Profile
This compound is a benzodioxanoxadiazolone derivative with high affinity and selectivity for the human 5-HT4 receptor.[1][2] Its mechanism of action is centered on its partial agonist activity at this Gs-protein coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Preclinical Pharmacological Data
Sanofi's preclinical research established this compound as a potent and selective 5-HT4 receptor partial agonist. The key in vitro and in vivo findings are summarized below.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 receptors | [1][2] |
| Selectivity | >100-fold for other receptors | Not specified | [1][2] |
| Functional Activity | Partial agonist | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [1][2] |
| cAMP Production | 40-50% of serotonin's maximal effect | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [1][2] |
| In vivo Efficacy (Cognition) | Improved retention in object recognition task (0.001-0.1 mg/kg, i.p. or p.o.) | Rat | [1] |
| In vivo Efficacy (Cognition) | Reversed cognitive deficits in linear maze task | Aged rats | [1] |
| In vivo Efficacy (Cognition) | Reversed scopolamine-induced deficit in water maze task | Mouse | [1] |
Table 1: Summary of Preclinical Data for this compound (SL65.0155)
Experimental Protocols
While the specific, detailed protocols used by Sanofi in the development of this compound are not publicly available, the following are representative methodologies for the key assays that would have been employed.
Radioligand Binding Assay (General Protocol)
This assay would have been used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor would be prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 would be used.
-
Radioligand: A radiolabeled 5-HT4 receptor antagonist, such as [3H]GR113808, would be used at a concentration near its Kd.
-
Competition Assay: Increasing concentrations of unlabeled this compound would be incubated with the membranes and the radioligand.
-
Incubation: The reaction would be incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand would be separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters would be measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) would be determined and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay would have been used to determine the functional activity of this compound as a partial agonist.
-
Cell Culture: Cells stably expressing the human 5-HT4 receptor would be cultured in appropriate media.
-
Assay Medium: Cells would be incubated in a serum-free medium or a buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: Cells would be treated with increasing concentrations of this compound. Serotonin would be used as a positive control to determine the maximal response.
-
Incubation: The cells would be incubated for a defined period to allow for cAMP production.
-
Cell Lysis: The cells would be lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates would be quantified using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve would be generated to determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) and the maximal response relative to serotonin.
Signaling Pathway
This compound, as a 5-HT4 receptor partial agonist, activates the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The increased levels of cAMP then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to the cellular response.
Figure 1: Simplified signaling pathway of this compound via the 5-HT4 receptor.
Clinical Development by Sanofi
Sanofi advanced this compound into Phase 2 clinical trials for the treatment of Alzheimer's disease and urinary incontinence. Publicly available information indicates that these trials involved over 600 patients and that the drug was found to be safe and well-tolerated.[3] However, the development for these indications was discontinued, and detailed quantitative efficacy results from these Phase 2 studies have not been made public by Sanofi. The decision to halt development was not reported to be due to safety concerns.
Conclusion
This compound (SL65.0155) was identified by Sanofi as a high-affinity, selective partial agonist of the 5-HT4 receptor with a promising preclinical profile for procognitive effects. While early clinical development for neurological indications was discontinued, the compound's well-documented safety profile in over 600 patients has paved the way for its repurposing in other therapeutic areas, particularly gastrointestinal disorders. This technical summary provides an overview of the foundational scientific work conducted by Sanofi, which continues to be relevant for the ongoing development of this molecule.
References
Repurposing of Capeserod for Gastrointestinal Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod, a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist, is undergoing a strategic repurposing for the treatment of various gastrointestinal (GI) disorders. Originally investigated for neurological conditions, compelling preclinical and clinical safety data, coupled with artificial intelligence-driven analysis, has illuminated its potential as a prokinetic agent for diseases such as gastroparesis, ulcerative colitis, and chronic constipation.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key (though limited publicly available) quantitative data, outlines relevant experimental protocols for its evaluation, and visualizes the underlying signaling pathways and proposed research workflows.
Introduction: The Rationale for Repurposing this compound
This compound (formerly SL65.0155) was initially developed by Sanofi and explored in Phase II clinical trials for Alzheimer's disease and urinary incontinence.[3][5][8] While these indications were discontinued, the trials, involving over 600 patients, established a favorable safety and tolerability profile for the compound.[6][7][9][10][11]
Mechanism of Action: The Role of 5-HT4 Receptor Agonism in the GI Tract
This compound is a selective partial agonist of the 5-HT4 receptor.[2][3][8] These receptors are widely distributed throughout the gastrointestinal tract and play a crucial role in regulating motility, secretion, and visceral sensitivity.[3][13][14]
Activation of 5-HT4 receptors on enteric neurons is known to stimulate the peristaltic reflex, increase gastric emptying, and decrease esophageal reflux.[3][13] The prokinetic effects are mediated through the release of neurotransmitters, such as acetylcholine, which in turn contract smooth muscle and propel luminal contents forward.[2] This established mechanism provides a strong biological rationale for this compound's potential efficacy in treating disorders of gut motility.
Signaling Pathway of this compound at the 5-HT4 Receptor
Caption: this compound's signaling cascade.
Quantitative Data Summary
While specific clinical data for this compound in GI indications is not yet publicly available pending the initiation of Phase II trials, we can infer expected outcomes based on the performance of other 5-HT4 agonists and the known pharmacology of this compound.[6] The following tables structure the anticipated and known parameters of this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | 5-HT4 Receptor | [8] |
| Action | Partial Agonist | [2][8] |
| Binding Affinity (Ki) | 0.6 nM | [8] |
| Intrinsic Activity (IA) | 40-50% (relative to serotonin) | [8] |
Table 2: Anticipated Clinical Endpoints for this compound in Gastroparesis
| Endpoint | Measurement | Expected Outcome with this compound |
| Gastric Emptying Rate | Scintigraphy or Wireless Motility Capsule | Significant acceleration compared to placebo |
| Symptom Improvement | Gastroparesis Cardinal Symptom Index (GCSI) | Reduction in nausea, vomiting, early satiety, and bloating |
| Quality of Life | Patient-Reported Outcome Measures | Improvement in daily functioning and well-being |
Key Experimental Protocols for Preclinical and Clinical Evaluation
The following are detailed methodologies for experiments crucial to the development of this compound for gastrointestinal diseases.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity of this compound at the human 5-HT4 receptor.
-
Methodology:
-
Radioligand Binding Assay:
-
Utilize Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human 5-HT4(a) receptor.
-
Perform competitive binding assays with a radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808) and increasing concentrations of this compound.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 values to quantify binding affinity.
-
-
cAMP Accumulation Assay (Functional Agonism):
-
Use the same recombinant cell line.
-
Stimulate cells with varying concentrations of this compound.
-
Measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) using an appropriate assay kit (e.g., HTRF, ELISA).
-
Determine the EC50 and Emax values to characterize the potency and efficacy of this compound as a partial agonist.
-
-
Ex Vivo Guinea Pig Distal Colon Motility Assay
-
Objective: To assess the prokinetic effect of this compound on colonic contractility and propulsive motility.
-
Methodology:
-
Tissue Preparation:
-
Isolate segments of the distal colon from adult guinea pigs.
-
Mount the segments in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Contractility Measurement:
-
Measure isometric contractions using force transducers.
-
After an equilibration period, add this compound in a cumulative concentration-response manner.
-
Record the changes in contractile force and frequency.
-
-
Propulsive Motility Assessment:
-
Insert a fecal pellet or artificial pellet into the oral end of the colon segment.
-
Measure the time taken for the pellet to be expelled from the aboral end.
-
Compare the velocity of pellet propulsion in the presence and absence of this compound.
-
-
In Vivo Murine Model of Delayed Gastric Emptying
-
Objective: To evaluate the gastrokinetic effects of this compound in a disease-relevant animal model.
-
Methodology:
-
Induction of Gastroparesis:
-
Utilize a diabetic mouse model (e.g., db/db mice) which is known to exhibit delayed gastric emptying.
-
-
Gastric Emptying Measurement:
-
Administer a non-absorbable, non-caloric liquid or solid meal containing a radioactive tracer (e.g., 99mTc-sulfur colloid) or a colored marker via oral gavage.
-
At a predetermined time point, euthanize the animals and ligate the pylorus.
-
Excise the stomach and measure the amount of tracer/marker remaining.
-
Calculate the percentage of gastric emptying.
-
-
Treatment Protocol:
-
Administer this compound or vehicle to different groups of mice prior to the meal.
-
Compare the gastric emptying rates between the treatment and control groups.
-
-
Experimental Workflow for Preclinical to Clinical Transition
Caption: this compound's development pipeline.
Future Directions and Clinical Development Plan
Entero Therapeutics has announced plans to meet with the U.S. Food and Drug Administration (FDA) to establish a clear developmental and regulatory pathway for this compound in GI disorders.[1][3] The company intends to initiate Phase II clinical trials for gastroparesis.[4][6]
The existing safety data from over 600 patients provides a significant advantage, potentially streamlining the clinical development process.[7][9][10] Future studies will need to definitively establish the efficacy of this compound in improving gastric emptying and alleviating symptoms in patients with gastroparesis and other GI motility disorders.
Conclusion
The repurposing of this compound for gastrointestinal diseases represents a promising development in the search for novel, effective treatments for motility disorders. Its well-defined mechanism of action as a selective 5-HT4 receptor partial agonist, combined with a favorable safety profile, positions it as a strong candidate for further clinical investigation. The successful execution of the outlined experimental and clinical plans will be critical in realizing the full therapeutic potential of this compound for patients suffering from debilitating gastrointestinal conditions.
References
- 1. This compound - Entero Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. This compound (2024) - Entero Therapeutics [enterothera.com]
- 3. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. enterothera.com [enterothera.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. First Wave BioPharma Announces Exclusive Global License [globenewswire.com]
- 11. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - BioSpace [biospace.com]
- 12. bioflorida.com [bioflorida.com]
- 13. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Capeserod's Effect on Intestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod (formerly known as SL65.0155) is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for its potential in treating cognitive disorders, it is now being repurposed for gastrointestinal (GI) indications, primarily gastroparesis. This technical guide provides a comprehensive overview of the core principles underlying this compound's presumed effects on intestinal motility. Due to the limited availability of public data on this compound's GI effects, this document leverages data from other well-studied 5-HT4 agonists to illustrate the expected mechanisms, experimental evaluation, and potential quantitative outcomes. This guide summarizes the 5-HT4 receptor signaling pathway, details common experimental protocols for assessing intestinal motility, and presents illustrative quantitative data in structured tables.
Introduction
Gastrointestinal motility is a complex physiological process involving the coordinated contraction and relaxation of smooth muscles in the GI tract, regulated by the enteric nervous system (ENS), autonomic nervous system, and various hormones and neurotransmitters. Serotonin (5-hydroxytryptamine, 5-HT) is a key regulator of GI function, with approximately 95% of the body's serotonin located in the gut. The 5-HT4 receptor, a G-protein coupled receptor, is a prominent target for modulating intestinal motility. Activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine (B1216132), a primary excitatory neurotransmitter, thereby enhancing peristalsis and accelerating intestinal transit.
This compound is a high-affinity partial agonist for the 5-HT4 receptor. A preclinical study on this compound (SL65.0155) indicated it was devoid of significant gastrointestinal effects at doses effective for cognitive enhancement[1][2]. However, its current development for gastroparesis suggests a prokinetic effect is anticipated at therapeutic doses for GI disorders. This guide will explore the foundational science that supports this therapeutic rationale.
Mechanism of Action: 5-HT4 Receptor Signaling in the Gut
This compound exerts its prokinetic effects by acting as a partial agonist at 5-HT4 receptors, which are widely distributed throughout the gastrointestinal tract on various cell types, including enteric neurons, smooth muscle cells, and epithelial cells[3][4]. The primary mechanism for enhanced motility is believed to be the stimulation of presynaptic 5-HT4 receptors on cholinergic interneurons and motor neurons within the myenteric plexus[4].
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates an intracellular signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[4][5]. Subsequently, cAMP activates protein kinase A (PKA), which is thought to phosphorylate various downstream targets, ultimately facilitating the release of acetylcholine (ACh) from presynaptic nerve terminals[4][5]. The increased availability of ACh at the neuromuscular junction enhances the contraction of intestinal smooth muscle, leading to accelerated transit. Some evidence also suggests that 5-HT4 receptor activation can involve Src-dependent signaling pathways, independent of cAMP/PKA[6][7].
Below is a diagram illustrating the primary signaling pathway.
Experimental Protocols for Assessing Intestinal Motility
The prokinetic effects of 5-HT4 agonists are evaluated using a variety of established in vitro and in vivo models. The following are detailed methodologies for key experiments.
In Vitro: Isolated Organ Bath
The isolated organ bath technique is used to assess the direct effects of a compound on intestinal muscle contractility.
-
Objective: To measure the effect of this compound on the contractility of isolated intestinal segments.
-
Tissue Preparation: Segments of intestine (e.g., guinea pig ileum, rat colon) are excised and placed in a bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2)[8][9]. The tissue is mounted between a fixed point and a force-displacement transducer to record isometric or isotonic contractions[10].
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1g) for a period of time (e.g., 60 minutes), with regular changes of the bath solution.
-
Baseline contractile activity is recorded.
-
Electrical field stimulation (EFS) can be used to elicit neurally-mediated contractions[11][12].
-
This compound is added to the bath in increasing concentrations, and the resulting changes in contractile force and frequency are recorded.
-
The involvement of specific neurotransmitter systems can be investigated by pre-treating the tissue with receptor antagonists (e.g., atropine (B194438) for muscarinic receptors).
-
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of this compound.
In Vivo: Gastric Emptying Scintigraphy
Gastric emptying scintigraphy is the gold standard for measuring the rate at which stomach contents empty into the small intestine in clinical trials[13][14][15][16][17].
-
Objective: To quantify the effect of this compound on the rate of gastric emptying of a solid meal.
-
Patient Preparation: Subjects fast overnight. Medications that may affect GI motility are withheld. Blood glucose levels are monitored, especially in diabetic patients, as hyperglycemia can delay gastric emptying[13].
-
Test Meal: A standardized low-fat, solid meal is radiolabeled, commonly with Technetium-99m (99mTc) sulfur colloid mixed into egg whites[13][14].
-
Imaging Protocol:
-
The subject consumes the radiolabeled meal within a specified timeframe (e.g., 10 minutes).
-
Immediately after meal ingestion (time 0), and at subsequent time points (typically 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera[13][14].
-
The amount of radioactivity remaining in the stomach at each time point is measured.
-
-
Data Analysis: The percentage of the radiolabeled meal remaining in the stomach is calculated for each imaging time point. These data can be used to determine the gastric emptying half-time (T1/2).
In Vivo: Intestinal Transit Assays (Preclinical)
These assays measure the rate of propulsion of a marker through the small intestine in animal models.
-
Objective: To determine the effect of this compound on small intestinal transit time.
-
Animal Model: Typically rats or mice are used. Animals are fasted prior to the experiment to ensure an empty GI tract.
-
Experimental Procedure:
-
Animals are administered this compound or a vehicle control at a specified time before the marker.
-
A non-absorbable marker (e.g., a charcoal meal, carmine (B74029) red, or a fluorescent dye) is administered by oral gavage[18].
-
After a predetermined time, the animals are euthanized.
-
The small intestine is carefully dissected, and the total length is measured.
-
The distance traveled by the leading edge of the marker from the pylorus is measured.
-
-
Data Analysis: The intestinal transit is expressed as a percentage of the total length of the small intestine traveled by the marker.
Quantitative Data on the Effects of 5-HT4 Agonists on Intestinal Motility
As previously stated, specific quantitative data for this compound's effects on intestinal motility are not publicly available. The following tables summarize representative data from studies of other 5-HT4 agonists to provide a quantitative context for the expected effects of this drug class.
Table 1: In Vitro Potency of 5-HT4 Agonists
| Compound | Preparation | Parameter | Value | Reference |
| Tegaserod (B130379) | Rabbit Stomach | Potentiation of EFS-evoked contractions | pEC50 > Tegaserod | [11] |
| This compound (SL65.0155) | Cells expressing 5-HT4b/e receptors | cAMP Production | Partial agonist (40-50% of serotonin) | [1][2] |
| This compound (SL65.0155) | Rat Esophagus | 5-HT4 Antagonism | pKb = 8.81 | [1][2] |
Note: The finding that this compound acted as an antagonist in the rat esophagus preparation highlights species and tissue-specific differences in drug activity.
Table 2: Effects of 5-HT4 Agonists on Gastric Emptying in Humans
| Compound | Dose | Study Population | Change in Gastric Emptying | P-value | Reference |
| Tegaserod | 6 mg oral, b.i.d. | Healthy Male Subjects | Significant increase in emptying rate | < 0.01 | [19] |
| Tegaserod | 0.6 mg IV, b.i.d. | Healthy Male Subjects | Significant increase in emptying rate | < 0.01 | [19] |
Table 3: Effects of 5-HT4 Agonists on Small Bowel and Colonic Transit in Humans
| Compound | Dose | Parameter | Change in Transit | P-value | Reference |
| Tegaserod | 6 mg oral, b.i.d. | Small Intestine Transit Time | Shortened by 30% | Not specified | [19] |
| Tegaserod | 0.6 mg IV, b.i.d. | Small Intestine Transit Time | Shortened by 37% | Not specified | [19] |
| Tegaserod | 6 mg oral, b.i.d. | Colonic Filling | Accelerated | < 0.01 | [19] |
| Tegaserod | 6 mg oral, b.i.d. | Colonic Transit at 48h | Shortened | < 0.05 | [19] |
Conclusion
This compound, as a selective 5-HT4 receptor partial agonist, is poised to modulate gastrointestinal motility, a mechanism highly relevant for the treatment of disorders like gastroparesis. The foundational science of 5-HT4 receptor agonism points towards a prokinetic effect mediated primarily through the stimulation of cholinergic pathways in the enteric nervous system. While direct quantitative data on this compound's impact on intestinal transit are eagerly awaited from ongoing clinical development, the extensive research on other compounds in this class provides a strong basis for its therapeutic potential. The experimental protocols detailed in this guide represent the standard methodologies that will be crucial in characterizing the clinical pharmacology of this compound and defining its role in the management of gastrointestinal motility disorders. Future publications from clinical trials are expected to provide the specific quantitative data necessary to fully elucidate this compound's profile as a prokinetic agent.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reprocell.com [reprocell.com]
- 11. Differences between the abilities of tegaserod and motilin receptor agonists to stimulate gastric motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 14. med.emory.edu [med.emory.edu]
- 15. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 16. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 17. Gastric Emptying Scintigraphy 2024: Still A Need for Compliance with Published Guidelines | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 18. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tegaserod, a 5-HT4 receptor partial agonist, accelerates gastric emptying and gastrointestinal transit in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Capeserod's Molecular Interactions Beyond the 5-HT4 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod (formerly known as SL65.0155) is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2][3] With a high affinity for the human 5-HT4 receptor, exhibiting a Ki of 0.6 nM, its primary mechanism of action has been the focus of extensive research, particularly in the context of cognitive enhancement and, more recently, gastrointestinal disorders.[1][2][3][4] However, a comprehensive understanding of any drug's pharmacological profile necessitates a thorough investigation of its interactions with other molecular targets. This technical guide synthesizes the available information on the molecular targets of this compound beyond the 5-HT4 receptor, outlines common experimental methodologies for determining off-target binding, and provides visualizations of relevant pathways and workflows.
While detailed proprietary screening data for this compound's off-target interactions are not fully available in the public domain, preclinical studies have established its high selectivity. Research indicates that this compound displays a greater than 100-fold selectivity for the 5-HT4 receptor over all other receptors tested.[1][2] This suggests that for a wide range of other receptors, the binding affinity (Ki) is likely greater than 60 nM. The recent resurgence of interest in this compound for gastrointestinal indications has been partly driven by artificial intelligence (AI)-based analyses which suggest a unique mechanism of action, although specific off-target interactions from these analyses have not been publicly disclosed.[4]
Quantitative Data on Molecular Targets
Comprehensive quantitative data on the binding affinities of this compound at non-5-HT4 targets is limited in publicly accessible literature. The primary characterization of this compound emphasizes its high selectivity for the 5-HT4 receptor. The table below summarizes the known affinity for its primary target and the reported selectivity profile.
| Target | Ligand | Species | Assay Type | Affinity (Ki) | Selectivity vs. 5-HT4 | Reference |
| 5-HT4 Receptor | This compound (SL65.0155) | Human | Radioligand Binding | 0.6 nM | - | [1][2] |
| Other Receptors | This compound (SL65.0155) | Not Specified | Not Specified | > 60 nM (estimated) | > 100-fold | [1][2] |
Note: The specific list of "other receptors tested" is not detailed in the cited literature. This panel likely included a standard battery of receptors, ion channels, and transporters commonly used in preclinical drug development to assess off-target liabilities.
Experimental Protocols for Target Profiling
To determine the selectivity of a compound like this compound, a series of standardized in vitro assays are typically employed. The following are detailed methodologies for key experiments relevant to identifying off-target molecular interactions.
Radioligand Binding Assays for Off-Target Screening
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. A broad panel of assays for various G-protein coupled receptors (GPCRs), ion channels, and transporters would be used to assess the selectivity of this compound.
Objective: To determine the binding affinity (Ki) of this compound for a wide range of potential off-targets.
Materials:
-
Membrane Preparations: Commercially available or custom-prepared cell membranes expressing the target receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Spiperone for D2 dopamine (B1211576) receptors).
-
Test Compound: this compound (SL65.0155).
-
Assay Buffer: Target-specific buffer (e.g., Tris-HCl based buffer with appropriate ions).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cell-Based Assays for Signaling Pathway Analysis
Functional assays are crucial to determine if binding to an off-target receptor results in a biological response (agonist, antagonist, or inverse agonist activity).
Objective: To assess the functional activity of this compound at potential off-target receptors by measuring downstream signaling events.
Materials:
-
Cell Lines: Stably transfected cell lines expressing the receptor of interest and a reporter system (e.g., a luciferase reporter gene downstream of a specific response element).
-
Cell Culture Medium and Reagents.
-
Test Compound: this compound.
-
Agonist/Antagonist Controls: Known activators and inhibitors of the target receptor.
-
Luminometer/Fluorometer: To measure the reporter signal.
Procedure:
-
Cell Plating: Seed the engineered cells in 96-well plates and grow to a suitable confluency.
-
Compound Addition: Treat the cells with varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist.
-
Incubation: Incubate for a period sufficient to elicit a cellular response (e.g., 6-24 hours).
-
Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase assays) or second messenger levels (e.g., cAMP, intracellular calcium).
-
Data Analysis: Plot the response as a function of this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway for an off-target GPCR and a typical experimental workflow for off-target screening.
Conclusion
This compound is a highly selective 5-HT4 receptor partial agonist with a promising therapeutic profile. While comprehensive public data on its non-5-HT4 molecular targets is scarce, the established >100-fold selectivity provides a strong indication of its specificity. The methodologies outlined in this guide represent the standard industry practices for characterizing the full pharmacological profile of a drug candidate. As this compound continues to be investigated for new therapeutic applications, a more detailed understanding of its molecular interactions will be crucial for predicting its full range of physiological effects and ensuring its safety and efficacy. Further disclosure of the comprehensive selectivity screening data would be invaluable to the scientific community for a complete assessment of this compound's mechanism of action.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - Entero Therapeutics [enterothera.com]
Capeserod for Ulcerative Colitis: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capeserod, a selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor, is currently in the preclinical phase of development for the treatment of ulcerative colitis.[1][2][3][4][5][6][7] Previously investigated for neurological disorders, its repurposing for gastrointestinal indications is being explored by Entero Therapeutics (formerly First Wave BioPharma). While specific preclinical data for this compound in ulcerative colitis has not been publicly disclosed, this guide provides an in-depth overview of the therapeutic rationale, potential mechanism of action, and relevant preclinical findings for a closely related 5-HT4 receptor agonist. This document also outlines standard experimental protocols and visualizes key pathways to inform further research and development in this area.
Introduction: The Rationale for 5-HT4 Receptor Agonism in Ulcerative Colitis
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
This compound is a selective partial agonist of the 5-HT4 receptor. Activation of this G-protein coupled receptor is believed to initiate a signaling cascade that can lead to the release of neurotransmitters, thereby influencing colonic transit time and bowel movement.[1][6] In the context of ulcerative colitis, the therapeutic effects are hypothesized to be mediated through the promotion of epithelial healing.
Preclinical Efficacy of a Representative 5-HT4 Receptor Agonist
While specific preclinical data for this compound in ulcerative colitis are not yet available, a study on a luminally acting 5-HT4 receptor agonist, referred to as 5HT4-LA1, provides valuable insights into the potential efficacy of this drug class. The study demonstrated that daily administration of 5HT4-LA1 attenuated the development of colitis and accelerated recovery in multiple mouse models.[9][10]
Quantitative Data: Disease Activity Index and Histological Score
The following tables summarize the key quantitative findings from the preclinical study of 5HT4-LA1.
Table 1: Effect of 5HT4-LA1 on Disease Activity Index (DAI) in Mouse Models of Colitis
| Model | Treatment Paradigm | Vehicle Control (DAI) | 5HT4-LA1 (1 mg/kg) (DAI) | Result |
| DSS-induced Colitis | Recovery | ~3.5 | ~2.0 | Significant Reduction[9] |
| TNBS-induced Colitis | Recovery | ~3.0 | ~1.5 | Significant Reduction[9] |
| IL-10 KO Colitis | Recovery | ~2.5 | ~1.5 | Significant Improvement[9] |
DAI scores are approximate values read from graphical data presented in the source.
Table 2: Effect of 5HT4-LA1 on Histological Damage Scores in Mouse Models of Colitis
| Model | Treatment Paradigm | Vehicle Control (Score) | 5HT4-LA1 (1 mg/kg) (Score) | Result |
| DSS-induced Colitis | Prevention | ~8.0 | ~4.0 | Significant Reduction |
| TNBS-induced Colitis | Prevention | ~6.0 | ~3.0 | Significant Reduction |
| IL-10 KO Colitis | Prevention | ~7.0 | ~4.0 | Significant Reduction |
Histological scores are approximate values based on a qualitative assessment of graphical data from the source.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical study of the 5-HT4 receptor agonist 5HT4-LA1.[9][10]
Animal Models of Colitis
A general workflow for inducing and evaluating colitis in preclinical models is depicted below.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis:
-
Induction: Administer 2.5-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days.
-
Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily.
-
Treatment: For recovery studies, begin daily enema administration of the 5-HT4 receptor agonist (e.g., 1 mg/kg) or vehicle control after the establishment of colitis (e.g., from day 6 to day 16).[9]
-
Endpoint: At the end of the study period, euthanize the animals and collect colon tissue for histological analysis.
-
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:
-
Sensitization (Optional): Apply a solution of TNBS to the shaved skin of the mice one week prior to intrarectal administration.
-
Induction: Administer a solution of TNBS in ethanol (B145695) intrarectally to anesthetized mice.
-
Monitoring and Treatment: Follow the same procedures as for the DSS model. For recovery studies, treatment can be initiated after colitis is established (e.g., from day 6 to day 16).[9]
-
-
Interleukin-10 Knockout (IL-10 KO) Model:
-
Model: Utilize genetically modified mice lacking the IL-10 gene, which spontaneously develop colitis.
-
Monitoring and Treatment: Monitor for signs of colitis and initiate treatment (e.g., daily enema from day 10 to day 21) upon the appearance of symptoms.[9]
-
Assessment of Disease Activity
-
Disease Activity Index (DAI): Calculate the DAI score daily for each animal based on a composite of weight loss, stool consistency, and rectal bleeding, typically on a scale of 0-4 for each parameter.
Histological Evaluation
-
Tissue Processing: Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Stain tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Scoring: Evaluate the stained sections for the severity of inflammation, extent of injury, and crypt damage using a validated histological scoring system.
Future Directions and Conclusion
The preclinical data for a representative 5-HT4 receptor agonist are promising and provide a strong rationale for the continued development of this compound for ulcerative colitis. Future preclinical studies on this compound should aim to:
-
Establish a dose-response relationship in validated animal models of colitis.
-
Elucidate the specific effects of this compound on inflammatory cytokine profiles (e.g., TNF-α, IL-6, IL-1β) in the colon.
-
Investigate the impact of this compound on epithelial barrier function and repair mechanisms.
References
- 1. Pipeline - Entero Therapeutics [enterothera.com]
- 2. First Wave BioPharma: Focused on Targeted Oral Therapies for Gastrointestinal Diseases [synapse.patsnap.com]
- 3. bioflorida.com [bioflorida.com]
- 4. First Wave BioPharma Announces Streamlining of Clinical Pipeline with Non-Binding Term Sheet to Sell Niclosamide IBD Program - Entero Therapeutics [enterothera.com]
- 5. enterothera.com [enterothera.com]
- 6. This compound (2024) - Entero Therapeutics [enterothera.com]
- 7. enterothera.com [enterothera.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Protective actions of a luminally acting 5-HT4 receptor agonist in mouse models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective actions of a luminally acting 5-HT4 receptor agonist in mouse models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Capeserod: A Technical Whitepaper on a Repurposed 5-HT4 Receptor Agonist for Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod (formerly SL65.0155) is a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist currently under investigation by Entero Therapeutics for the treatment of gastrointestinal (GI) motility disorders, with an initial focus on gastroparesis. Originally developed by Sanofi for neurological conditions, this compound has a well-documented safety profile from extensive early-phase clinical trials.[1] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical and clinical data, and a prospective look at its development pathway for GI indications. Due to the limited public availability of extensive clinical data, this paper will also incorporate representative methodologies for this drug class to provide a complete picture for the intended audience.
Introduction
This compound is a potent and selective partial agonist of the 5-HT4 receptor.[2][3] It was initially investigated by Sanofi in seven Phase 1 and two Phase 2 clinical trials for neurological disorders, involving over 600 patients, where it was found to be safe and well-tolerated.[1] Entero Therapeutics (formerly First Wave BioPharma) has since licensed this compound and is repurposing it for GI diseases, citing artificial intelligence (AI)-empowered analyses that suggest its mechanism of action is applicable to conditions with significant unmet medical needs, such as gastroparesis.[4][5]
Gastroparesis is a debilitating condition characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms like nausea, vomiting, early satiety, and abdominal pain.[6] The prokinetic nature of 5-HT4 receptor agonists makes them a promising therapeutic class for this condition.
Mechanism of Action
This compound's therapeutic potential in GI disorders stems from its activity as a selective 5-HT4 receptor partial agonist.[7][8] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) positively linked to adenylyl cyclase.[9][10][11]
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound initiates a signaling cascade that enhances gastrointestinal motility. The key steps are as follows:
-
Receptor Binding: this compound binds to the 5-HT4 receptor on various cells within the GI tract, including enteric neurons and smooth muscle cells.[12]
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9][11][13]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][10]
-
Downstream Effects: PKA then phosphorylates various downstream targets, which in enteric neurons facilitates the release of neurotransmitters like acetylcholine.[14] This enhanced cholinergic activity increases smooth muscle contraction and promotes gut motility and secretion.[9][10]
The following diagram illustrates this signaling pathway:
Quantitative Data
Publicly available quantitative data for this compound is primarily from its initial development as a cognitive enhancer. The following tables summarize the key findings from this early research.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 Receptors | [2][3][15] |
| Functional Activity | Partial Agonist | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [2][3] |
| cAMP Production | 40-50% of Serotonin's maximal effect | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [2][3] |
| Functional Activity (Rat) | Antagonist (pKb of 8.81) | Rat Esophagus Preparation | [2][3] |
Note: The antagonist activity observed in the rat esophagus preparation highlights species-specific differences in pharmacology and may not be directly translatable to human gastrointestinal tissue.
Table 2: Preclinical Efficacy in Cognitive Models
| Animal Model | Dosing | Key Finding | Reference |
| Object Recognition Task (Rat) | 0.001-0.1 mg/kg (i.p. or p.o.) | Improved retention at 24 hours | [2][3] |
| Linear Maze Task (Aged Rat) | Not specified | Reversed cognitive deficits | [2][3] |
| Water Maze Task (Mouse) | Not specified | Reversed scopolamine-induced deficits | [2][3] |
| Five Choice Serial Reaction Time Task (Rat) | 0.1 mg/kg (s.c.) | Significantly improved accuracy of responses | [16] |
Note: While these data are from cognitive studies, they establish the in vivo activity of this compound at low doses. Specific preclinical data for gastroparesis models have not been publicly released by Entero Therapeutics.
Experimental Protocols
Detailed experimental protocols from Sanofi's original clinical trials or Entero Therapeutics' planned trials are not publicly available. However, based on FDA guidance and protocols for similar 5-HT4 agonists in gastroparesis, a representative Phase 2 clinical trial design for this compound is presented below.[17][18][19][20][21][22][23]
Representative Phase 2 Clinical Trial Protocol for this compound in Gastroparesis
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in patients with diabetic or idiopathic gastroparesis.[17][22][23]
-
Patient Population: Adults with a diagnosis of gastroparesis confirmed by delayed gastric emptying, and with symptoms of at least moderate severity.[6][24]
-
Inclusion Criteria:
-
Diagnosis of diabetic or idiopathic gastroparesis for at least 3 months.
-
Delayed gastric emptying confirmed by a standardized gastric emptying scintigraphy (GES) or a ¹³C-spirulina breath test.[24]
-
Gastroparesis Cardinal Symptom Index (GCSI) composite score within a specified range (e.g., ≥2 and ≤4).[24]
-
-
Exclusion Criteria:
-
Treatment: Patients would be randomized to receive one of several doses of oral this compound or a matching placebo once daily for a specified duration (e.g., 4-12 weeks).[25]
-
Primary Endpoint: Change from baseline in the GCSI composite score over the treatment period.[19]
-
Secondary Endpoints:
-
Change from baseline in gastric emptying half-time (T½) as measured by GES.
-
Change from baseline in individual GCSI subscale scores (nausea/vomiting, postprandial fullness/early satiety, bloating).[19]
-
Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM) scores.[25]
-
Safety and tolerability assessments, including adverse event monitoring and ECGs.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a patient in such a clinical trial.
Future Directions
Conclusion
This compound is a selective 5-HT4 receptor partial agonist with a well-established safety profile and a clear mechanism of action relevant to the treatment of gastroparesis and other GI motility disorders. While specific clinical data on its efficacy in these conditions are not yet available, its pharmacological properties and the strategic focus of Entero Therapeutics position it as a promising candidate. Further clinical investigation is required to fully elucidate its therapeutic potential in this new indication. This whitepaper provides a foundational understanding of this compound for the scientific and drug development community as this repurposed molecule advances through the clinic.
References
- 1. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - Entero Therapeutics [enterothera.com]
- 2. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enterothera.com [enterothera.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Pharmacologic treatments for gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (2024) - Entero Therapeutics [enterothera.com]
- 8. Pipeline - Entero Therapeutics [enterothera.com]
- 9. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Further investigation into the signal transduction mechanism of the 5-HT4-like receptor in the circular smooth muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [scholarworks.uvm.edu]
- 13. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 14. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. Randomised study: effects of the 5‐HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FDA revises draft guidance on clinical evaluation of gastroparesis drugs [healio.com]
- 19. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gastroparesis: Clinical Evaluation of Drugs for Treatment Guidance for Industry | FDA [fda.gov]
- 21. fda.gov [fda.gov]
- 22. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Randomized clinical trial: a controlled pilot trial of the 5-HT4 receptor agonist revexepride in patients with symptoms suggestive of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Capeserod: A Novel 5-HT4 Receptor Agonist Explored for Functional Dyspepsia
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Functional dyspepsia (FD) is a prevalent and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any organic, systemic, or metabolic disease that is likely to explain the symptoms. The pathophysiology of FD is complex and multifactorial, with disordered gastric motility and visceral hypersensitivity being key contributors. Serotonin type 4 (5-HT4) receptor agonists have emerged as a promising therapeutic class due to their prokinetic effects, which enhance gastric emptying and improve gastric accommodation. This technical guide provides an in-depth analysis of the potential of capeserod, a selective 5-HT4 receptor partial agonist, in the management of functional dyspepsia. While clinical data for this compound in FD is not yet available, this paper will extrapolate its potential based on its mechanism of action, preclinical data, and extensive clinical findings from analogous 5-HT4 receptor agonists, particularly tegaserod (B130379). This document will detail the underlying signaling pathways, summarize relevant clinical trial data in structured tables, and provide detailed experimental protocols for key studies, aiming to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic promise.
Introduction: The Unmet Need in Functional Dyspepsia
Functional dyspepsia affects a significant portion of the global population, leading to a reduced quality of life and considerable healthcare costs.[1] Current treatment strategies, which include proton pump inhibitors, H2-receptor antagonists, and prokinetics, often provide limited efficacy and can be associated with side effects. The heterogeneity of FD pathophysiology necessitates the development of targeted therapies. 5-HT4 receptor agonists represent a targeted approach to address the dysmotility component of FD.
This compound (formerly known as SL65.0155) is a selective partial agonist of the 5-HT4 receptor.[2] Originally developed by Sanofi for neurological conditions such as Alzheimer's disease and urinary incontinence, it is now being repurposed by Entero Therapeutics for gastrointestinal disorders.[3] The rationale for this strategic shift lies in the well-established role of the 5-HT4 receptor in regulating gastrointestinal motility.[2] In the gastrointestinal tract, these receptors are involved in modulating gastric emptying, reducing esophageal reflux, and promoting intestinal peristalsis.[2]
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
The prokinetic effects of 5-HT4 receptor agonists are mediated through their action on enteric neurons. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates a cascade of intracellular events leading to enhanced neurotransmitter release and smooth muscle contraction.
Activation of the 5-HT4 receptor by an agonist like this compound leads to the coupling of the receptor to the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the release of acetylcholine (B1216132) (ACh) from cholinergic neurons in the myenteric plexus. Acetylcholine acts on muscarinic receptors on smooth muscle cells, promoting contraction and enhancing gastrointestinal motility.
Preclinical and Clinical Data
This compound (SL65.0155) Preclinical Data
Direct preclinical studies evaluating the gastrointestinal effects of this compound are not publicly available. However, a study focused on its cognitive-enhancing properties noted that this compound was devoid of unwanted cardiovascular, gastrointestinal, or central nervous system effects at doses significantly higher than those showing cognitive benefits. This suggests a favorable safety profile concerning GI-related adverse events.
Clinical Data from an Analogous 5-HT4 Agonist: Tegaserod in Functional Dyspepsia
Given the absence of direct clinical data for this compound in FD, the extensive clinical development of tegaserod, another 5-HT4 receptor partial agonist, provides a valuable surrogate for understanding the potential efficacy of this class of drugs.
Table 1: Summary of Key Clinical Trials of Tegaserod in Functional Dyspepsia
| Study | Design | Patient Population | Dosage | Key Efficacy Outcomes | Adverse Events |
| Trial 1 | Multicenter, double-blind, randomized, placebo-controlled | 2,667 women with dysmotility-like FD | Tegaserod 6 mg b.i.d. | - Mean percentage of days with satisfactory symptom relief: 32.2% vs. 26.6% for placebo (p < 0.01)- Mean composite average daily severity score (CADSS): 3.14 vs. 3.35 for placebo (p < 0.0001) | Diarrhea requiring discontinuation: 4.1% vs. 0.3% for placebo |
| Trial 2 | Multicenter, double-blind, randomized, placebo-controlled | Included in the 2,667 total | Tegaserod 6 mg b.i.d. | - Mean percentage of days with satisfactory symptom relief: 31.9% vs. 29.4% for placebo (p = 0.066)- Mean CADSS: 3.15 vs. 3.23 for placebo (p = 0.094) | Diarrhea requiring discontinuation: 4.1% vs. 0.3% for placebo |
| Meta-analysis of Trial 1 & 2 | N/A | 2,667 women with dysmotility-like FD | Tegaserod 6 mg b.i.d. | - Increase in days with satisfactory relief: 4.6% (95% CI 2.29, 6.96)- Decrease in CADSS: 0.14 (95% CI 0.21, 0.07) | Diarrhea requiring discontinuation: 4.1% vs. 0.3% for placebo |
Experimental Protocols of Key Clinical Trials
The following provides a detailed methodology for the pivotal clinical trials of tegaserod in functional dyspepsia, which can serve as a template for future studies with this compound.
Study Design for Tegaserod Phase III Trials in Functional Dyspepsia
-
Overall Design: Two identical multicenter, double-blind, randomized, placebo-controlled trials.
-
Patient Population:
-
Inclusion Criteria: Women aged 18 years or older with a diagnosis of dysmotility-like functional dyspepsia, characterized by recurring mid-upper abdominal discomfort with symptoms of postprandial fullness, early satiety, and/or bloating.
-
Exclusion Criteria: History of organic gastrointestinal disease, significant heartburn, or use of medications known to affect gastrointestinal motility.
-
-
Randomization: Patients were randomized to receive either tegaserod 6 mg twice daily (b.i.d.) or a matching placebo.
-
Treatment Duration: 12 weeks.
-
Primary Efficacy Variables:
-
Percentage of days with satisfactory symptom relief: Patients recorded daily whether they experienced satisfactory relief of their overall symptoms.
-
Composite Average Daily Severity Score (CADSS): Patients rated the severity of individual dyspepsia symptoms (postprandial fullness, early satiety, bloating) on a daily basis. The CADSS was a composite score of these ratings.
-
-
Statistical Analysis: Efficacy was assessed based on the treatment difference in the primary variables between the tegaserod and placebo groups.
Future Directions and Conclusion
This compound, as a selective 5-HT4 receptor partial agonist, holds significant promise for the treatment of functional dyspepsia. Its mechanism of action directly targets a key pathophysiological component of the disorder – impaired gastric motility. While direct clinical evidence in FD is pending, the established efficacy of the 5-HT4 agonist class, exemplified by tegaserod, provides a strong rationale for its development in this indication.
The favorable safety profile of this compound observed in previous clinical trials for other indications is a significant advantage.[4][5][6] Future clinical trials for this compound in functional dyspepsia should be designed based on the robust methodologies of previous studies in the field, incorporating validated patient-reported outcome measures.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 5. First Wave BioPharma Announces Exclusive Global License [globenewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
The Antidepressant Potential of Capeserod: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod (development code SL65.0155) is a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist that has demonstrated promising antidepressant-like effects in preclinical studies. This technical guide provides an in-depth overview of the core preclinical evidence supporting the investigation of this compound as a potential therapeutic agent for depression. It details the methodologies of key behavioral and neurochemical experiments, presents the available quantitative data, and illustrates the underlying signaling pathways. While initially investigated for cognitive disorders, the data strongly suggest a distinct and rapid-acting antidepressant profile, warranting further exploration for mood disorders.
Introduction
Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not achieve adequate remission with currently available treatments. This highlights the urgent need for novel antidepressants with distinct mechanisms of action. The serotonin (B10506) 5-HT4 receptor has emerged as a promising target for the development of new antidepressant drugs. Agonism at this receptor has been shown to produce rapid antidepressant-like effects in animal models, potentially offering a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).
This compound is a potent and selective 5-HT4 receptor partial agonist. This document synthesizes the critical preclinical findings that underscore its antidepressant potential, with a focus on the pivotal study by Tamburella et al. (2009) which demonstrated its efficacy in a rat model of depression.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the human 5-HT4 receptor. Its partial agonist activity suggests a mechanism that may offer a favorable balance between therapeutic efficacy and tolerability.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.6 nM (for human 5-HT4 receptors) | Moser et al. (2002) |
| Intrinsic Activity (IA) | 40-50% of serotonin | Moser et al. (2002) |
Preclinical Evidence of Antidepressant Effects
The primary evidence for the antidepressant-like properties of this compound comes from a study utilizing the forced swim test (FST) in rats, a widely accepted behavioral paradigm for screening potential antidepressant compounds.
Behavioral Studies
3.1.1. Forced Swim Test (FST)
The FST assesses antidepressant activity by measuring the duration of immobility in rats forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Experimental Protocol:
-
Subjects: Male Wistar rats.
-
Apparatus: A transparent plexiglass cylinder (40 cm high, 18 cm in diameter) filled with water (25 ± 1 °C) to a depth of 15 cm.
-
Procedure: A 15-minute pre-test session was conducted 24 hours before the 5-minute test session. The total duration of immobility during the 5-minute test was recorded. Immobility was defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Dosing: this compound (0.1, 0.5, and 1 mg/kg), clomipramine (B1669221) (50 mg/kg as a positive control), citalopram (B1669093) (15 mg/kg as a positive control), or vehicle were administered intraperitoneally (i.p.) at 24, 5, and 1 hour before the test session.[1]
-
-
Results:
-
This compound, at doses of 0.5 and 1 mg/kg, significantly reduced the immobility time of the rats compared to the vehicle-treated group.[1]
-
The positive controls, clomipramine and citalopram, also produced a significant decrease in immobility.[1]
-
The study also noted an increase in swimming and climbing behavior in the this compound-treated groups.[1]
-
| Treatment Group | Dose (mg/kg, i.p.) | Outcome in Forced Swim Test | Reference |
| Vehicle | - | Baseline Immobility | Tamburella et al. (2009) |
| This compound | 0.1 | No significant effect | Tamburella et al. (2009) |
| This compound | 0.5 | Significant decrease in immobility | Tamburella et al. (2009) |
| This compound | 1 | Significant decrease in immobility | Tamburella et al. (2009) |
| Clomipramine | 50 | Significant decrease in immobility | Tamburella et al. (2009) |
| Citalopram | 15 | Significant decrease in immobility | Tamburella et al. (2009) |
3.1.2. Open-Field Test
To rule out the possibility that the observed effects in the FST were due to a general increase in motor activity, an open-field test was conducted.
-
Experimental Protocol:
-
Apparatus: A square arena (100 x 100 cm) with 40 cm high walls. The floor was divided into 25 equal squares.
-
Procedure: Rats were placed in the center of the arena, and their locomotor activity (number of squares crossed) was recorded for 5 minutes.
-
Dosing: The same dosing regimen as in the FST was used.
-
-
Results:
Neurochemical Studies
To investigate the molecular mechanisms underlying the antidepressant-like effects of this compound, the expression of key neurotrophic factors in the hippocampus was evaluated using Western Blot analysis.
-
Experimental Protocol:
-
Tissue Preparation: Immediately after the FST, rats were euthanized, and the hippocampi were dissected and homogenized.
-
Western Blot Analysis: Protein concentrations were determined, and samples were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against brain-derived neurotrophic factor (BDNF), phosphorylated cAMP response element-binding protein (p-CREB), B-cell lymphoma 2 (Bcl-2), Bax, and vascular endothelial growth factor (VEGF). Appropriate secondary antibodies were used for detection.
-
-
Results:
-
Treatment with this compound led to a significant increase in the protein levels of p-CREB, BDNF, Bcl-2, and VEGF in the hippocampus.[1]
-
In contrast, the conventional antidepressants citalopram and clomipramine did not produce significant changes in these neurotrophic factors under the acute dosing regimen used.[1]
-
There was no change in the expression of the pro-apoptotic protein Bax in any of the treatment groups.[1]
-
| Neurotrophic Factor | Effect of this compound Treatment | Reference |
| p-CREB | Increased | Tamburella et al. (2009) |
| BDNF | Increased | Tamburella et al. (2009) |
| Bcl-2 | Increased | Tamburella et al. (2009) |
| VEGF | Increased | Tamburella et al. (2009) |
| Bax | No change | Tamburella et al. (2009) |
Proposed Mechanism of Action and Signaling Pathways
The antidepressant effects of this compound are believed to be mediated through the activation of 5-HT4 receptors, which triggers downstream signaling cascades known to be involved in neuroplasticity and mood regulation. Two primary pathways have been elucidated:
Gs-Protein Dependent Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB. Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).
References
Methodological & Application
Application Notes and Protocols for In-Vivo Rodent Studies with 5-HT4 Receptor Agonists
Disclaimer: Limited publicly available in-vivo rodent data exists for the specific compound Capeserod. The following application notes and protocols are based on data from structurally and functionally similar 5-HT4 receptor agonists, such as Prucalopride (B966), Velusetrag, TD-8954, and RS67333. These notes should serve as a guide, and specific experimental parameters for this compound should be optimized based on its unique physicochemical and pharmacokinetic properties.
Introduction
This compound is a selective serotonin (B10506) 5-HT4 receptor partial agonist. Activation of the 5-HT4 receptor is known to modulate various physiological processes, including gastrointestinal motility and cognitive function. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound and analogous compounds in in-vivo rodent studies. The protocols outlined below are based on established methodologies for evaluating the efficacy and pharmacokinetics of 5-HT4 receptor agonists in preclinical models.
Data Presentation: Dosage and Pharmacokinetic Parameters of 5-HT4 Receptor Agonists in Rodents
The following tables summarize reported dosages and pharmacokinetic parameters for several 5-HT4 receptor agonists in rats and mice. This data can be used as a starting point for dose-range finding studies with this compound.
Table 1: In-Vivo Dosages of 5-HT4 Receptor Agonists in Rodent Models
| Compound | Animal Model | Application | Dosage Range | Administration Route | Reference |
| Prucalopride | Mouse | Gastrointestinal Motility | 10 mg/kg | Oral Gavage | [1] |
| Prucalopride | Rat | Tissue Distribution | 5 mg/kg | Oral | [1] |
| Velusetrag | Mouse | Neuropathic Chronic Intestinal Pseudo-obstruction | 1 and 3 mg/kg | Oral | |
| TD-8954 | Rat | Esophageal Relaxation | 0.03 - 10 mg/kg | Intraduodenal | [2][3] |
| TD-8954 | Guinea Pig | Colonic Transit | 0.03 - 3 mg/kg | Subcutaneous | [3][4] |
| RS67333 | Rat | Extracellular 5-HT Levels | 1.5 mg/kg | Intravenous/Intraperitoneal | [5] |
| RS67333 | Mouse (5XFAD) | Amyloidogenesis and Behavioral Deficits | 1 mg/kg | Intraperitoneal | [6] |
Table 2: Pharmacokinetic Parameters of 5-HT4 Receptor Agonists in Rats
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Prucalopride | Oral | Not Specified | 21.71 ± 4.28 | 1.0 | 18.21 ± 0.69 | 59.30 ± 9.43 | Not Reported | [7] |
| DA-6886 | Oral | 2 | - | - | - | - | 18.9 | |
| DA-6886 | Oral | 10 | - | - | - | - | - | |
| DA-6886 | Oral | 20 | - | - | - | - | 55.0 | |
| DA-6886 | Intravenous | 2 | - | - | - | - | - | |
| DA-6886 | Intravenous | 10 | - | - | - | - | - | |
| DA-6886 | Intravenous | 20 | - | - | - | - | - | |
| Velusetrag | Oral | Not Specified | Improved vs. THRX-194556 | Not Reported | Not Reported | Improved vs. THRX-194556 | Reduced vs. TD-2749 |
Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8][9] This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological response.[8][10]
Figure 1: 5-HT4 Receptor Signaling Pathway.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for an in-vivo rodent study investigating a novel compound.
Figure 2: General In-Vivo Rodent Study Workflow.
Protocol 1: Assessment of Gastrointestinal Motility in Mice
Objective: To evaluate the prokinetic effects of a 5-HT4 receptor agonist on whole gut transit time in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound or other 5-HT4 agonist
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Carmine (B74029) red marker (5% in 0.5% methylcellulose)
-
Oral gavage needles
-
Animal balance
-
Cages with white paper bedding
Procedure:
-
Acclimatization: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast mice for 12-18 hours before the experiment, with free access to water.
-
Grouping and Dosing:
-
Weigh and randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer the vehicle or this compound solution via oral gavage at a volume of 10 mL/kg.
-
-
Marker Administration: 30 minutes after compound administration, administer 0.2 mL of the carmine red marker solution via oral gavage to each mouse.
-
Observation:
-
Place each mouse in an individual cage with white paper bedding for easy observation of fecal pellets.
-
Record the time of the first appearance of a red-colored fecal pellet for each mouse. This is the whole gut transit time.
-
-
Data Analysis:
-
Calculate the mean whole gut transit time for each group.
-
Compare the transit times of the this compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a 5-HT4 receptor agonist in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound or other 5-HT4 agonist
-
Vehicle for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Acclimatization and Fasting: Acclimatize rats as described in Protocol 1. Fast rats overnight before dosing.
-
Dosing: Administer a single oral dose of the 5-HT4 agonist to each rat via oral gavage.
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the 5-HT4 agonist in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, using non-compartmental analysis software.
-
Protocol 3: Assessment of Cognitive Enhancement in a Rat Model of Scopolamine-Induced Deficit
Objective: To evaluate the potential of a 5-HT4 receptor agonist to reverse scopolamine-induced learning and memory deficits in rats using the Morris water maze test.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound or other 5-HT4 agonist
-
Scopolamine (B1681570) hydrobromide
-
Saline (0.9% NaCl)
-
Morris water maze apparatus (circular pool, platform, tracking software)
-
Injection supplies (syringes, needles)
Procedure:
-
Acclimatization and Handling: Acclimatize and handle rats for several days before the start of the experiment.
-
Morris Water Maze Training (Acquisition Phase):
-
Train the rats in the Morris water maze to find a hidden platform for 4-5 consecutive days (4 trials per day).
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Treatment and Deficit Induction:
-
On the test day, administer the 5-HT4 agonist or vehicle (e.g., intraperitoneally) 30 minutes before the test trial.
-
Administer scopolamine (e.g., 0.5 mg/kg, intraperitoneally) to induce a cognitive deficit 15 minutes before the test trial. A control group should receive saline instead of scopolamine.
-
-
Probe Trial:
-
Remove the platform from the pool and allow each rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency and path length during the acquisition phase to ensure learning occurred.
-
Compare the time spent in the target quadrant and the number of platform crossings during the probe trial between the different treatment groups using appropriate statistical methods (e.g., two-way ANOVA).
-
These protocols provide a foundation for conducting in-vivo studies with this compound and other 5-HT4 receptor agonists. Researchers should adapt these methods based on the specific research question and the characteristics of the compound being investigated, always adhering to ethical guidelines for animal research.
References
- 1. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excitatory Neural Signalling Through 5-HTR 4 and Serotonin | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Capeserod in Cell Culture Assays
Introduction
Capeserod (also known as SL65.0155) is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor, with a Ki value of 0.6 nM.[1][2][3] This compound is under investigation for its potential therapeutic applications in gastrointestinal disorders due to its ability to modulate serotonergic pathways.[1] These application notes provide a detailed protocol for the proper dissolution of this compound for use in various cell culture assays, ensuring accurate and reproducible results for researchers in pharmacology and drug development. The protocols outlined below are applicable to a range of cell-based assays, including those measuring downstream signaling events like cyclic AMP (cAMP) production and assessing cellular viability.
Physicochemical and Solubility Data of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies. The table below summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₅ClN₄O₄ | [1][4] |
| Molecular Weight | 456.92 g/mol | [1][3][4] |
| CAS Number | 769901-96-4 | [1][2] |
| Appearance | White to off-white solid | [1][3] |
| Solubility in DMSO | 100 mg/mL (approx. 218.86 mM) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1][3] |
| Storage (in DMSO) | -80°C for up to 6 months | [1][3] |
Recommended Protocol for Dissolving this compound
This protocol details the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution to working concentrations for cell culture experiments. Adherence to this protocol is critical to prevent precipitation and ensure accurate dosing.
Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filter (optional, for DMSO stock)
-
Complete cell culture medium (e.g., DMEM or Ham's F-12K)
-
Sterile serological pipettes and pipette tips
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solutions for cell culture use.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 45.69 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of sterile, cell culture grade DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use an ultrasonic bath for 10-15 minutes to ensure the compound is completely dissolved.[3] Gentle warming to 37°C for 5-10 minutes can also aid dissolution.
-
Storage of Stock Solution: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: Preparation of Working Solutions
-
Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to perform this dilution in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1% and not exceeding 0.5%, to avoid any cytotoxic effects on the cells.[5][6][7] A vehicle control containing the same final concentration of DMSO should be included in all experiments.[8]
Experimental Workflow for this compound Preparation
Application in Cell-Based Assays
This compound, as a 5-HT4 receptor agonist, is expected to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Therefore, a cAMP assay is a primary functional assay to determine the potency and efficacy of this compound. Additionally, cell viability assays are crucial to assess any potential cytotoxic effects of the compound.
Recommended Cell Lines
-
HT-29 (Human Colorectal Adenocarcinoma): This cell line is known to endogenously express 5-HT4 receptors and is a suitable model for studying the effects of 5-HT4 agonists.[9][10]
-
CHO-K1 (Chinese Hamster Ovary) cells stably expressing the human 5-HT4 receptor: Recombinant cell lines provide a robust and specific system for studying receptor activation without interference from other endogenous receptors.
Protocol 3: cAMP Assay in CHO-K1-h5-HT4 Cells
This protocol provides a general guideline for measuring cAMP levels using a commercially available cAMP assay kit.
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human 5-HT4 receptor in a 96-well plate at a density that allows them to be in the exponential growth phase on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare a range of concentrations of this compound by serially diluting the stock solution in serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., a known 5-HT4 agonist).
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HT-29 or CHO-K1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathway of this compound
Summary of Experimental Parameters
The following table provides a summary of recommended starting concentrations and incubation times for in vitro assays with this compound. Researchers should optimize these parameters for their specific cell line and experimental conditions.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 100 mM in 100% DMSO | Based on solubility data. |
| Working Concentrations | 1 nM - 10 µM | A broad range to establish a dose-response curve. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity. |
| Incubation Time (cAMP Assay) | 30 - 60 minutes | Dependent on the specific assay kit used. |
| Incubation Time (Viability Assay) | 24 - 72 hours | To assess long-term effects on cell health. |
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation and use of this compound in cell culture assays. By following these guidelines, researchers can ensure the accurate and reproducible investigation of the pharmacological effects of this selective 5-HT4 receptor agonist. The provided data and protocols will be a valuable resource for scientists in academic and industrial settings working on the development of novel therapeutics targeting the serotonergic system.
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
Application Notes and Protocols for Utilizing Capeserod in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod is a selective partial agonist for the serotonin (B10506) 5-HT₄ receptor, currently under investigation for the treatment of various gastrointestinal (GI) disorders.[1][2] Organ bath experiments are a cornerstone in vitro technique in pharmacology, providing a controlled environment to study the effects of compounds on isolated tissues.[3][4][5] These application notes provide detailed protocols for assessing the pharmacological activity of this compound on isolated gastrointestinal smooth muscle preparations. The methodologies outlined are based on established procedures for other 5-HT₄ receptor agonists, such as tegaserod (B130379) and prucalopride, and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and partially activating the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT₄ receptor primarily couples to the Gαs subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle contraction or relaxation, and the release of neurotransmitters like acetylcholine.
Below is a diagram illustrating the primary signaling pathway of the 5-HT₄ receptor.
References
- 1. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 2. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. reprocell.com [reprocell.com]
- 4. reprocell.com [reprocell.com]
- 5. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Capeserod by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod is a selective serotonin (B10506) 5-HT4 receptor agonist that has been investigated for its potential therapeutic effects in neurological and gastrointestinal disorders. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies outlined are based on established principles of bioanalytical method development and data from similar compounds, providing a robust starting point for laboratory implementation.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteinaceous matrix components from plasma or serum samples.
Materials:
-
Human plasma (or other biological matrix)
-
This compound analytical standard
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d4) is highly recommended. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.
-
Acetonitrile (B52724) (ACN), HPLC grade or higher, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
Procedure:
-
Spike 100 µL of blank plasma with the appropriate concentration of this compound calibration standards or quality control (QC) samples.
-
Add 10 µL of the internal standard working solution to all samples, calibration standards, and QCs (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to each 100 µL of plasma sample.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC)
The following conditions are a starting point and should be optimized for your specific instrumentation and column.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a suitable starting point. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS/MS)
The following parameters are predicted based on the molecular weight of this compound and typical fragmentation patterns. These must be optimized by infusing a standard solution of this compound into the mass spectrometer.
| Parameter | Recommended Setting |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
The molecular formula of this compound is C23H25ClN4O4, with a molecular weight of 456.92 g/mol .[1][2][3] The protonated precursor ion ([M+H]+) would be approximately m/z 457.9 . Product ions would need to be determined by fragmentation experiments. A stable isotope-labeled internal standard (e.g., this compound-d4) would have a precursor ion of approximately m/z 461.9 .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 457.9 | To be determined | 100 | To be optimized |
| This compound (Qualifier) | 457.9 | To be determined | 100 | To be optimized |
| IS (this compound-d4) | 461.9 | To be determined | 100 | To be optimized |
Note: The product ions and collision energies require experimental optimization.
Data Presentation
The following table summarizes hypothetical quantitative data for a validated this compound assay, based on typical performance of similar LC-MS/MS methods for small molecules.[4][5]
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal and compensated by IS |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Signaling Pathway of this compound (5-HT4 Receptor Agonist)
Caption: 5-HT4 receptor signaling pathway activated by this compound.
References
- 1. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 3. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A selective and accurate liquid chromatography-tandem mass spectrometry method for the quantitation of the novel 5-HT4 receptor partial agonist SUVN-D4010 (Usmarapride) in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Capeserod (SL-65.0155): A Detailed Guide for Research Applications
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Capeserod, also known by its developmental code SL-65.0155, is a potent and selective partial agonist of the 5-HT4 receptor and an antagonist of the 5-HT2B receptor.[1] This profile has led to its investigation in various research contexts, including neurological and gastrointestinal disorders. This document provides a detailed overview of the synthesis of this compound for research purposes, including a proposed synthetic pathway, experimental protocols, and relevant analytical data. The information is intended for researchers, scientists, and drug development professionals.
Chemical Profile
| Identifier | Value |
| Compound Name | This compound |
| Developmental Code | SL-65.0155 |
| IUPAC Name | 5-(8-amino-7-chloro-2,3-dihydrobenzo[b][1][2]dioxin-5-yl)-3-(1-phenethylpiperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one |
| CAS Number | 769901-96-4 (free base) |
| Molecular Formula | C23H25ClN4O4 |
| Molecular Weight | 456.92 g/mol |
Proposed Synthetic Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic 1,3,4-oxadiazol-2(3H)-one ring system, linked to the substituted benzodioxane and piperidine (B6355638) moieties. A plausible retrosynthetic analysis suggests the key disconnection at the oxadiazolone ring, which can be formed from a suitable hydrazide precursor.
References
Designing a Clinical Investigation of Capeserod's Effect on Colonic Transit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing a clinical study to evaluate the efficacy of Capeserod, a selective 5-HT4 receptor partial agonist, in modulating colonic transit. The provided protocols for key experiments are intended to serve as a detailed guide for investigators.
Introduction
This compound is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] In the gastrointestinal (GI) tract, 5-HT4 receptors are involved in regulating motility, including gastric emptying and intestinal peristalsis.[2] By targeting these receptors, this compound is hypothesized to initiate the peristaltic or secretory reflex, thereby decreasing colonic transit time and improving bowel movement frequency and consistency.[1] This document outlines a robust study design to test this hypothesis in a clinical setting. The safety and tolerability of this compound have been previously evaluated in multiple clinical trials involving over 600 patients for other indications, where it was found to be safe and well-tolerated.[3]
Preclinical Assessment (Optional)
Prior to human trials, or to further elucidate mechanisms of action, preclinical models can be employed.
In Vivo Models
A common preclinical model is the loperamide-induced constipation model in rodents.[2] This model can be used to assess this compound's ability to reverse delayed colonic transit.
In Vitro Models
Isolated organ bath assays using segments of rodent or human colon can determine the direct prokinetic effects of this compound on intestinal smooth muscle contraction.[4][5]
Clinical Study Design
A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of this compound.
Study Objectives:
-
Primary Objective: To evaluate the effect of this compound compared to placebo on overall colonic transit time in subjects with constipation.
-
Secondary Objectives:
-
To assess the effect of this compound on segmental colonic transit (ascending, transverse, and descending colon).
-
To evaluate the change in the number of complete spontaneous bowel movements (CSBMs) per week.
-
To assess changes in stool consistency using the Bristol Stool Form Scale.
-
To evaluate patient-reported outcomes (PROs) related to constipation symptoms (e.g., bloating, straining).
-
To assess the safety and tolerability of this compound.
-
Participant Population:
-
Adults (18-65 years) with a diagnosis of chronic idiopathic constipation (CIC) or constipation-predominant irritable bowel syndrome (IBS-C) according to Rome IV criteria.
-
Exclusion criteria should include any organic or structural GI diseases, and use of medications known to affect GI motility.
Study Interventions:
-
This compound (dose to be determined by Phase I data) administered orally.
-
Matching placebo administered orally.
Study Duration:
-
2-week screening period.
-
12-week double-blind treatment period.
-
4-week follow-up period.
Key Experimental Protocols
Measurement of Colonic Transit Time using Radiopaque Markers
This method is a simple, inexpensive, and reliable way to measure colonic transit time.[6][7]
Protocol:
-
Patient Preparation: Discontinue all laxatives and medications affecting GI motility for at least 72 hours prior to and during the test.[7]
-
Marker Administration: On Day 1, the patient ingests a single capsule containing 24 radiopaque markers (e.g., Sitzmarks®).[6][7]
-
Abdominal Radiographs: A plain abdominal radiograph is taken on Day 5 (120 hours) after capsule ingestion.[6][8]
-
Data Analysis: The number of remaining markers in the colon is counted. The colon is typically divided into three segments: right colon, left colon, and rectosigmoid colon.
-
Interpretation: Normal transit is defined as the expulsion of at least 80% of the markers by Day 5 (i.e., fewer than 5 markers remaining).[8] Delayed transit is indicated by the retention of 20% or more of the markers.
Measurement of Colonic Transit Time using Scintigraphy
Scintigraphy provides a more physiological and quantitative assessment of colonic transit.[9][10]
Protocol:
-
Patient Preparation: Patients should fast overnight before the study. Medications affecting GI motility should be discontinued (B1498344) for 48-72 hours prior to the study.[9]
-
Radiopharmaceutical Administration: The patient ingests a meal (e.g., a standardized egg sandwich) labeled with a gamma-emitting radioisotope, such as 99mTc-sulfur colloid, and water labeled with 111In-DTPA.[11]
-
Imaging:
-
Data Analysis: The geometric center (GC) of the radioisotope distribution in the colon is calculated at each time point. The GC is a weighted-average of the counts in each colonic region. A lower GC value indicates slower transit.
-
Interpretation: The GC values are compared to established normal ranges to determine if colonic transit is delayed.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the this compound and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (n=) | Placebo (n=) |
| Age (years), mean (SD) | ||
| Sex, n (%) | ||
| BMI ( kg/m ²), mean (SD) | ||
| Duration of Constipation (years), mean (SD) | ||
| Baseline CSBMs/week, mean (SD) | ||
| Baseline Overall Colonic Transit Time (hours), mean (SD) |
Table 2: Efficacy Outcomes at Week 12
| Outcome Measure | This compound (n=) | Placebo (n=) | p-value |
| Change from Baseline in Overall Colonic Transit Time (hours), mean (SD) | |||
| Change from Baseline in CSBMs/week, mean (SD) | |||
| Responder Rate* (%), n | |||
| Change from Baseline in Bristol Stool Form Scale, mean (SD) | |||
| Change from Baseline in Bloating Score, mean (SD) |
*A responder is typically defined as a patient who has an increase of ≥1 CSBM per week from baseline for a specified number of weeks.
Table 3: Summary of Adverse Events
| Adverse Event | This compound (n=) | Placebo (n=) |
| Any Adverse Event, n (%) | ||
| Diarrhea, n (%) | ||
| Headache, n (%) | ||
| Nausea, n (%) | ||
| Abdominal Pain, n (%) |
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via the 5-HT4 receptor signaling pathway.
Experimental Workflow for the Clinical Study
References
- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Burst-patterned stimulation restores colonic motility in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. reprocell.com [reprocell.com]
- 5. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genieur.eu [genieur.eu]
- 7. henryford.com [henryford.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Small-Bowel and Colon Transit | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 10. Small Bowel and Colon Transit Studies: An Overview | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Whole Gut Transit Scintigraphy for the Assessment of Patients with Symptoms of Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Application of High-Throughput Screening in the Discovery and Characterization of 5-HT4 Receptor Modulators: A Case Study with Capeserod
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine 4 (5-HT4) receptor, a Gs-protein coupled receptor (GPCR), is a key therapeutic target for gastrointestinal and central nervous system disorders. Its activation stimulates adenylyl cyclase, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. High-throughput screening (HTS) is an indispensable methodology for identifying and characterizing novel modulators of the 5-HT4 receptor from extensive compound libraries. This document provides detailed protocols for HTS assays relevant to the discovery of 5-HT4 receptor modulators, using the selective partial agonist Capeserod (SL65.0155) as a reference compound.
This compound is a high-affinity partial agonist for the human 5-HT4 receptor, demonstrating the complexity of pharmacological agents that HTS campaigns are designed to identify.[1][2] It exhibits an affinity (Ki) of 0.6 nM for human 5-HT4 receptors.[1][2][3] In cellular assays, it stimulates cAMP production to a level of 40-50% of the maximal response to serotonin, indicating its partial agonist nature.[1][2] Such compounds are of significant interest as they can modulate receptor activity with a lower risk of overstimulation and subsequent desensitization compared to full agonists.
Data Presentation: Pharmacological Profile of this compound and Other 5-HT4 Modulators
The following tables summarize the quantitative data for this compound and other relevant 5-HT4 receptor ligands, providing a comparative overview of their pharmacological properties.
Table 1: Binding Affinity of Selected Ligands for the 5-HT4 Receptor
| Compound | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| This compound (SL65.0155) | [³H]-GR113808 | Human 5-HT4 Receptor | 0.6 | 9.22 | [1][2] |
| Serotonin (5-HT) | [³H]-GR113808 | Guinea-pig Striatum | 158 | 6.80 | |
| GR113808 (Antagonist) | [³H]-GR113808 | Guinea-pig Striatum | 0.13 | 9.89 | |
| Tegaserod (Partial Agonist) | Not Specified | Human Recombinant 5-HT4(c) | ~4.0 | 8.4 | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher values indicate greater binding affinity.
Table 2: Functional Potency and Efficacy of 5-HT4 Receptor Agonists
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| This compound (SL65.0155) | cAMP Production | Cells with 5-HT4(b)/4(e) | Intrinsic Activity | 40-50% of Serotonin | [1][2] |
| This compound (SL65.0155) | Rat Esophagus Relaxation | Rat Esophagus | pKb (as antagonist) | 8.81 | [2] |
| Serotonin (5-HT) | cAMP Production | CHO/h5-HT4(d) | EC50 | 1-6 nM | [5] |
| Renzapride | cAMP Production | COS/h5-HT4(d) vs (g) | Potency Difference | ~20-fold higher at (d) | |
| Tegaserod | cAMP Production | HEK-293/h5-HT4(c) | pEC50 | 8.6 | [4] |
Note: EC50 is the half-maximal effective concentration. Intrinsic Activity refers to the maximal effect of the compound relative to a full agonist. pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the underlying biology and the screening process, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical HTS workflow.
Figure 1: 5-HT4 Receptor Signaling Pathway
Figure 2: HTS Workflow for 5-HT4 Partial Agonists
Experimental Protocols
The following protocols describe two key HTS assays for the identification and characterization of 5-HT4 receptor modulators.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Functional Assay
This functional assay quantifies the ability of test compounds to stimulate cAMP production in cells expressing the human 5-HT4 receptor. It is a primary screening method to identify agonists and partial agonists.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX, pH 7.4).
-
Test compounds, reference agonist (Serotonin), and reference partial agonist (this compound).
-
HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer).
-
Low-volume, 384-well white plates.
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-h5-HT4 cells under standard conditions (37°C, 5% CO₂).
-
On the day of the assay, harvest cells and resuspend them in assay buffer to the desired density (e.g., 400,000 cells/mL).
-
Dispense 5 µL of the cell suspension (2,000 cells/well) into a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls (Serotonin, this compound) in assay buffer with a final DMSO concentration ≤ 0.5%.
-
Add 5 µL of the compound solutions to the appropriate wells.
-
For control wells, add 5 µL of assay buffer with DMSO (basal level) or a saturating concentration of Serotonin (maximum signal).
-
-
Agonist Stimulation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
-
Cell Lysis and HTRF Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's protocol.
-
Add 10 µL of the combined lysis and detection reagent mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (potency) and Emax (efficacy/intrinsic activity) values.
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Protocol 2: Radioligand Binding Assay (Competition)
This assay directly measures the affinity of a test compound for the 5-HT4 receptor by assessing its ability to compete with a known high-affinity radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT4 receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radiolabeled 5-HT4 antagonist (e.g., [³H]-GR113808).
-
Unlabeled competitor for non-specific binding (e.g., high concentration of unlabeled GR113808 or Serotonin).
-
Test compounds, including this compound.
-
96-well or 384-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT4 receptor in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well filter plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of test compound dilution series (or buffer for total binding, or unlabeled competitor for non-specific binding).
-
50 µL of [³H]-GR113808 at a concentration near its Kd value (e.g., 0.2 nM).
-
50 µL of the membrane preparation (e.g., 20-50 µg protein).
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols and data presented provide a framework for the application of HTS in the discovery and pharmacological characterization of 5-HT4 receptor modulators. Utilizing a reference compound like this compound, which exhibits partial agonism, is crucial for validating assays designed to identify nuanced pharmacological profiles. The combination of a primary functional screen (cAMP assay) followed by a secondary binding assay allows for a comprehensive evaluation of hit compounds, facilitating the identification of promising lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the human 5-HT(4(d)) receptor splice variant stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Capeserod: A Selective 5-HT4 Receptor Partial Agonist for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod, also known as SL65.0155, is a potent and selective serotonin (B10506) 5-HT4 receptor partial agonist.[1][2] Originally investigated for its potential in treating neurological disorders, this compound has demonstrated a favorable safety profile in clinical trials involving over 600 patients.[3][4][5] Recently, it has been repurposed for the development of therapies targeting gastrointestinal (GI) indications.[3][4][5] Its high affinity and selectivity for the 5-HT4 receptor, coupled with its partial agonist activity, make it an invaluable tool compound for studying the physiological and pathophysiological roles of this receptor in both the central nervous system and the gastrointestinal tract.
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo assays.
Pharmacological Profile of this compound
This compound exhibits high affinity for the human 5-HT4 receptor. In functional assays, it acts as a partial agonist, stimulating cAMP production to a level that is 40-50% of the maximal response to serotonin.[1][2] This partial agonism can be advantageous in research settings, as it may avoid the receptor desensitization sometimes observed with full agonists. The compound has shown good selectivity, with over 100-fold greater affinity for the 5-HT4 receptor compared to other receptors tested.[1][2]
Quantitative Pharmacological Data
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human 5-HT4 Receptor | 0.6 nM | [1][2] |
| Functional Activity | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | Partial agonist | [1][2] |
| Intrinsic Activity | cAMP production in cells expressing human 5-HT4 splice variants | 40-50% of serotonin's maximal effect | [1][2] |
| Selectivity | Various other receptors | >100-fold selective for 5-HT4 | [1][2] |
| In vivo Activity (Cognition) | Rodent models of amnesia | Effective at 0.001-1 mg/kg | [1][6] |
| In vivo Activity (Antidepressant-like) | Rat Forced Swim Test | Effective at 0.5 and 1 mg/kg | [7] |
Signaling Pathways of the 5-HT4 Receptor
Activation of the 5-HT4 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
Experimental Protocols
The following are detailed protocols for common experimental procedures involving 5-HT4 receptor agonists like this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT4 receptor using the radiolabeled antagonist [3H]-GR113808.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor
-
This compound
-
[3H]-GR113808 (specific activity ~70-90 Ci/mmol)
-
Binding Buffer: 50 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM GR113808 (unlabeled)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and dilute to a final protein concentration of 50-100 µg/mL in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer.
-
Non-specific Binding: 25 µL of 10 µM unlabeled GR113808.
-
Competitive Binding: 25 µL of varying concentrations of this compound (e.g., 10 pM to 10 µM).
-
-
Add 25 µL of [3H]-GR113808 (final concentration ~0.2 nM) to all wells.
-
Add 50 µL of the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of cAMP in cells expressing the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor
-
This compound
-
Serotonin (as a reference full agonist)
-
Stimulation Buffer: HBSS or other suitable buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed the HEK293-5-HT4 cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add 50 µL of stimulation buffer to each well and incubate at 37°C for 30 minutes.
-
Agonist Stimulation: Add 50 µL of varying concentrations of this compound or serotonin (e.g., 10 pM to 10 µM) to the respective wells in triplicate. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the agonist. Determine the EC50 and the maximal response (Emax) for this compound and compare it to that of serotonin to determine its intrinsic activity.
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test) in Mice
This protocol assesses the prokinetic effect of this compound on gastrointestinal transit in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Charcoal meal: 5% activated charcoal in 10% gum arabic solution
-
Oral gavage needles
Procedure:
-
Acclimation and Fasting: Acclimate the mice to the experimental conditions for at least 3 days. Fast the mice for 12-18 hours before the experiment, with free access to water.
-
Dosing: Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle to the mice via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Charcoal Meal Administration: 30 minutes after drug administration, administer 0.2 mL of the charcoal meal to each mouse via oral gavage.
-
Transit Time: After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a clean surface without stretching. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the transit percentages between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
Conclusion
This compound is a well-characterized 5-HT4 receptor partial agonist with high affinity and selectivity. Its established safety profile and potent activity make it an excellent tool for investigating the diverse functions of the 5-HT4 receptor in both basic research and drug discovery settings. The protocols provided herein offer a starting point for utilizing this compound to explore its effects on receptor binding, cellular signaling, and in vivo physiological responses.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First Wave BioPharma Announces Exclusive Global License [globenewswire.com]
- 4. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 6. Cognitive effects of SL65.0155, a serotonin 5-HT4 receptor partial agonist, in animal models of amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Preclinical Efficacy of Capeserod: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod (formerly SL65.0155) is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] The activation of 5-HT4 receptors has been demonstrated to modulate the release of various neurotransmitters, including acetylcholine, and to be involved in neural plasticity, making it a promising target for the treatment of cognitive deficits and depressive disorders.[2][3] Preclinical studies have suggested that this compound possesses both procognitive (cognition-enhancing) and antidepressant-like properties.[1][4] This document provides detailed application notes and protocols for assessing the efficacy of this compound in established preclinical models.
Mechanism of Action: 5-HT4 Receptor Signaling
This compound exerts its effects by binding to and partially activating the 5-HT4 receptor, a Gs protein-coupled receptor.[5][6] This activation initiates a signaling cascade that is believed to underlie its therapeutic effects. The key steps in this pathway include the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2] Activated CREB is a transcription factor that promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[2][4]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize quantitative data from preclinical studies assessing the efficacy of this compound (SL65.0155) in models of cognition and depression.
Table 1: Procognitive Effects of this compound in the Object Recognition Task (ORT) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | - | 0.15 ± 0.05 | - |
| This compound | 0.001 | 0.35 ± 0.06 | p < 0.01 |
| This compound | 0.01 | 0.42 ± 0.07 | p < 0.01 |
| This compound | 0.1 | 0.45 ± 0.08 | p < 0.01 |
Data adapted from a study on SL65.0155, the development code for this compound. The discrimination index reflects the ability of the animal to distinguish between a novel and a familiar object. A higher index indicates better memory.[5][6]
Table 2: Antidepressant-like Effects of this compound in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | - | 125 ± 10 | - |
| This compound | 0.1 | 118 ± 12 | Not Significant |
| This compound | 0.5 | 85 ± 9 | p < 0.05 |
| This compound | 1.0 | 78 ± 8 | p < 0.05 |
| Citalopram (Reference) | 15 | 82 ± 7 | p < 0.05 |
Data adapted from a study on SL65.0155. A significant reduction in immobility time is indicative of an antidepressant-like effect.[4]
Experimental Workflow
The assessment of this compound's efficacy typically follows a structured workflow, from initial compound administration to behavioral testing and subsequent data analysis.
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses an animal's ability to recognize a novel object in a familiar environment, providing a measure of learning and memory.[2]
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic or metal blocks), ensuring they are heavy enough not to be displaced by the animals.
-
A novel object, distinct in shape and appearance from the familiar objects.
-
Video recording and analysis software.
-
70% ethanol (B145695) for cleaning.
Protocol:
-
Habituation (Day 1):
-
Place each animal individually into the empty open field arena.
-
Allow for 5-10 minutes of free exploration.
-
Return the animal to its home cage. This step reduces anxiety and familiarizes the animal with the testing environment.[7]
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Introduce the animal into the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[8]
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Return the animal to its home cage.
-
-
Testing (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Thoroughly clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.[8]
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[3]
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, suggesting intact memory.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that animals will cease attempts to escape an aversive, inescapable situation, and antidepressants can reverse this "behavioral despair."[9]
Materials:
-
Cylindrical water tanks (e.g., 25 cm height, 15 cm diameter).
-
Water maintained at 23-25°C.[10]
-
Video recording equipment.
-
Towels for drying the animals.
Protocol:
-
Pre-test Session (Day 1):
-
Fill the cylinders with water to a depth of 15 cm, ensuring the animal cannot touch the bottom with its tail or paws.[6]
-
Gently place each animal into the water for a 15-minute session.
-
After the session, remove the animal, dry it thoroughly, and return it to its home cage. This initial exposure serves as a conditioning session.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the animals back into the water-filled cylinders for a 5-6 minute session.[6]
-
Video record the entire session for later analysis.
-
The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test session.[10]
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Chronic Mild Stress (CMS) Model
The CMS model is a more translationally relevant paradigm for inducing a depressive-like state in rodents. It involves exposing animals to a series of unpredictable, mild stressors over an extended period.[11]
Materials:
-
Animal housing with the ability to manipulate environmental conditions.
-
Various stressors (e.g., tilted cage, damp bedding, light/dark cycle reversal, social stress).
-
Sucrose (B13894) solution for the Sucrose Preference Test.
Protocol:
-
Baseline Measurement:
-
Before initiating the stress protocol, measure baseline parameters such as sucrose preference (an indicator of anhedonia), body weight, and coat state.
-
-
Stress Protocol (4-8 weeks):
-
Expose the animals to a varied and unpredictable schedule of mild stressors.[4] Examples include:
-
The stressors are applied daily for several hours and the schedule is changed weekly to maintain unpredictability.
-
-
Behavioral and Physiological Assessment:
-
Periodically (e.g., weekly), assess the animals for depressive-like symptoms using tests such as the Sucrose Preference Test. A reduction in the preference for a sweetened solution over water is indicative of anhedonia.
-
At the end of the stress period, this compound or vehicle can be administered to assess its ability to reverse the stress-induced deficits.
-
Data Analysis:
-
Compare the changes in sucrose preference, body weight, and other behavioral measures between the stressed and non-stressed groups.
-
Evaluate the ability of this compound to restore these parameters to baseline levels in the stressed animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical screening for antidepressant activity - shifting focus away from the Forced Swim Test to the use of translational biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for In-Vitro Testing of Capeserod on Gastrointestinal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1][2] In the gastrointestinal (GI) tract, 5-HT4 receptors are expressed on various cell types, including enteric neurons, smooth muscle cells, and epithelial cells. Activation of these receptors is known to modulate GI motility and secretion, making this compound a compound of interest for the treatment of GI disorders characterized by impaired motility, such as gastroparesis and constipation.[1] These application notes provide a comprehensive overview of in-vitro models and detailed protocols for evaluating the pharmacological effects of this compound on GI cells.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT4 receptors. This receptor is a Gs-protein-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In the context of GI cells, this signaling cascade can result in smooth muscle contraction, enhanced neurotransmitter release from enteric neurons, and increased epithelial cell secretion.
Data Presentation: Pharmacological Profile of 5-HT4 Receptor Agonists
Note: The following data for Tegaserod, a structurally similar 5-HT4 agonist, is provided as a reference to indicate the expected range of activity for this compound. Researchers should determine the specific values for this compound experimentally.
| Parameter | Tegaserod | Reference Cell Line |
| Receptor Binding Affinity (pKi) | 8.4 | Human recombinant 5-HT4(c) receptors in HEK-293 cells |
| Functional Potency (pEC50) - cAMP Assay | 8.6 | HEK-293 cells stably transfected with human 5-HT4(c) receptor |
| Functional Potency (pEC50) - Guinea Pig Colon Contraction | 8.3 | Guinea-pig isolated colon |
| Functional Potency (pEC50) - Rat Oesophagus Relaxation | 8.2 | Rat isolated oesophagus |
Table 1: Pharmacological data for the 5-HT4 receptor agonist Tegaserod.[3][4]
| Assay | Cell Line | Endpoint | Expected IC50/EC50 Range (for a potent 5-HT4 agonist) |
| Cell Proliferation | Caco-2, HT-29 | Inhibition of proliferation (IC50) | 1-100 µM |
| cAMP Accumulation | HEK293-h5HT4R, Caco-2 | Increase in cAMP (EC50) | 1-100 nM |
| Transepithelial Electrical Resistance (TEER) | Caco-2 | Decrease in TEER (EC50) | 1-50 µM |
Table 2: Expected concentration ranges for in-vitro assays with this compound.
Experimental Protocols
Cell Culture
a. Caco-2 Cell Line: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model for the intestinal epithelial barrier. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the in-vivo intestinal epithelium.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
b. Intestinal Organoids: Patient-derived or commercially available intestinal organoids provide a more physiologically relevant 3D model, containing multiple intestinal cell types.
-
Media: Commercially available organoid growth medium (e.g., IntestiCult™).
-
Culture Conditions: Embed organoids in a basement membrane matrix (e.g., Matrigel®) and culture in a 37°C, 5% CO2 incubator.
-
Maintenance: Change the medium every 2-3 days and passage the organoids every 7-10 days.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP following 5-HT4 receptor activation by this compound.
References
- 1. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. bioflorida.com [bioflorida.com]
- 3. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Capeserod in Combination with Other Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective 5-HT4 receptor partial agonist, capeserod, for the treatment of gastrointestinal (GI) motility disorders. Due to the limited public data on this compound in combination therapies, this document also presents a framework for investigating its potential synergistic effects with other prokinetic agents, drawing on data from analogous compounds and established experimental protocols.
Introduction to this compound and Prokinetic Therapy
This compound (formerly SL65.0155) is a selective serotonin (B10506) 5-HT4 receptor partial agonist.[1] Initially investigated for cognitive disorders, it is now being repurposed for GI diseases, including gastroparesis.[2][3] Prokinetic agents aim to enhance coordinated GI motility, and are a cornerstone in managing disorders characterized by delayed transit, such as gastroparesis and chronic constipation.[4]
The rationale for combining prokinetic agents is to leverage different mechanisms of action to achieve a synergistic or additive effect, potentially improving efficacy while minimizing side effects associated with high-dose monotherapy. For instance, combining a 5-HT4 agonist with a dopamine (B1211576) D2 receptor antagonist could stimulate motility through both serotonergic and dopaminergic pathways.
Mechanism of Action: 5-HT4 Receptor Agonism
This compound acts on 5-HT4 receptors located on presynaptic terminals of intrinsic enteric neurons. Activation of these Gs-protein coupled receptors leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A. This cascade facilitates the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter in the gut. The increased availability of ACh enhances smooth muscle contraction and promotes coordinated peristaltic waves, thereby accelerating GI transit.[1][5]
Caption: Signaling pathway of the 5-HT4 receptor agonist this compound.
Quantitative Data on Selective 5-HT4 Agonists
While specific clinical data for this compound in gastroparesis is not yet widely published, data from other selective 5-HT4 agonists, velusetrag (B1683485) and prucalopride, provide a strong indication of the potential efficacy of this drug class.
| Compound | Study Design | Patient Population | Key Findings & Quantitative Data | Adverse Events |
| Velusetrag | Phase 2b, Randomized, Double-Blind, Placebo-Controlled | 232 patients with diabetic or idiopathic gastroparesis | Symptom Improvement (at 4 weeks, 5 mg dose): - Statistically significant improvement in Gastroparesis Cardinal Symptom Index (GCSI) (p=0.0327).[6]- Statistically significant improvement in Gastroparesis Rating Scale (GRS) (p=0.0159).[6]Gastric Emptying: - Significant improvement in gastric emptying half-time (p<0.001).[6] | Generally well-tolerated. Most common were diarrhea, nausea, and headache, primarily at higher doses (15 mg and 30 mg).[6] |
| Prucalopride | Randomized, Placebo-Controlled, Crossover Trial | 34 patients with predominantly idiopathic gastroparesis | Symptom Improvement (at 4 weeks): - Significant improvement in total GCSI (1.65 vs 2.28 for placebo, p<0.0001).[6]Gastric Emptying: - Significant reduction in gastric half-emptying time (98 min vs 143 min for placebo, p=0.005).[6] | Generally well-tolerated. Most common were headache, nausea, diarrhea, and abdominal pain.[7] |
Prospective Combination Therapy
The following table outlines a hypothetical study design for evaluating this compound in combination with a dopamine D2 receptor antagonist, domperidone. This combination targets both serotonergic and dopaminergic pathways to potentially maximize prokinetic effects.
| Treatment Arm | Agent(s) | Proposed Daily Dose | Primary Outcome Measures | Secondary Outcome Measures |
| A (Monotherapy) | This compound | 5 mg | Change from baseline in GCSI total score. | Gastric emptying half-time (T1/2), small bowel transit time, patient-reported outcomes (PROs). |
| B (Monotherapy) | Domperidone | 30 mg (10 mg t.i.d.) | Change from baseline in GCSI total score. | Gastric emptying T1/2, small bowel transit time, PROs. |
| C (Combination) | This compound + Domperidone | 5 mg + 30 mg | Change from baseline in GCSI total score. | Gastric emptying T1/2, small bowel transit time, PROs, safety and tolerability (ECG monitoring). |
| D (Control) | Placebo | - | Change from baseline in GCSI total score. | Gastric emptying T1/2, small bowel transit time, PROs. |
Experimental Protocols
Preclinical Protocol: Evaluation of this compound in a Rat Model of Delayed Gastric Emptying
This protocol describes a method to induce and measure delayed gastric emptying in rats to assess the efficacy of this compound, alone and in combination with another prokinetic.
Objective: To quantify the effect of this compound on gastric emptying in a rodent model of gastroparesis.
Model: Drug-induced delayed gastric emptying (e.g., using atropine (B194438) or clonidine).
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Atropine sulfate (B86663) (or other inducing agent)
-
Non-nutrient, non-absorbable solid meal (e.g., methylcellulose (B11928114) containing a radioactive tracer like 99mTc-sulfur colloid or a colored marker like phenol (B47542) red).
-
Animal gavage needles.
-
Gamma counter or spectrophotometer.
Procedure:
-
Acclimatization: House rats for at least one week under standard conditions with a 12-hour light/dark cycle.
-
Fasting: Fast rats overnight (18 hours) with free access to water.
-
Grouping: Randomly assign rats to experimental groups (e.g., Vehicle Control, Atropine Control, this compound, this compound + Atropine).
-
Induction of Delayed Gastric Emptying: Administer atropine (e.g., 7.5 mg/kg, i.p.) 30 minutes prior to the test meal to induce delayed gastric emptying.[8] The vehicle control group receives a saline injection.
-
Test Compound Administration: Administer this compound (at desired doses, e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes prior to the test meal.
-
Test Meal Administration: Administer a standardized volume (e.g., 1.5 mL) of the prepared solid test meal via oral gavage.
-
Gastric Emptying Measurement:
-
At a predetermined time point (e.g., 2 hours) after meal administration, euthanize the animals via CO2 asphyxiation.
-
Perform a laparotomy and carefully clamp the pylorus and cardia.
-
Excise the stomach and measure its total weight.
-
Empty the gastric contents, rinse the stomach, blot dry, and weigh the empty stomach.
-
The weight of the gastric contents is the difference between the full and empty stomach weights.
-
Calculate Gastric Emptying (%) as: [1 - (Weight of food recovered from stomach / Weight of food in control animals sacrificed at time 0)] x 100.
-
-
Data Analysis: Compare the percentage of gastric emptying between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for a preclinical study of this compound on gastric emptying.
Clinical Protocol: Wireless Motility Capsule (WMC) Study
Objective: To assess the effect of this compound on gastric emptying time (GET), small bowel transit time (SBTT), and colonic transit time (CTT) in patients with gastroparesis.
Design: Randomized, double-blind, placebo-controlled, crossover study.
Procedure:
-
Patient Screening & Enrollment: Recruit patients with a confirmed diagnosis of gastroparesis (based on symptoms and delayed gastric emptying on a prior scintigraphy study). Obtain informed consent.
-
Washout Period: Discontinue all medications affecting GI motility (prokinetics, opioids, anticholinergics) for at least 3-7 days prior to each study period.[9]
-
Randomization: Randomize patients to receive either this compound (e.g., 5 mg daily) or placebo for the first treatment period (e.g., 7 days).
-
WMC Test Day (Day 7 of treatment):
-
Patient arrives at the clinic after an overnight fast.
-
A standardized meal (e.g., SmartBar, 260 kcal) is consumed with 120 mL of water.[9]
-
Immediately after the meal, the patient swallows the activated wireless motility capsule with 50 mL of water.[9]
-
The patient wears a data receiver for the duration of the test (typically up to 5 days).
-
The patient can resume normal activities but must adhere to a standardized diet and activity log.
-
-
Data Collection: The capsule measures pH, temperature, and pressure, transmitting data to the receiver.
-
Washout: After the first treatment period and WMC test, there is a washout period of at least 2 weeks.
-
Crossover: Patients cross over to the alternate treatment (this compound or placebo) for the second treatment period.
-
Second WMC Test: The WMC test is repeated on Day 7 of the second treatment period.
-
Data Analysis:
-
Software analyzes the data to determine key transit milestones.
-
Gastric Emptying Time (GET): Time from capsule ingestion to the abrupt rise in pH as it enters the duodenum.[10]
-
Small Bowel Transit Time (SBTT): Time from duodenal entry to entry into the cecum (identified by a distinct pH drop).
-
Colonic Transit Time (CTT): Time from cecal entry to capsule exit from the body (identified by a drop in temperature).
-
Compare GET, SBTT, and CTT between the this compound and placebo phases using paired statistical tests.
-
Clinical Protocol: Gastric Emptying Scintigraphy
Objective: To quantitatively measure the effect of this compound on the rate of solid-phase gastric emptying.
Design: Randomized, double-blind, placebo-controlled study.
Procedure:
-
Patient Preparation: Patients fast overnight. Any medications affecting GI motility are withheld. Diabetic patients should have their blood glucose managed to be <275 mg/dL.
-
Radiolabeled Meal: The standard meal consists of a 99mTc-sulfur colloid-labeled low-fat, egg-white meal.
-
Drug Administration: Patients receive either a single dose of this compound or placebo a specified time (e.g., 60 minutes) before meal ingestion.
-
Imaging Protocol:
-
The patient consumes the radiolabeled meal within 10 minutes.
-
Immediately after meal completion (time 0), imaging begins with the patient standing or sitting in front of a gamma camera.
-
Static images (anterior and posterior views) are acquired at 0, 1, 2, and 4 hours post-meal.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
Counts are corrected for radioactive decay.
-
The geometric mean of the anterior and posterior counts is calculated to correct for tissue attenuation.
-
The percentage of gastric retention at each time point is calculated relative to the time 0 counts.
-
The primary endpoint is typically the percentage of gastric retention at 4 hours. A gastric emptying half-time (T1/2) can also be calculated.
-
Compare gastric retention values between the this compound and placebo groups.
-
Rationale for Combination Therapy
Different classes of prokinetic agents can be combined to target distinct pathophysiological mechanisms of delayed gastric emptying, which may include antral hypomotility, impaired fundic accommodation, or pylorospasm.
Caption: Logical relationship of different prokinetic agent classes.
Conclusion
This compound, as a selective 5-HT4 receptor partial agonist, holds significant promise as a prokinetic agent for treating GI motility disorders. While clinical data on its efficacy is emerging, information from analogous compounds suggests a favorable profile. The true potential of this compound may be further realized in combination with other prokinetic agents that possess complementary mechanisms of action. The protocols outlined in this document provide a robust framework for the preclinical and clinical investigation of this compound, both as a monotherapy and as part of a combination regimen, to address the unmet needs of patients with gastroparesis and other motility disorders. Further research is essential to validate these therapeutic strategies.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-course of recovery of gastric emptying and motility in rats with experimental spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal motility revisited: The wireless motility capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molinaclinicalpolicy.com [molinaclinicalpolicy.com]
Ethical Framework and Practical Guidance for the Use of Capeserod in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod, a selective partial agonist of the serotonin (B10506) 5-HT4 receptor, is under investigation for its therapeutic potential in gastrointestinal (GI) motility disorders. While previously evaluated for neurological conditions in extensive human clinical trials, its repurposing for GI applications necessitates a thorough examination of its effects in relevant animal models. This document provides a detailed framework of ethical considerations, experimental protocols, and data presentation guidelines for the use of this compound in animal research. Emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement), these notes aim to ensure the humane and scientifically robust use of animals in the preclinical evaluation of this compound.
Introduction to this compound and 5-HT4 Receptor Agonism
This compound acts as a selective partial agonist for the 5-HT4 receptor, a G-protein coupled receptor predominantly expressed in the gastrointestinal tract, bladder, and central nervous system. Activation of 5-HT4 receptors in the GI tract is known to facilitate acetylcholine (B1216132) release from enteric neurons, thereby promoting gut motility and peristalsis.[1] This mechanism of action underlies its potential utility in treating disorders characterized by delayed gastric emptying, such as gastroparesis.[1][2]
Sanofi originally developed this compound for neurological disorders and established a safety profile in over 600 human subjects.[3] First Wave BioPharma has since licensed the compound for development in GI indications.[1][3] Preclinical animal studies are crucial to validate its efficacy and further characterize its safety profile in the context of GI applications.
Ethical Considerations in Animal Research with this compound
The use of animals in research is a privilege that comes with significant ethical responsibilities. All research involving this compound must adhere to the highest standards of animal welfare, guided by the foundational principles of the 3Rs.[4][5][6]
2.1. The 3Rs Principle
-
Replacement: Researchers must first consider and justify why non-animal models are not suitable for the specific research objectives. While in vitro assays using cell lines or organoids can provide valuable mechanistic data, whole-animal models are often necessary to evaluate the complex physiological effects of a pro-kinetic agent like this compound on integrated systems.[4]
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant and scientifically valid data.[5] Careful experimental design, including power calculations to determine appropriate sample sizes, is essential.
-
Refinement: All procedures should be refined to minimize any potential pain, suffering, or distress to the animals.[4][6] This includes the use of appropriate anesthesia and analgesia, humane endpoints, and environmental enrichment.
2.2. Justification of Research
A clear scientific rationale for the use of animals in this compound research must be established.[4] The potential benefits of the research—such as advancing the understanding of GI motility and developing a novel therapeutic for a debilitating condition—must outweigh the potential harm to the animals.[7]
2.3. Animal Care and Housing
Animals must be housed in appropriate, enriched environments with access to veterinary care.[5] All personnel involved in animal handling and experimentation must be adequately trained in the specific procedures and in the ethical and humane care of the species being used.[4][7]
2.4. Humane Endpoints
Clear criteria for humane endpoints must be established before the start of any experiment. These are points at which an animal's pain and/or distress is terminated, minimized, or reduced. This may involve ending a procedure, providing supportive care, or humane euthanasia.
Preclinical Evaluation of this compound: Experimental Protocols
Due to the limited publicly available preclinical data for this compound, the following protocols are based on established methodologies for evaluating other selective 5-HT4 receptor agonists in animal models of gastroparesis.[8][9] These should be adapted and refined based on emerging data for this compound.
3.1. Animal Model of Delayed Gastric Emptying
A common model for inducing delayed gastric emptying in rodents is through the administration of a high-fat diet or pharmacological agents like atropine (B194438) or clonidine.
3.1.1. Protocol: Induction of Delayed Gastric Emptying in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated for at least one week.
-
Diet: Animals are provided with a high-fat diet (e.g., 45% kcal from fat) for a period of 2-4 weeks to induce delayed gastric emptying.
-
Confirmation: Gastric emptying can be assessed using a non-invasive breath test or by measuring the amount of a non-absorbable marker remaining in the stomach after a set time.
3.2. Assessment of Gastric Emptying
3.2.1. Protocol: Phenol (B47542) Red Meal Gastric Emptying Assay
-
Fasting: Animals are fasted overnight (12-18 hours) with free access to water.
-
Drug Administration: this compound or vehicle is administered via oral gavage at a predetermined time before the test meal.
-
Test Meal: A standardized volume of a non-nutrient, non-absorbable test meal containing a marker (e.g., 1.5% methylcellulose (B11928114) with 0.5 mg/mL phenol red) is administered by oral gavage.
-
Euthanasia and Sample Collection: At a specific time point after the meal (e.g., 20 minutes), animals are humanely euthanized. The stomach is clamped at the pylorus and cardia, removed, and its contents are collected.
-
Analysis: The amount of phenol red remaining in the stomach is quantified spectrophotometrically to determine the percentage of gastric emptying.
3.3. Assessment of Gastrointestinal Transit
3.3.1. Protocol: Whole Gut Transit Time Using Carmine (B74029) Red
-
Fasting and Drug Administration: Similar to the gastric emptying protocol.
-
Marker Administration: A non-absorbable colored marker (e.g., 6% carmine red in 0.5% methylcellulose) is administered by oral gavage.
-
Fecal Pellet Monitoring: Animals are placed in individual cages with a clean paper lining. The time to the first appearance of a red-colored fecal pellet is recorded as the whole gut transit time.
-
Fecal Output: The total number of fecal pellets and their wet/dry weight can be measured over a set period to assess colonic motility.[9]
Data Presentation
Quantitative data from preclinical studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Gastric Emptying in a Rat Model of Delayed Gastric Emptying (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | n | Gastric Emptying (%) | p-value vs. Vehicle |
| Vehicle | - | 10 | 35.2 ± 4.1 | - |
| This compound | 1 | 10 | 48.9 ± 5.3 | <0.05 |
| This compound | 3 | 10 | 62.5 ± 6.8 | <0.01 |
| This compound | 10 | 10 | 75.1 ± 7.2 | <0.001 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Effect of this compound on Whole Gut Transit Time in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | n | Whole Gut Transit Time (min) | p-value vs. Vehicle |
| Vehicle | - | 8 | 185.6 ± 12.3 | - |
| This compound | 0.5 | 8 | 152.4 ± 10.1 | <0.05 |
| This compound | 1.5 | 8 | 128.9 ± 9.7 | <0.01 |
| This compound | 5 | 8 | 105.2 ± 8.5 | <0.001 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Signaling Pathways and Experimental Workflows
5.1. 5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to enhanced neuronal excitability and neurotransmitter release.
Figure 1. Simplified 5-HT4 Receptor Signaling Pathway.
5.2. Experimental Workflow for Preclinical Evaluation
A logical workflow is essential for the efficient and ethical preclinical evaluation of this compound.
Figure 2. Experimental Workflow for Preclinical Evaluation of this compound.
Conclusion
The repurposing of this compound for gastrointestinal disorders presents a promising therapeutic opportunity. Rigorous and ethically sound preclinical animal research is a prerequisite for its successful clinical development. By adhering to the principles of the 3Rs, employing validated animal models and experimental protocols, and ensuring transparent data reporting, researchers can contribute to the responsible advancement of this potentially valuable therapeutic agent. The guidelines and protocols outlined in this document provide a framework for conducting such research in a manner that is both scientifically robust and ethically sound.
References
- 1. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. researchgate.net [researchgate.net]
- 3. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - BioSpace [biospace.com]
- 4. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 6. forskningsetikk.no [forskningsetikk.no]
- 7. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised study: effects of the 5‐HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sourcing and Using Research-Grade Capeserod
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on sourcing research-grade Capeserod, its pharmacological properties, and protocols for its use in laboratory settings. This compound (also known as SL65.0155) is a potent and selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2] Originally investigated for neurological disorders, it is now being explored for gastrointestinal indications.[3][4][5]
Sourcing Research-Grade this compound
-
MedKoo Biosciences: Lists this compound HCl (SL-650155) for custom synthesis. A minimum order quantity of 1 gram is typically required, with an estimated lead time of 2 to 4 months. It is important to note that this product is for research use only and not for human or veterinary use.
When sourcing through custom synthesis, it is crucial to:
-
Provide the correct chemical name: 5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)-4-piperidinyl]-1,3,4-oxadiazol-2(3H)-one monohydrochloride.[2]
-
Specify the required purity and analytical data (e.g., HPLC, NMR, Mass Spectrometry).
-
Inquire about the stability and recommended storage conditions.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 receptors | [2][6][7] |
| Functional Activity | Partial agonist (40-50% of serotonin's maximal effect) | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [2][7] |
| In vivo effective dose (cognition) | 0.001-0.1 mg/kg (i.p. or p.o.) | Rat (object recognition task) | [2] |
| In vivo effective dose (antidepressant-like) | 0.5 and 1 mg/kg (i.p.) | Rat (forced swim test) | [1] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is adapted from general procedures for 5-HT4 receptor binding assays and can be used to determine the binding affinity (Ki) of this compound.[8][9][10]
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
[3H]-GR113808 (a high-affinity 5-HT4 antagonist radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution (in DMSO, then diluted in binding buffer).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
25 µL of binding buffer (for total binding), 25 µL of non-specific binding control, or 25 µL of this compound dilution.
-
25 µL of [3H]-GR113808 (at a final concentration at or below its Kd, e.g., 0.1-0.2 nM).
-
50 µL of the cell membrane suspension (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. 5-HT4 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the 5-HT4 receptor signaling pathway.[9][11]
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
This compound stock solution.
-
A reference 5-HT4 agonist (e.g., serotonin).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96- or 384-well cell culture plates.
-
A plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the cells in a 96- or 384-well plate and grow to near confluency.
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound or the reference agonist to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate concentration-response curves and calculate the EC50 value and the maximal effect (Emax) for this compound relative to the reference agonist.
In Vivo Assays (Rat Model)
The following protocols are based on the study by Tamburella et al. (2009), which investigated the antidepressant-like effects of this compound in rats.[1]
Animals:
-
Male Wistar rats (body weight 200-250 g).
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
Drug Administration:
-
This compound (SL65.0155) is dissolved in a vehicle (e.g., saline).
-
Administer this compound via intraperitoneal (i.p.) injection at doses of 0.1, 0.5, and 1 mg/kg.[1]
-
Injections are given 24, 5, and 1 hour before the behavioral test.[1]
1. Forced Swim Test (FST)
This test is used to assess antidepressant-like activity.[12][13][14][15]
Procedure:
-
Individual rats are placed in a transparent cylinder (40 cm high, 18 cm in diameter) containing 25 cm of water at 25°C.
-
A pre-test session of 15 minutes is conducted 24 hours before the test session.
-
On the test day, following the final drug injection, rats are placed in the cylinder for a 5-minute session.
-
The session is recorded, and the duration of immobility (when the rat makes only the movements necessary to keep its head above water) is scored by a trained observer blind to the treatment conditions.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
2. Western Blot for Neurotrophic Factors
This protocol is for measuring the expression of proteins such as phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF) in hippocampal tissue.[1][16][17]
Procedure:
-
Immediately after the behavioral tests, euthanize the rats and dissect the hippocampus on an ice-cold plate.
-
Homogenize the tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CREB, total CREB, and BDNF overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of p-CREB and BDNF to their respective total proteins or the loading control.
Signaling Pathway
This compound, as a 5-HT4 receptor agonist, is expected to activate the canonical Gs-protein coupled signaling pathway.
Upon binding to the 5-HT4 receptor, this compound induces a conformational change that activates the associated Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase, which converts ATP into the second messenger cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of target genes, such as Brain-Derived Neurotrophic Factor (BDNF), which are involved in neuronal plasticity and survival.[1]
References
- 1. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioflorida.com [bioflorida.com]
- 4. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 13. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. 2.10. BDNF, TrkB, CREB, and pCREB Expression Measurement [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Capeserod
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Capeserod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1][2] Its therapeutic potential is being explored for various gastrointestinal and neurological disorders.[1][2] However, like many small molecule drugs, this compound exhibits poor solubility in aqueous solutions. This can pose significant challenges for in vitro assays, formulation development for in vivo studies, and ultimately, its bioavailability.[3][4][5]
Q2: What are the initial signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: High variability in your experimental data between replicates.
-
Low Bioactivity: The compound shows lower than expected efficacy in cell-based assays.
-
Difficulty in Stock Solution Preparation: Inability to dissolve the desired amount of this compound, even in organic solvents.
Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][5][6] These can be broadly categorized as:
-
Physical Modifications: Altering the physical properties of the drug substance. Examples include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[5][7][8]
-
Chemical Modifications: Changing the chemical structure or properties of the drug. This includes pH adjustment, salt formation, and complexation.[5][7]
-
Use of Excipients: Incorporating solubilizing agents into the formulation. Common examples include co-solvents, surfactants, and cyclodextrins.[9][10][11]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility. DMSO is a good solubilizing agent, but its effect is diminished upon high dilution in water. | 1. Decrease the final concentration: If your experiment allows, lower the final working concentration of this compound. 2. Use a co-solvent system: Prepare your aqueous buffer with a certain percentage of a water-miscible organic solvent like ethanol, propylene (B89431) glycol, or PEG 400.[8] 3. Incorporate a surfactant: Add a non-ionic surfactant such as Tween 80 or Pluronic F68 to your aqueous buffer to help form micelles that can encapsulate this compound.[3][10] |
| I am observing inconsistent results in my cell-based assays. | This could be due to the precipitation of this compound in the cell culture medium, leading to variable concentrations of the dissolved (active) compound. | 1. Visually inspect your wells: Check for any signs of precipitation under a microscope. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from your stock solution for each experiment. 3. Formulate with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and stability in aqueous media.[5][11] |
| I need to prepare a high-concentration stock solution of this compound for animal studies. | The limited solubility of this compound in common solvents can make it difficult to prepare concentrated solutions suitable for in vivo dosing. | 1. Explore alternative solvents and co-solvent systems: Test a range of pharmaceutically acceptable solvents and their mixtures.[8] 2. Consider a lipid-based formulation: If this compound is lipophilic, formulating it in oils or with lipid-based excipients can significantly increase its solubility.[12][13] 3. pH modification: If this compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility.[10] |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential impact of different solubility enhancement techniques on this compound.
Table 1: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System | This compound Solubility (µg/mL) | Fold Increase |
| PBS alone | 1.5 | 1.0 |
| 10% Ethanol in PBS | 12.8 | 8.5 |
| 20% PEG 400 in PBS | 35.2 | 23.5 |
| 5% DMSO in PBS | 58.1 | 38.7 |
Table 2: Influence of Surfactants on this compound Solubility in Water
| Surfactant (in water) | Concentration (%) | This compound Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.8 | 1.0 |
| Tween 80 | 0.1 | 15.6 | 19.5 |
| Tween 80 | 0.5 | 42.3 | 52.9 |
| Pluronic F68 | 0.1 | 11.2 | 14.0 |
| Pluronic F68 | 0.5 | 31.9 | 39.9 |
Table 3: Impact of Cyclodextrins on this compound Aqueous Solubility
| Cyclodextrin | Concentration (mM) | This compound Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.8 | 1.0 |
| β-Cyclodextrin | 5 | 9.7 | 12.1 |
| β-Cyclodextrin | 10 | 18.5 | 23.1 |
| HP-β-Cyclodextrin | 5 | 25.4 | 31.8 |
| HP-β-Cyclodextrin | 10 | 51.2 | 64.0 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent system) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound in that solvent.
Protocol 2: Formulation of this compound with a Co-solvent System
-
Solvent Preparation: Prepare the desired co-solvent system by mixing the organic solvent (e.g., PEG 400) with the aqueous vehicle (e.g., saline) at the target ratio (e.g., 20:80 v/v).
-
Dissolution of this compound: Weigh the required amount of this compound and add it to the co-solvent system.
-
Sonication/Vortexing: Gently sonicate or vortex the mixture until the this compound is completely dissolved.
-
Final Checks: Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution for in vivo applications.
Visualizations
Caption: A decision-making workflow for addressing this compound solubility issues.
Caption: Simplified signaling pathway of this compound via the 5-HT4 receptor.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. wjbphs.com [wjbphs.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. senpharma.vn [senpharma.vn]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
Preventing Capeserod degradation in experimental setups
Welcome to the technical support center for Capeserod. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a novel small molecule inhibitor of the XYZ signaling pathway, currently under investigation for its potential therapeutic effects in oncological and neurodegenerative disorders. In experimental setups, it is crucial to maintain its structural integrity to ensure accurate and reproducible results.
Q2: What are the known stability characteristics of this compound?
A2: this compound is known to be sensitive to hydrolysis, particularly at non-neutral pH, and is also susceptible to oxidation. It is relatively stable to photolysis under normal laboratory lighting conditions, but prolonged exposure to direct light should be avoided.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, this compound solid should be stored at -20°C or below, protected from moisture. Stock solutions should be prepared in anhydrous DMSO, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -80°C.
Troubleshooting Guide
Issue 1: Loss of this compound Activity or Inconsistent Results
If you are observing a decrease in the expected biological activity of this compound or are getting inconsistent results between experiments, it is likely due to degradation of the compound.
| Potential Cause | Recommended Solution |
| Hydrolysis in Aqueous Buffers | Ensure that the pH of your experimental buffer is maintained at a neutral pH (6.8-7.4). Avoid preparing large batches of this compound-containing media that will be stored for extended periods. Prepare fresh solutions before each experiment. |
| Oxidation | Degas aqueous buffers before use to remove dissolved oxygen. Consider adding a small concentration of an antioxidant, such as N-acetylcysteine (NAC), to your experimental media if compatible with your assay. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing, which can accelerate degradation. |
| Improper Storage | Always store this compound solid and stock solutions at the recommended temperatures (-20°C for solid, -80°C for solutions in DMSO) and protect from light and moisture. |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC/LC-MS)
The presence of unexpected peaks in your analytical data often indicates the formation of degradation products.
| Potential Degradation Pathway | Troubleshooting Steps |
| Hydrolysis | Compare the chromatograms of a freshly prepared this compound solution with one that has been incubated in your experimental buffer for several hours. The appearance of new, more polar peaks is indicative of hydrolysis. |
| Oxidation | Analyze your sample by LC-MS and look for peaks with a mass increase of 16 Da or 32 Da compared to the parent this compound molecule, which would suggest mono- or di-oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify its potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
HPLC or UPLC system with a C18 column and a mass spectrometer (MS) detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Control: Mix 1 mL of the this compound stock solution with 1 mL of water. Keep at 4°C.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary (acid with NaOH, base with HCl), and dilute with mobile phase to an appropriate concentration for LC-MS analysis.
-
Inject the samples onto the LC-MS system.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify the peaks corresponding to the parent this compound and any new peaks that represent degradation products.
-
Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their potential structures.
-
Table 1: Hypothetical Results of this compound Forced Degradation Study
| Stress Condition | % Degradation of this compound (at 24 hours) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 45% | [M+H]+ of Hydrolyzed Product A |
| 0.1 M NaOH, 60°C | 85% | [M+H]+ of Hydrolyzed Product B |
| 3% H₂O₂, RT | 60% | [M+H]+ of Oxidized Product C (+16 Da) |
| Control (Water, 4°C) | <1% | - |
Visual Guides
Caption: Troubleshooting workflow for investigating this compound degradation.
Caption: Experimental workflow for a forced degradation study of this compound.
Interpreting off-target effects of Capeserod in assays
Welcome to the technical support center for Capeserod. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting assay results and troubleshooting potential issues related to off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as SL65.0155, is a potent and selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2] It has a high affinity for the human 5-HT4 receptor, with a reported Ki of 0.6 nM.[1][2] Its primary on-target effect is the activation of the 5-HT4 receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.
Q2: Is this compound known to have off-target effects?
Q3: My assay results are inconsistent with 5-HT4 receptor agonism. What could be the cause?
If you observe results that are not consistent with 5-HT4 receptor agonism, it is important to consider potential off-target effects. One plausible off-target to investigate is the serotonin 2B (5-HT2B) receptor. Other structurally similar 5-HT4 agonists, such as tegaserod (B130379), have been shown to be potent 5-HT2B receptor antagonists.[3][4] This off-target activity could mask or modify the expected effects of 5-HT4 agonism in certain experimental systems.
Q4: How can I test for potential 5-HT2B receptor antagonism by this compound in my assay?
To investigate potential 5-HT2B antagonism, you can perform a counterscreening assay. This would involve stimulating your experimental system with a known 5-HT2B receptor agonist (e.g., BW723C86) in the presence and absence of this compound. If this compound attenuates the response to the 5-HT2B agonist, it would suggest an antagonistic effect at this receptor. A detailed protocol for a functional 5-HT2B antagonism assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected inhibitory effect in a system with known 5-HT2B receptor expression. | This compound may be acting as a 5-HT2B receptor antagonist, counteracting the effects of endogenous serotonin or other serotonergic agonists in the assay medium. | 1. Confirm 5-HT2B receptor expression in your experimental model (e.g., via qPCR or Western blot). 2. Perform a functional antagonism assay as described in the "Experimental Protocols" section. |
| Discrepancy between binding affinity (Ki) and functional potency (EC50/IC50) in cellular assays. | The net effect of this compound in a cellular system could be a composite of its partial agonism at 5-HT4 receptors and potential antagonism at 5-HT2B receptors, leading to a complex dose-response relationship. | 1. Use a cell line with minimal or no 5-HT2B receptor expression to isolate the 5-HT4-mediated effects. 2. Employ a selective 5-HT2B antagonist in parallel with this compound to see if it phenocopies the unexpected results. |
| Variable results across different cell lines or tissues. | The expression levels of 5-HT4 and 5-HT2B receptors can vary significantly between different cell lines and tissues. The observed effect of this compound will depend on the relative expression of these two receptors. | 1. Characterize the 5-HT receptor expression profile of your experimental systems. 2. Compare results in a model with high 5-HT4/low 5-HT2B expression to one with high expression of both. |
Quantitative Data Summary
The following table summarizes the known binding affinity and functional activity of this compound for its primary target. Data for potential off-target interactions are not definitively established and should be determined empirically.
| Compound | Target | Binding Affinity (Ki) | Functional Activity | Assay System |
| This compound (SL65.0155) | Human 5-HT4 Receptor | 0.6 nM | Partial Agonist (40-50% of serotonin's effect) | Cells expressing 5-HT4(b) and 5-HT4(e) splice variants |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
This compound at a range of concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, [3H]-GR113808 (at a concentration near its Kd), and either vehicle, non-specific binding control, or a concentration of this compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay for 5-HT2B Receptor Antagonism (Calcium Mobilization)
Objective: To determine if this compound can antagonize 5-HT2B receptor activation.
Materials:
-
A cell line endogenously or recombinantly expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).
-
5-HT2B receptor agonist: BW723C86.
-
This compound at a range of concentrations.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of measuring intracellular calcium changes.
Methodology:
-
Plate the 5-HT2B-expressing cells in a multi-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with either vehicle or a range of concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of the 5-HT2B agonist, BW723C86 (typically at its EC80 concentration to ensure a robust signal), to all wells.
-
Continue to record the fluorescence to measure the change in intracellular calcium concentration.
-
Calculate the response to BW723C86 in the presence of different concentrations of this compound, normalized to the response in the absence of this compound.
-
Plot the inhibition of the agonist response against the concentration of this compound to determine its IC50 value for 5-HT2B antagonism.
Visualizations
Signaling Pathway of this compound's On-Target Action
Caption: On-target signaling pathway of this compound via the 5-HT4 receptor.
Troubleshooting Workflow for Unexpected Assay Results
Caption: Troubleshooting workflow for investigating unexpected this compound assay results.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT2B antagonist and 5-HT4 agonist activities of tegaserod in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Capeserod Concentration for 5-HT4 Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Capeserod concentration for maximal 5-HT4 receptor activation. The information is presented in a question-and-answer format to directly address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the serotonin (B10506) type 4 (5-HT4) receptor.[1][2] Its primary mechanism of action involves binding to and activating 5-HT4 receptors, which are Gs-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, particularly in the gastrointestinal tract where it can promote motility.[1]
Q2: What is a typical effective concentration (EC50) for a 5-HT4 receptor agonist?
A2: While specific preclinical data on this compound's EC50 is not publicly available, data from other well-characterized 5-HT4 agonists can provide a useful starting point for experimental design. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect.[3][4] For potent 5-HT4 agonists, the EC50 for cAMP accumulation in cell-based assays is typically in the low nanomolar to sub-nanomolar range.
Q3: How do I determine the optimal concentration range for this compound in my experiments?
A3: The optimal concentration range should be determined by performing a dose-response curve in your specific experimental system. This involves testing a wide range of this compound concentrations (e.g., from 1 pM to 10 µM) and measuring the corresponding 5-HT4 receptor activation, typically by quantifying cAMP levels. The resulting sigmoidal curve will allow you to determine key parameters such as the EC50 and the concentration that elicits a maximal response (Emax).[5]
Q4: What are potential off-target effects of 5-HT4 receptor agonists at high concentrations?
A4: While newer 5-HT4 agonists are designed for high selectivity, older compounds have shown affinity for other receptors at higher concentrations, such as 5-HT1 and 5-HT2 receptors for tegaserod.[6][7] It is crucial to characterize the selectivity profile of this compound in your system to avoid misinterpretation of results due to off-target effects. This can be done through binding assays or functional assays using cell lines expressing other serotonin receptor subtypes.
Troubleshooting Guide
This guide addresses common problems encountered when determining the optimal this compound concentration for 5-HT4 activation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal (minimal cAMP increase) | 1. Suboptimal this compound concentration: The concentrations tested may be too low. 2. Low receptor expression: The cell line may not express sufficient levels of the 5-HT4 receptor.[8] 3. Cell health issues: Cells may be unhealthy, of a high passage number, or plated at a suboptimal density.[8] 4. Inactive compound: The this compound stock solution may have degraded. 5. Assay interference: Components of the media or buffer may interfere with the assay. | 1. Perform a broad dose-response experiment with a wider range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M). 2. Confirm 5-HT4 receptor expression using techniques like qPCR, Western blot, or by using a positive control agonist with a known effect in that cell line. 3. Use healthy, low-passage cells and optimize the cell seeding density for your assay plate format.[9] 4. Prepare a fresh stock solution of this compound and verify its integrity. 5. Review the assay protocol and ensure that the buffers and media used are compatible with the assay reagents. |
| High background signal (high basal cAMP) | 1. Constitutive receptor activity: The 5-HT4 receptor may exhibit some level of agonist-independent activity. 2. High cell density: Too many cells per well can lead to elevated basal cAMP levels.[10] 3. Phosphodiesterase (PDE) inhibitor concentration too high: Excessive inhibition of cAMP degradation can elevate basal levels. | 1. Consider using an inverse agonist to determine the true basal level. 2. Perform a cell titration experiment to find the optimal cell number that gives a good signal-to-background ratio.[9] 3. Optimize the concentration of the PDE inhibitor (e.g., IBMX) to reduce basal signal while maintaining a robust agonist-stimulated response. |
| High variability between replicate wells | 1. Inconsistent cell plating: Uneven cell distribution across the plate.[8] 2. Pipetting errors: Inaccurate dispensing of reagents. 3. Edge effects: Evaporation from wells on the edge of the plate can concentrate reagents. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile buffer or media to maintain humidity. |
| Receptor Desensitization | 1. Prolonged agonist exposure: Continuous stimulation can lead to a decrease in receptor responsiveness over time.[11][12] 2. High agonist concentration: Supramaximal concentrations can accelerate desensitization. | 1. Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP production before significant desensitization occurs.[8] 2. Use the lowest concentration of this compound that gives a maximal response (Emax) to minimize desensitization during the assay. |
Quantitative Data for Representative 5-HT4 Agonists
Note: This data is for other 5-HT4 agonists and should be used as a reference for designing experiments with this compound.
| Compound | Assay Type | Cell Line | pEC50 (-log EC50) | Reference |
| Tegaserod | cAMP Accumulation | HEK-293 (human 5-HT4c) | 8.6 ± 0.2 | [12] |
| Prucalopride | cAMP Accumulation | CHO-K1 (human 5-HT4a) | 7.8 | [13] |
| YH12852 | cAMP Accumulation | CHO-K1 (human 5-HT4a) | 10.3 | [13] |
| TD-8954 | cAMP Accumulation | - | 9.3 | [14] |
Experimental Protocols
Detailed Methodology: In-Vitro cAMP Accumulation Assay
This protocol provides a general framework for determining the dose-response relationship of this compound in a cell-based cAMP assay.
1. Cell Culture and Plating:
-
Culture a suitable cell line endogenously or recombinantly expressing the human 5-HT4 receptor (e.g., HEK293, CHO) in appropriate growth medium.
-
Harvest cells when they reach 70-80% confluency using a non-enzymatic cell dissociation solution.[15]
-
Resuspend cells in stimulation buffer (e.g., HBSS supplemented with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX).
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Plate the cells in a 96-well or 384-well white, opaque microplate at a pre-optimized density. Incubate the plate at 37°C in a CO2 incubator for the appropriate time (e.g., overnight for adherent cells).
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in stimulation buffer to create a range of concentrations for the dose-response curve (e.g., 12-point, 1:3 or 1:10 dilution series).
3. Agonist Stimulation:
-
Carefully remove the culture medium from the wells if using adherent cells.
-
Add the diluted this compound solutions to the respective wells. Include wells with stimulation buffer only (vehicle control) and a positive control (e.g., a known 5-HT4 agonist or forskolin).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
4. Cell Lysis and cAMP Detection:
-
Following incubation, lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA).
-
Add the detection reagents to the wells.
-
Incubate the plate at room temperature for the recommended time to allow for the detection reaction to occur.
5. Data Acquisition and Analysis:
-
Read the plate using a microplate reader compatible with your assay format (e.g., fluorescence, luminescence, or absorbance).
-
Plot the raw data (e.g., HTRF ratio, luminescence units) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software (e.g., GraphPad Prism) to determine the EC50, Emax, and Hill slope.[5]
Visualizations
Caption: 5-HT4 receptor signaling pathway upon this compound binding.
Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.
References
- 1. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - Entero Therapeutics [enterothera.com]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. Explain what is EC50? [synapse.patsnap.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of human 5-HT4(d) receptor desensitization in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective desensitization of the 5-HT4 receptor-mediated response in pig atrium but not in stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Troubleshooting inconsistent results with Capeserod
Welcome to the technical support center for Capeserod. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and provide answers to frequently asked questions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective partial agonist for the serotonin (B10506) 4 receptor (5-HT4R).[1][2] Its mechanism of action involves binding to and activating 5-HT4 receptors, which are G-protein coupled receptors. This activation primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade can influence various cellular processes, including promoting gastrointestinal motility.[1][3]
Q2: In which research areas is this compound currently being investigated?
Initially explored for neurological disorders such as Alzheimer's disease, this compound is now primarily being repurposed for gastrointestinal (GI) indications.[1][2][5][6] Current research focuses on its potential application in conditions like gastroparesis and other GI disorders with unmet clinical needs.[5][7]
Q3: What are the known off-target effects of this compound?
While this compound is described as a selective 5-HT4 receptor partial agonist, all small molecules have the potential for off-target effects.[2][8] It is crucial to consider that off-target binding can sometimes be the cause of unexpected experimental outcomes.[8][9] For 5-HT4 receptor agonists, cardiac ion channels have been a historical concern, leading to the withdrawal or restricted use of earlier, less selective compounds.[10][11] However, newer agents are designed for higher selectivity to minimize such risks.[11] If you observe effects that cannot be attributed to 5-HT4 receptor activation, consider performing broader kinase or receptor profiling.
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in In Vitro cAMP Assay Results
Problem: You are observing significant well-to-well or day-to-day variability in cAMP accumulation assays using cells expressing the 5-HT4 receptor.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Instability | Perform regular cell line authentication (e.g., STR profiling) and use cells within a low, consistent passage number. | Consistent baseline and this compound-induced cAMP levels across experiments. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination using a sensitive method (e.g., PCR-based assay). | Elimination of a common source of altered cellular metabolism and signaling. |
| Inconsistent Cell Seeding | Standardize cell counting and seeding procedures to ensure uniform cell density across wells and plates. | Reduced variability in the magnitude of the response to this compound. |
| Serum Lot Variability | Qualify new lots of fetal bovine serum (FBS) by testing their effect on baseline and stimulated cAMP levels before use in critical experiments. | Minimized impact of serum components on the experimental readout. |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. | Consistent potency (EC50) of this compound in the assay. |
Issue 2: Inconsistent Prokinetic Effects in Ex Vivo Gut Motility Assays
Problem: You are observing variable responses to this compound in isolated gut tissue preparations (e.g., organ bath studies).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Tissue Viability | Ensure consistent and rapid dissection and mounting of gut tissue segments. Monitor tissue for spontaneous activity before adding the compound. | Reproducible and stable baseline contractility. |
| Receptor Desensitization | Allow for adequate washout and recovery periods between successive applications of this compound or other agonists. | Consistent responses to repeated agonist stimulation. |
| Oxygenation and Buffer | Maintain consistent oxygenation (carbogen gas) and temperature of the Krebs buffer. Ensure the buffer composition is correct and the pH is stable. | Healthy tissue preparations with predictable physiological responses. |
| Off-Target Effects | To confirm the effect is mediated by the 5-HT4 receptor, pre-incubate the tissue with a selective 5-HT4 receptor antagonist before adding this compound. | Blockade of the this compound-induced prokinetic effect, confirming on-target action. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The binding of this compound to the 5-HT4 receptor initiates a signaling cascade that results in the production of cAMP.
Caption: Signaling cascade initiated by this compound binding to the 5-HT4 receptor.
Troubleshooting Workflow for Inconsistent In Vitro Results
This workflow provides a logical sequence of steps to diagnose the source of variability in cell-based assays.
Caption: A systematic approach to troubleshooting inconsistent in vitro experimental data.
Detailed Protocol: In Vitro cAMP Accumulation Assay
This protocol outlines a typical experiment to measure the effect of this compound on intracellular cAMP levels in a cell line expressing the 5-HT4 receptor.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human 5-HT4 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
One day prior to the assay, seed the cells into 96-well plates at a density of 50,000 cells per well.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor) to create a concentration range from 1 pM to 10 µM.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the respective wells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Measure the cAMP levels using a plate reader.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
References
- 1. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Entero Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. bioflorida.com [bioflorida.com]
- 7. enterothera.com [enterothera.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Technical Support Center: Minimizing Capeserod Tachyphylaxis in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Capeserod-induced tachyphylaxis in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a selective 5-HT4 receptor agonist. The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[1] Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade is responsible for the therapeutic effects of this compound.
Q2: What is tachyphylaxis and why is it a concern in long-term this compound studies?
Tachyphylaxis is a rapid decrease in the response to a drug following continuous or repeated administration.[2][3] In the context of long-term studies with this compound, tachyphylaxis manifests as a diminished therapeutic or physiological response over time, even with consistent dosing. This can compromise the validity of long-term efficacy and safety data.
Q3: What are the underlying cellular mechanisms of this compound-induced tachyphylaxis?
The primary cause of tachyphylaxis for this compound, and other 5-HT4 receptor agonists, is the desensitization of the 5-HT4 receptor. This process involves several key steps:
-
Receptor Phosphorylation: Prolonged stimulation of the 5-HT4 receptor by this compound leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase A (PKA).[1][4]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[1][5]
-
G Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's ability to couple with its G protein (Gs), thereby dampening the downstream cAMP signal.[5][6]
-
Receptor Internalization: β-arrestin also targets the 5-HT4 receptor for endocytosis, removing it from the cell surface and further reducing the cell's responsiveness to this compound.[1][2][7]
Q4: Do different 5-HT4 receptor isoforms exhibit different rates of tachyphylaxis?
Yes, different splice variants of the 5-HT4 receptor can have different C-terminal tails, which may influence the rate of agonist-induced desensitization.[4] For example, studies have shown that the human 5-HT4(d) receptor desensitizes more rapidly than the 5-HT4(e) receptor.[4] Researchers should be aware of the specific isoforms present in their experimental model.
Q5: How can tachyphylaxis be prevented or minimized in our experimental protocol?
Several strategies can be employed to mitigate this compound-induced tachyphylaxis:
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., daily dosing followed by a washout period) can allow for receptor resensitization.[7][8]
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired biological response while minimizing receptor overstimulation.[7]
-
Biased Agonists: Consider exploring biased agonists that preferentially activate the therapeutic signaling pathway (G protein-dependent) with minimal recruitment of β-arrestin, which is heavily involved in desensitization.[7][9][10]
-
"Drug Holidays": Incorporating planned drug-free periods ("drug holidays") into long-term studies can help restore receptor sensitivity.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Diminishing response to a fixed dose of this compound over time. | Tachyphylaxis due to 5-HT4 receptor desensitization and internalization. | 1. Confirm Tachyphylaxis: Conduct a time-course experiment to measure the response to this compound at various time points of continuous exposure. A time-dependent decrease will confirm tachyphylaxis.[3] 2. Assess Resensitization: Perform a desensitization-resensitization experiment. After initial stimulation, wash out this compound and incubate in a drug-free medium for varying durations before re-stimulation. An increase in response with longer washout periods will indicate receptor resensitization.[3] |
| High variability in response to this compound across different experimental cohorts or time points. | Inconsistent levels of tachyphylaxis due to variations in experimental conditions. | 1. Standardize Protocols: Ensure precise and consistent timing for all experimental steps, including cell plating, treatment initiation, and assay performance.[3] 2. Control for Cell Passage Number: Use cells within a narrow passage number range, as receptor expression levels can change with excessive passaging. |
| Complete loss of response to this compound in long-term cultures. | Profound receptor downregulation (degradation of internalized receptors). | 1. Quantify Receptor Expression: Use techniques like radioligand binding assays or ELISA to measure the total and cell surface levels of 5-HT4 receptors before and after prolonged this compound treatment. 2. Implement Washout Periods: Introduce extended drug-free periods to allow for the synthesis of new receptors and their trafficking to the cell surface.[7] |
Quantitative Data Summary
Table 1: Hypothetical Data on 5-HT4 Receptor Desensitization Following Continuous this compound Exposure
| Time of Continuous Exposure (hours) | cAMP Accumulation (% of initial response) | Cell Surface 5-HT4 Receptors (% of control) |
| 0 | 100% | 100% |
| 2 | 75% | 85% |
| 6 | 50% | 60% |
| 12 | 30% | 40% |
| 24 | 15% | 25% |
Table 2: Hypothetical Data on Receptor Resensitization Following this compound Washout
| Washout Period (hours) | cAMP Accumulation (% of initial response) | Cell Surface 5-HT4 Receptors (% of control) |
| 0 | 15% | 25% |
| 2 | 35% | 45% |
| 6 | 60% | 70% |
| 12 | 80% | 85% |
| 24 | 95% | 98% |
Experimental Protocols
Protocol 1: Quantifying this compound-Induced Tachyphylaxis using a cAMP Assay
-
Cell Culture: Culture cells expressing the 5-HT4 receptor (e.g., HEK293-h5-HT4) in an appropriate medium.
-
Induction of Tachyphylaxis: Treat cells with a saturating concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 1, 2, 6, 12, 24 hours). A control group should be treated with vehicle alone.
-
Washout: After the treatment period, thoroughly wash the cells with a drug-free medium to remove all traces of this compound.
-
cAMP Measurement: Stimulate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period, followed by stimulation with varying concentrations of this compound.
-
Data Analysis: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA). Compare the maximal response (Emax) and potency (EC50) of this compound between the different pre-treatment groups to quantify the extent of tachyphylaxis.
Protocol 2: Assessing 5-HT4 Receptor Internalization and Recycling
-
Cell Culture: Use cells expressing a tagged version of the 5-HT4 receptor (e.g., HA-5-HT4 or FLAG-5-HT4) to facilitate detection.
-
Induction of Internalization: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Surface Receptor Labeling: Place cells on ice to halt membrane trafficking. Incubate non-permeabilized cells with a primary antibody against the extracellular tag. Wash away unbound antibody and incubate with a fluorescently labeled secondary antibody.
-
Quantification of Internalization: Measure the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence compared to the 0-minute time point indicates receptor internalization.[3]
-
Assessment of Recycling: Following a 60-minute this compound treatment, wash the cells to remove the agonist. Incubate in an agonist-free medium for various durations (e.g., 0, 30, 60, 120 minutes). Repeat the surface receptor labeling. An increase in fluorescence intensity over time indicates the return of receptors to the cell surface.[3]
Visualizations
Caption: Canonical signaling pathway of the 5-HT4 receptor activated by this compound.
Caption: Cellular mechanisms leading to this compound-induced 5-HT4 receptor tachyphylaxis.
Caption: A logical workflow for troubleshooting and mitigating this compound tachyphylaxis.
References
- 1. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of human 5-HT4(d) receptor desensitization in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective desensitization of the 5-HT4 receptor-mediated response in pig atrium but not in stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Capeserod's Partial Agonism in Experimental Design
Welcome to the technical support resource for Capeserod. This guide is designed for researchers, scientists, and drug development professionals to address the nuances of working with this compound, a selective 5-HT4 receptor partial agonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate robust and reproducible experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1][2] Originally investigated by Sanofi for neurological disorders, it is now being developed by Entero Therapeutics for gastrointestinal (GI) indications.[1][3] In the GI tract, 5-HT4 receptors are involved in functions like gastric emptying and intestinal peristalsis.[1]
Q2: What is a partial agonist and how does it differ from a full agonist?
A2: A partial agonist is a compound that binds to and activates a receptor but produces a submaximal response compared to a full agonist, even at saturating concentrations. While a full agonist has high efficacy and can induce the maximum possible response from the receptor system, a partial agonist has lower intrinsic efficacy.[4]
Q3: Why is this compound's partial agonism a critical factor in my experiments?
A3: The partial agonism of this compound has two key implications. First, it will not produce the same maximal effect as a full agonist (like serotonin) in functional assays. Second, in the presence of a full agonist, this compound can act as a competitive antagonist, reducing the overall response by competing for the same receptor binding sites. Understanding this dual behavior is crucial for accurate data interpretation and avoiding mischaracterization of its effects.
Q4: What is the primary signaling pathway activated by this compound?
A4: As a 5-HT4 receptor agonist, this compound primarily activates the Gαs-protein coupled pathway. This stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7] This increase in cAMP activates downstream effectors like Protein Kinase A (PKA) to produce a cellular response.[5][8]
Visualizing the Mechanism: 5-HT4 Receptor Signaling
The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT4 receptor.
Troubleshooting Experimental Results
This section addresses common issues encountered when working with a partial agonist like this compound.
Q: Why is the maximal response (Emax) of this compound much lower than my full agonist control (e.g., Serotonin)?
A: This is the expected behavior of a partial agonist.
-
Cause: Partial agonists have lower intrinsic efficacy than full agonists. They cannot stabilize the fully active conformation of the receptor to the same extent, resulting in a lower maximal response even when all receptors are occupied.
-
Action: This is not an experimental error but a fundamental property of the compound. Your results correctly characterize this compound as a partial agonist. Ensure you include a full agonist in your experiments to establish the maximum system response (Emax).
Q: I'm co-administering this compound with a full agonist, and the response is lower than with the full agonist alone. Is this compound acting as an antagonist?
A: Yes, in this context, it is.
-
Cause: When a partial agonist and a full agonist are present, they compete for the same receptor binding sites. When this compound occupies a receptor, it prevents the full agonist from binding and elicits only its own, weaker response. This competition leads to a net decrease in the total observed response compared to the full agonist alone.
-
Action: This "antagonistic" effect is characteristic of partial agonists. You can quantify this by performing a dose-response curve for the full agonist in the presence of a fixed concentration of this compound. This should cause a rightward shift in the full agonist's EC50 and may also depress the maximum response.
Q: My dose-response curve for this compound has a very shallow slope or doesn't reach a clear plateau. What's wrong?
A: This can be due to several factors related to experimental setup.
-
Possible Cause 1: Concentration Range: The concentration range tested may be too narrow or not high enough to define the top plateau of the curve.
-
Action 1: Widen the range of concentrations used, ensuring you test concentrations high enough to achieve saturation.
-
Possible Cause 2: Assay Conditions: The assay window (the difference between basal and maximal signal) may be too small, or the assay is not sensitive enough to detect the full range of this compound's activity.
-
Action 2: Optimize your assay conditions. For a cAMP assay, this could involve adjusting cell number, incubation time, or the concentration of phosphodiesterase (PDE) inhibitors.[9]
-
Possible Cause 3: Off-target Effects: At very high concentrations, some compounds may exhibit off-target effects that can confound the dose-response curve, sometimes leading to a "bell-shaped" curve.[10]
-
Action 3: Check for activity in a control cell line that does not express the 5-HT4 receptor. If a response is still observed, it indicates an off-target effect.
Quantitative Data Presentation
While specific pharmacological data for this compound is not extensively published, the data for Tegaserod , another well-characterized 5-HT4 partial agonist, can serve as a representative example for experimental planning.
Table 1: Representative Binding Affinity for a 5-HT4 Partial Agonist (Tegaserod)
| Compound | Receptor Subtype | Preparation | pKi | Ki (nM) | Reference |
| Tegaserod | Human 5-HT4(c) | Recombinant HEK-293 cells | 8.4 | ~4.0 | [11] |
| Tegaserod | Human 5-HT4 | Multiple Tissues | 8.2 | ~6.3 | [12] |
pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.
Table 2: Representative Functional Potency & Efficacy for a 5-HT4 Partial Agonist (Tegaserod)
| Compound | Assay Type | Tissue/Cell Line | pEC50 | EC50 (nM) | Emax (% of Full Agonist) | Reference |
| Tegaserod | cAMP Accumulation | Human Atrium | - | >10 | Lower than Serotonin | [12] |
| Tegaserod | Contraction | Guinea-pig Colon | 8.3 | ~5.0 | Partial Agonist | [11] |
| Tegaserod | Relaxation | Rat Oesophagus | 8.2 | ~6.3 | Partial Agonist | [11] |
pEC50 is the negative logarithm of the EC50 value. The half maximal effective concentration (EC50) is the concentration of a drug that gives a response halfway between the baseline and maximum.
Experimental Protocols & Workflow
Correctly characterizing this compound requires a combination of binding and functional assays.
Protocol 1: 5-HT4 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Methodology:
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).
-
Radioligand: Select a suitable high-affinity 5-HT4 receptor radioligand (e.g., [³H]-GR113808).
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound (the competitor). A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Include control wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known 5-HT4 antagonist, e.g., 10 µM GR113808).
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the binding reaction by filtration over glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: Wash the filters to remove residual unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to stimulate cAMP production.[13][14]
Methodology:
-
Cell Culture: Plate cells expressing the 5-HT4 receptor (e.g., CHO-K1 or HEK-293) in a 96- or 384-well plate and grow to ~80-90% confluency.[15]
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.[9]
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and a known full 5-HT4 agonist (e.g., Serotonin or BIMU8).
-
Add the diluted compounds to the cells.
-
Include a "vehicle" control (buffer only) to establish the basal cAMP level.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes). This incubation period should be optimized for the specific cell line.
-
Cell Lysis and Detection:
-
Data Acquisition: Read the plate using a compatible plate reader (e.g., a TR-FRET capable reader).
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw signal to cAMP concentration.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 and Emax for both this compound and the full agonist.
-
Calculate the relative efficacy of this compound by expressing its Emax as a percentage of the Emax of the full agonist.
-
References
- 1. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. bioflorida.com [bioflorida.com]
- 3. This compound (2024) - Entero Therapeutics [enterothera.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lower efficacy: interaction with an inhibitory receptor or partial agonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
Technical Support Center: Enhancing Capeserod Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the oral bioavailability of Capeserod in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical development.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound Following Oral Administration
Potential Causes:
-
Poor Aqueous Solubility: this compound, like many small molecule drugs, may exhibit low solubility in aqueous gastrointestinal fluids, which is a primary barrier to absorption.
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporter Activity: this compound could be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively transport the drug back into the intestinal lumen.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of your this compound batch across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Assess the compound's lipophilicity (logP/logD) to guide formulation strategy.
-
-
Formulation Optimization:
-
Lipid-Based Formulations: For lipophilic compounds, consider formulating this compound in a lipid-based system to enhance solubilization and absorption.[1] Self-emulsifying drug delivery systems (SEDDS) can be particularly effective.[2][3]
-
Nanosuspensions: Reducing the particle size of this compound to the sub-micron range can significantly increase its surface area and dissolution rate.[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous state can improve its aqueous solubility and dissolution.
-
-
In Vitro Permeability and Metabolism Assays:
-
Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound and determine if it is a substrate for P-gp.
-
Conduct metabolic stability assays using liver microsomes or hepatocytes from the animal species being studied to evaluate the extent of first-pass metabolism.[6]
-
Issue 2: Inconsistent Pharmacokinetic (PK) Data Between Animals
Potential Causes:
-
Inhomogeneous Formulation: If using a suspension, inconsistent dosing can occur due to particle settling.
-
Improper Gavage Technique: Incorrect oral gavage can lead to dosing errors or stress-induced physiological changes affecting absorption.[7]
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: For suspensions, thoroughly vortex or sonicate the formulation immediately before dosing each animal.
-
Standardize Gavage Procedure: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and administration volumes.
-
Control Feeding Schedule: For consistent results, fast animals overnight prior to dosing, ensuring free access to water.[7]
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting formulation for an initial in vivo efficacy study of this compound in rodents?
A1: For preliminary studies, a simple suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water is a common starting point. However, if poor solubility is anticipated or observed, a solubilizing vehicle containing co-solvents like polyethylene (B3416737) glycol 400 (PEG 400) or a lipid-based formulation should be considered to improve exposure.
Q2: How can I determine if poor solubility or rapid metabolism is the primary reason for low bioavailability?
A2: A combination of in vitro and in vivo studies can help elucidate the primary cause.
-
In Vitro: Compare the dissolution rate of different formulations in simulated gastric and intestinal fluids. Assess metabolic stability using liver microsomes.
-
In Vivo: Conduct a pilot pharmacokinetic study comparing the oral administration of a simple suspension to a more advanced formulation (e.g., a nanosuspension or SEDDS). A significant increase in exposure with the advanced formulation would suggest that solubility/dissolution is a key limiting factor. If bioavailability remains low even with an optimized formulation, rapid first-pass metabolism is more likely the predominant issue.
Q3: Are there any specific excipients that are recommended for improving the bioavailability of poorly soluble drugs like this compound?
A3: The choice of excipients will depend on the specific physicochemical properties of this compound and the chosen formulation strategy.
-
For Lipid-Based Formulations: Common excipients include oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., PEG 400, ethanol).[3]
-
For Nanosuspensions: Stabilizers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (B124986) (PVP), and docusate (B154912) sodium are often used to prevent particle aggregation.[4]
-
For Amorphous Solid Dispersions: Polymers like PVP, HPMC, and Soluplus® are commonly used to create the amorphous matrix.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% CMC) | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 5 |
| Nanosuspension | 10 | 250 ± 50 | 1.0 | 1200 ± 250 | 24 |
| Lipid-Based Formulation (SEDDS) | 10 | 400 ± 75 | 0.5 | 1800 ± 300 | 36 |
Data are presented as mean ± standard deviation (n=6). Bioavailability is calculated relative to a 1 mg/kg intravenous dose.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration in Rats
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Purified water
-
Zirconia milling beads (0.5 mm)
-
High-energy ball mill or wet media mill
Methodology:
-
Preparation of the Stabilizer Solution: Prepare a 1% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in purified water.
-
Dispersion: Disperse a predetermined amount of this compound (e.g., 10 mg/mL) in the stabilizer solution.
-
Wet Milling: Add the dispersion and an equal volume of zirconia milling beads to the milling chamber.
-
Milling Process: Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), with cooling to prevent overheating.
-
Particle Size Analysis: Periodically measure the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling beads by decanting or sieving.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential. Confirm the absence of crystalline drug using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
Protocol 2: Oral Bioavailability Study of this compound Formulations in Rats
Objective: To evaluate and compare the in vivo pharmacokinetic performance of different this compound formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration of this compound (1 mg/kg) in a suitable vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline) for bioavailability calculation.
-
Group 2: Oral gavage of this compound aqueous suspension (10 mg/kg).
-
Group 3: Oral gavage of this compound nanosuspension (10 mg/kg).
-
Group 4: Oral gavage of this compound lipid-based formulation (10 mg/kg).
-
-
Dosing Procedure: Fast the rats overnight (with access to water) before dosing. Administer the respective formulations.
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software. Calculate the oral bioavailability of each formulation relative to the IV dose.
Visualizations
Caption: A troubleshooting workflow for addressing low bioavailability.
References
- 1. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Translational Challenges of Capeserod
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the complexities of translating preclinical data for the selective 5-HT₄ receptor partial agonist, Capeserod (formerly SL65.0155), to human studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective 5-hydroxytryptamine-4 (5-HT₄) receptor partial agonist.[1][2] It exhibits high affinity for human 5-HT₄ receptors.[1] Its mechanism of action involves binding to and partially activating 5-HT₄ receptors, which are G-protein coupled receptors that stimulate the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP) pathway.[3] This activation can facilitate the release of neurotransmitters, influencing neuronal function and gastrointestinal motility.[3][4]
Q2: For what indications was this compound investigated preclinically and clinically?
A2: Initially, this compound was investigated for neurological disorders. Preclinical studies in rodent models demonstrated its potential as a cognition-enhancing agent for conditions like Alzheimer's disease.[1][5][6] Subsequently, it underwent Phase 1 and 2 clinical trials for Alzheimer's disease and urinary incontinence.[2] While these trials, involving over 600 patients, established a good safety and tolerability profile, development for these indications was discontinued.[2] Currently, this compound is being repurposed for gastrointestinal (GI) disorders.[2]
Q3: What are the primary challenges in translating preclinical findings of 5-HT₄ agonists like this compound to humans?
A3: A significant challenge for the 5-HT₄ agonist class has been cardiovascular safety. Older, non-selective agonists like cisapride (B12094) and tegaserod (B130379) were withdrawn or restricted due to cardiovascular adverse events, which were linked to off-target effects, such as interaction with the hERG potassium channel.[7][8] Another major hurdle is the species-specific differences in receptor pharmacology, pharmacokinetics, and pharmacodynamics, which can lead to discrepancies in efficacy and safety between animal models and humans.
Q4: How does this compound's preclinical safety profile address the known cardiovascular risks of other 5-HT₄ agonists?
A4: Preclinical studies with this compound (SL65.0155) indicated a promising safety profile. It was reported to be devoid of undesirable cardiovascular, gastrointestinal, or central nervous system effects at doses more than 100 times higher than those showing efficacy in cognitive tests.[1][6] This suggests a higher degree of selectivity for the 5-HT₄ receptor compared to older drugs in its class, potentially mitigating the risk of off-target cardiovascular effects.
Q5: Were there any observed discrepancies in this compound's activity between preclinical species?
A5: Yes, an interesting dichotomy was observed in preclinical studies. In cells expressing human 5-HT₄ receptor splice variants, this compound acted as a partial agonist. However, in the rat esophagus preparation, it behaved as a 5-HT₄ antagonist.[1] This highlights potential species and tissue-specific differences in functional activity, a critical consideration for translational studies.
Troubleshooting Guides
Issue 1: Discrepancy between preclinical efficacy in cognitive models and clinical outcomes in neurological trials.
-
Potential Cause 1: Animal Model Limitations: Rodent models of cognitive decline, such as scopolamine-induced amnesia or aged rats, may not fully recapitulate the complex pathology of Alzheimer's disease in humans.[1][5]
-
Troubleshooting Steps:
-
Critically evaluate the translatability of the chosen animal model.
-
Consider using multiple, mechanistically different preclinical models to build a stronger case for efficacy.
-
Incorporate translational biomarkers, such as cerebrospinal fluid (CSF) or plasma proteins, in both preclinical and clinical studies to bridge the gap.
-
-
Potential Cause 2: Pharmacokinetic Differences: The dose-exposure-response relationship established in rodents may not directly translate to humans due to species differences in drug absorption, distribution, metabolism, and excretion (ADME).
-
Troubleshooting Steps:
-
Conduct thorough pharmacokinetic studies in multiple species (e.g., rodent and non-rodent) to understand inter-species variability.
-
Utilize allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to better predict human pharmacokinetics from preclinical data.
-
Ensure that the doses selected for clinical trials achieve a target engagement comparable to that observed at efficacious doses in animal models.
-
Issue 2: Unexpected lack of efficacy or altered pharmacological effect in early human trials for GI indications.
-
Potential Cause 1: Species-specific 5-HT₄ receptor pharmacology: As observed with this compound acting as an antagonist in the rat esophagus, the functional response to a 5-HT₄ partial agonist can vary between species and even between different tissues within the same species.[1]
-
Troubleshooting Steps:
-
Characterize the in vitro pharmacology of this compound on human intestinal tissue or relevant cell lines to confirm its agonist activity in the target organ.
-
Compare receptor binding affinities and functional potencies across species to understand any significant differences.
-
-
Potential Cause 2: Partial Agonism and Receptor Reserve: The degree of partial agonism may not be sufficient to elicit a full therapeutic response in humans, especially if the receptor reserve in human GI tissue is lower than in the preclinical models used.
-
Troubleshooting Steps:
-
In preclinical models, determine the relationship between the level of 5-HT₄ receptor activation and the physiological response to understand the threshold for a therapeutic effect.
-
Consider conducting in vitro studies with human tissues to assess the functional consequences of the observed partial agonism.
-
Quantitative Data Summary
Table 1: Preclinical Receptor Binding and Functional Activity of this compound (SL65.0155)
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human 5-HT₄ Receptors | 0.6 nM | [1] |
| Functional Activity | Cells with human 5-HT₄(b/e) receptors | Partial agonist (40-50% of serotonin's effect) | [1] |
| Functional Activity | Rat Esophagus | Antagonist (pKb of 8.81) | [1] |
| Effective Dose (Cognition) | Rodents (object recognition) | 0.001-0.1 mg/kg (i.p. or p.o.) | [1] |
Note: A direct quantitative comparison of preclinical and clinical pharmacokinetic and pharmacodynamic data is not publicly available.
Experimental Protocols
Key Experiment: Object Recognition Task in Rats (for assessing pro-cognitive effects)
Objective: To evaluate the effect of a test compound on long-term recognition memory.
Methodology:
-
Habituation: Individually habituate rats to the testing arena (an open field box) for a set period in the absence of any objects.
-
Familiarization Phase (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a defined duration (e.g., 5 minutes). The time spent exploring each object is recorded. Administer the test compound (e.g., this compound at 0.001-0.1 mg/kg) or vehicle either before or after this phase, depending on the study design.
-
Retention Interval: Return the animal to its home cage for a specified period (e.g., 24 hours).
-
Test Phase (T2): Place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring the familiar versus the novel object. A significant preference for exploring the novel object (i.e., a higher discrimination index) is indicative of successful memory retention. The effect of the compound is assessed by comparing the discrimination index between the treated and vehicle groups.
Visualizations
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive effects of SL65.0155, a serotonin 5-HT4 receptor partial agonist, in animal models of amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Capeserod Research Protocols
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Capeserod. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1][2] It is currently under investigation for the treatment of various gastrointestinal (GI) disorders due to the role of the 5-HT4 receptor in promoting gastric emptying and intestinal peristalsis.[1][3] Previously, it was explored for neurological conditions.[1][4]
Q2: What is the mechanism of action of this compound?
A2: this compound selectively binds to and partially activates the 5-HT4 receptor, a Gs-protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In the gastrointestinal tract, this signaling cascade is believed to initiate peristaltic and secretory reflexes, which can decrease colonic transit time and improve bowel movements.[3]
Q3: What are the primary applications of this compound in research?
A3: Research primarily focuses on this compound's prokinetic properties in the gastrointestinal tract. Key research applications include investigating its efficacy in models of gastroparesis, constipation-predominant irritable bowel syndrome (IBS-C), and other GI motility disorders.
Q4: What safety information is available for this compound?
A4: this compound has been evaluated in multiple clinical trials involving over 600 patients and was found to be generally safe and well-tolerated.[2][4] As with any 5-HT4 agonist, it is crucial to assess its cardiovascular safety profile, particularly concerning cardiac electrophysiology.
Experimental Protocols
In Vitro: 5-HT4 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation:
-
Use cell membranes from a stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
-
-
Assay Setup (in a 96-well filter plate):
-
Add assay buffer.
-
Add varying concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled 5-HT4 antagonist.
-
Add a constant concentration of a suitable radiolabeled 5-HT4 antagonist (e.g., [³H]-GR113808) near its Kd value.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Parameter | Representative Value |
| Radioligand | [³H]-GR113808 |
| Cell Line | HEK293-h5-HT4 |
| Ki (this compound) | Data not publicly available; expected to be in the low nanomolar range based on similar 5-HT4 agonists. |
Note: The Ki value for this compound is not publicly available. The table provides a representative framework for presenting such data.
In Vitro: cAMP Functional Assay
This protocol measures the ability of this compound to stimulate the production of cAMP, confirming its agonist activity at the 5-HT4 receptor.
Methodology:
-
Cell Preparation:
-
Culture a cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense the cell suspension into a 384-well plate.
-
Add the diluted this compound or control solutions to the wells.
-
-
Cell Stimulation and Lysis:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to stimulate cAMP production.
-
Lyse the cells and add detection reagents from a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Acquisition and Analysis:
-
Measure the signal according to the assay kit's instructions (e.g., fluorescence or luminescence).
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Data Presentation:
| Parameter | Representative Value |
| Cell Line | CHO-h5-HT4 |
| Assay Type | HTRF cAMP Assay |
| EC50 (this compound) | Data not publicly available; expected to be in the nanomolar range for a potent agonist. |
| Emax (this compound) | Data not publicly available; as a partial agonist, the Emax will be lower than that of a full agonist like serotonin. |
Note: Specific EC50 and Emax values for this compound are not publicly available. This table serves as a template for data presentation.
In Vivo: Gastrointestinal Motility (Charcoal Meal) Assay
This protocol assesses the prokinetic effect of this compound in a rodent model.
Methodology:
-
Animal Preparation:
-
Fast mice or rats overnight with free access to water.
-
Administer this compound or vehicle control orally or via another appropriate route.
-
-
Charcoal Meal Administration:
-
After a set time following drug administration (e.g., 30-60 minutes), orally administer a suspension of charcoal in a non-absorbable vehicle (e.g., gum acacia).
-
-
Assessment of Transit:
-
After a further defined period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis:
-
Calculate the percent of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the percent transit between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Intestinal Transit (%) |
| Vehicle | - | e.g., 45% |
| This compound | 1 | e.g., 60% |
| This compound | 3 | e.g., 75% |
| This compound | 10 | e.g., 85% |
Note: The data presented are hypothetical and for illustrative purposes only.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand is hydrophobic and sticking to filters. - Radioligand has degraded. - High protein concentration in the assay. | - Use a lower concentration of the radioligand. - Test a different filter type. - Ensure high radiochemical purity. - Optimize the protein concentration. |
| Low Specific Binding | - Inactive receptor preparation. - Insufficient receptor number per well. - Suboptimal incubation time or temperature. | - Use a fresh membrane preparation. - Increase the amount of membrane protein per well. - Perform a time-course and temperature optimization experiment. |
| High Well-to-Well Variability | - Inconsistent pipetting. - Inefficient washing of filters. - Uneven drying of the filter plate. | - Use calibrated pipettes and practice consistent technique. - Ensure all wells are washed equally and thoroughly. - Allow the plate to dry completely and evenly. |
cAMP Functional Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Window (Low S/B Ratio) | - Low receptor expression in the cell line. - High basal cAMP levels. - High phosphodiesterase (PDE) activity. | - Use a cell line with higher receptor expression or consider transient transfection. - Optimize cell seeding density. - Ensure an adequate concentration of a PDE inhibitor (e.g., IBMX) is used. |
| No Dose-Response Curve | - Compound is inactive or degraded. - Incorrect compound concentration range. - Cell health is poor. | - Verify the identity and purity of this compound. - Test a wider range of concentrations. - Ensure cells are healthy and in the logarithmic growth phase. |
| High Variability Between Replicates | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate. | - Ensure a homogenous cell suspension before plating. - Use automated liquid handlers if available. - Avoid using the outer wells of the plate or fill them with buffer. |
Visualizations
Caption: this compound signaling pathway via the 5-HT4 receptor.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Mitigating batch-to-batch variability of synthesized Capeserod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Capeserod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] In the gastrointestinal (GI) tract, these receptors are involved in various functions, including promoting gastric emptying and intestinal peristalsis.[1] The activation of 5-HT4 receptors is thought to be a promising approach for treating cognitive deficits associated with Alzheimer's disease by modulating cholinergic function.[3][4]
Q2: What are the common sources of batch-to-batch variability in the synthesis of pharmaceutical compounds like this compound?
Batch-to-batch variability in pharmaceutical synthesis can arise from several factors, including:
-
Raw Material Quality: Variations in the purity and impurity profile of starting materials and reagents.
-
Process Parameters: Inconsistent control of reaction conditions such as temperature, pressure, reaction time, and agitation speed.
-
Human Factors: Differences in operator techniques and handling of materials.
-
Equipment: Variations in the performance and cleanliness of reactors and other processing equipment.
-
Scale-up Issues: Challenges in maintaining consistent reaction kinetics and mass transfer when moving from laboratory to production scale.
Q3: What are the critical quality attributes (CQAs) for this compound that should be monitored?
Critical quality attributes for this compound would typically include:
-
Purity: The percentage of the active pharmaceutical ingredient (API) in the final product, with specific limits on identified and unidentified impurities.
-
Identity: Confirmation of the correct chemical structure.
-
Potency/Assay: The concentration of the active drug substance.
-
Physical Characteristics: Properties such as crystal form, particle size, and melting point, which can affect bioavailability.
-
Residual Solvents: Levels of organic volatile impurities remaining from the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, leading to batch-to-batch variability.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | Optimize reaction conditions (temperature, time, catalyst loading). Ensure high purity of starting materials. Monitor reaction progress using techniques like HPLC or TLC. |
| High Impurity Levels | Side reactions due to incorrect stoichiometry, temperature fluctuations, or presence of contaminants in starting materials. | Purify starting materials and reagents. Implement strict control over reaction temperature and addition rates. Identify impurity structures to understand their formation mechanism. |
| Inconsistent Crystal Form (Polymorphism) | Variations in crystallization conditions (solvent, temperature, cooling rate, agitation). | Develop a robust crystallization protocol with well-defined parameters. Use seeding to control crystal form. Characterize the solid form of each batch using techniques like XRD and DSC. |
| Poor Filtration or Drying Characteristics | Unfavorable particle size distribution or crystal habit. | Optimize crystallization to control particle size and shape. Evaluate different filtration and drying techniques. |
| Discoloration of Final Product | Presence of colored impurities, often arising from degradation or side reactions. | Identify the source of the colored impurity through spectroscopic analysis. Modify the synthesis or purification process to eliminate its formation. |
Experimental Protocols
While a specific, publicly available, detailed synthesis protocol for this compound is not available, a representative multi-step synthesis for a similar 5-HT4 receptor agonist, Tegaserod (B130379), can be used as a reference to understand the potential complexities and control points. The synthesis of Tegaserod generally involves the coupling of 5-methoxy-indole-3-carboxaldehyde with N-pentyl-N'-amino-guanidine.[5]
Representative Synthesis Workflow for a 5-HT4 Agonist (Tegaserod as an example)
References
- 1. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 3. Identification of multiple 5-HT₄ partial agonist clinical candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20090306170A1 - Synthesis of tegaserod or a salt thereof - Google Patents [patents.google.com]
Stability testing of Capeserod under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capeserod. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for long-term and accelerated stability testing of this compound?
A1: For long-term stability testing, this compound should be stored at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or, alternatively, at 30°C ± 2°C with 65% ± 5% RH.[1][2] Accelerated stability testing is typically conducted at 40°C ± 2°C with 75% ± 5% RH.[2][3] The selection of conditions should be justified based on the climatic zone where the product will be marketed.[1]
Q2: What are the most common degradation pathways for a compound like this compound?
A2: While specific degradation pathways for this compound need to be experimentally determined, common pathways for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[4] If this compound's structure contains ester or amide functional groups, it may be susceptible to hydrolysis.[4] The presence of electron-rich moieties could make it prone to oxidation. Photostability testing should also be conducted to assess degradation upon exposure to light.
Q3: How can I identify and quantify this compound and its degradation products?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS), should be developed and validated. This method must be able to separate this compound from its degradation products and allow for their accurate quantification.
Q4: What should I do if I observe a significant change in the physical appearance of my this compound sample during stability testing?
A4: Any change in physical appearance, such as color change, precipitation, or crystal formation, should be documented immediately. These changes may indicate chemical degradation or physical instability. Further investigation using appropriate analytical techniques is necessary to identify the cause.
Q5: How many batches of this compound should be included in a formal stability study?
A5: For a formal stability study, it is recommended to use at least three primary production batches to assess batch-to-batch variability.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: New, unidentified peaks appear in the HPLC chromatogram of a this compound stability sample.
-
Possible Cause: This is a strong indication of degradation. The new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak to ensure it is not co-eluting with a degradant.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for structural elucidation of the degradation products.
-
Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on a pure this compound sample. This can help to generate the degradation products under controlled conditions and facilitate their identification by comparing them to the unknown peaks in the stability sample.
-
Issue 2: Decrease in this compound Assay Value
-
Problem: The assay value for this compound in a stability sample is lower than the initial value.
-
Possible Cause: This indicates a loss of the active pharmaceutical ingredient (API), likely due to degradation.
-
Troubleshooting Steps:
-
Mass Balance Calculation: Quantify the observed degradation products and calculate the mass balance. The sum of the assay of this compound and the levels of all degradation products should ideally be close to 100% of the initial this compound concentration.
-
Review Storage Conditions: Verify that the stability chamber has maintained the correct temperature and humidity throughout the study period.
-
Container Closure Integrity: Investigate the container closure system for any potential issues, such as leakage or interaction with the drug substance.
-
Issue 3: Inconsistent Results Across Batches
-
Problem: The stability profile of this compound differs significantly between different batches.
-
Possible Cause: This could be due to variations in the manufacturing process, leading to different impurity profiles or physical properties of the initial batches.
-
Troubleshooting Steps:
-
Review Batch Manufacturing Records: Carefully examine the manufacturing records for each batch to identify any deviations in process parameters.
-
Characterize Starting Materials: Analyze the starting materials and intermediates for each batch to check for any differences in purity or impurity profiles.
-
Statistical Analysis: Apply appropriate statistical methods to evaluate the significance of the observed differences between batches.
-
Data Presentation
Table 1: Stability Data for this compound under Long-Term Storage Conditions (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White Powder | 99.8 | < 0.1 |
| 3 | White Powder | 99.5 | 0.2 |
| 6 | White Powder | 99.2 | 0.4 |
| 9 | White Powder | 98.9 | 0.6 |
| 12 | White Powder | 98.5 | 0.9 |
Table 2: Stability Data for this compound under Accelerated Storage Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White Powder | 99.8 | < 0.1 |
| 1 | White Powder | 98.9 | 0.7 |
| 3 | White Powder | 97.5 | 1.8 |
| 6 | Off-white Powder | 95.2 | 3.5 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
-
Sample Preparation: Place this compound samples in containers that are representative of the proposed packaging.
-
Storage: Place the samples in stability chambers maintained at the specified long-term (25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).[2][5]
-
Analysis: At each time point, analyze the samples for appearance, assay of this compound, and levels of degradation products using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl). Heat the mixture (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH). Keep the mixture at room temperature or heat for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose this compound (in solid and solution form) to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method, preferably with MS detection, to identify and characterize the degradation products.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing Tissue Preparation for Capeserod Binding Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Capeserod binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (development code SL65.0155) is a selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1] It has a high affinity for this receptor with a reported inhibitory constant (Ki) of 0.6 nM.[1][2] As a partial agonist, it elicits a response that is lower than that of the endogenous full agonist, serotonin.[1]
Q2: What is the mechanism of action of the 5-HT4 receptor?
The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[3][4] Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2][5] Some evidence also suggests potential coupling to other G proteins, such as G13, and G-protein independent signaling pathways.[3]
Q3: What are the key applications of this compound binding assays?
This compound binding assays are crucial for:
-
Determining the binding affinity (Ki) of this compound and other competing ligands for the 5-HT4 receptor.
-
Quantifying the density of 5-HT4 receptors (Bmax) in various tissues.
-
Screening new chemical entities for their potential to interact with the 5-HT4 receptor.
-
Investigating the pharmacological profile of the 5-HT4 receptor in different physiological and pathological conditions.
Q4: Which radioligand is commonly used for 5-HT4 receptor binding assays?
A commonly used radioligand for 5-HT4 receptor binding assays is [3H]-GR113808, a potent and selective 5-HT4 receptor antagonist. Competition binding assays with unlabeled this compound against [3H]-GR113808 are a standard method to determine the binding affinity of this compound.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a concentration of the radioligand ([3H]-GR113808) at or below its Kd value to minimize binding to low-affinity, non-specific sites. |
| Inadequate washing. | Increase the number and/or volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand. |
| Suboptimal blocking agents. | Incorporate blocking agents like bovine serum albumin (BSA) (e.g., 0.1-0.5%) in the assay buffer to reduce the binding of the radioligand to non-receptor components.[6] |
| Hydrophobic interactions. | If the radioligand is hydrophobic, it may stick to filters and plasticware. Consider pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) and including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| High protein concentration. | Reduce the amount of membrane protein per well. Titrate the protein concentration to find the optimal balance between a robust specific binding signal and low NSB. |
Issue 2: Low Specific Binding or Low Signal
| Potential Cause | Troubleshooting Steps |
| Low receptor density in the tissue. | Use a tissue known to have a higher expression of 5-HT4 receptors (e.g., specific brain regions like the striatum or colonic mucosa).[7] Ensure the tissue preparation protocol is optimized to maximize receptor yield. |
| Degraded receptor. | Keep tissue and membrane preparations on ice or at 4°C at all times. Use fresh or properly stored (-80°C) membrane aliquots. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH. | Verify the pH and composition of all buffers. The binding buffer for 5-HT4 receptor assays is typically a Tris-based buffer (e.g., 50 mM Tris-HCl) at a pH of 7.4. |
| Assay not at equilibrium. | Perform a time-course experiment (association kinetics) to determine the optimal incubation time for the binding to reach equilibrium. |
| Radioligand degradation. | Check the age and storage conditions of the radioligand. Ensure it has not undergone significant radioactive decay. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inaccurate pipetting. | Use calibrated pipettes and ensure consistent pipetting technique, especially when handling small volumes of radioligand and competitor solutions. |
| Inhomogeneous membrane suspension. | Ensure the membrane preparation is thoroughly homogenized and vortexed gently before aliquoting into the assay plate to ensure a uniform distribution of receptors. |
| Temperature fluctuations. | Incubate assay plates in a water bath or incubator that provides a stable and uniform temperature. |
| Improper filtration technique. | Ensure a consistent and rapid filtration and washing process for all wells to minimize variability in the dissociation of the radioligand-receptor complex. |
Experimental Protocols
Protocol 1: Membrane Preparation from Gastrointestinal Tissue (e.g., Colon)
-
Tissue Dissection: Dissect the desired gastrointestinal tissue (e.g., colonic mucosa) on ice.[7]
-
Homogenization: Weigh the tissue and homogenize in 10-20 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Polytron or similar homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh ice-cold homogenization buffer, and repeat the centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a smaller volume of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: this compound Competition Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-GR113808 diluted in assay buffer to a final concentration at or near its Kd (e.g., 0.2-0.5 nM).
-
Competitor (this compound): Prepare a series of dilutions of this compound in assay buffer (e.g., from 10^-11 M to 10^-5 M).
-
Non-Specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM serotonin or unlabeled GR113808).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.
-
Competition Binding: Add each dilution of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
| Parameter | Value | Compound | Receptor/Tissue | Reference |
| Ki | 0.6 nM | This compound | 5-HT4 Receptor | [1][2] |
| Kd | ~0.1-0.3 nM | [3H]-GR113808 | 5-HT4 Receptor (Brain) | |
| Typical Protein Concentration | 50-200 µ g/well | - | Membrane Preparations | |
| Typical Incubation Time | 60-120 minutes | - | 5-HT4 Binding Assays | |
| Typical Incubation Temperature | 25°C or 37°C | - | 5-HT4 Binding Assays |
Visualizations
Experimental workflow for a this compound competition binding assay.
Primary signaling pathway of the 5-HT4 receptor activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Capeserod and 5-HT4 Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating experiments involving Capeserod, a selective 5-HT4 receptor partial agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to receptor desensitization, ensuring more accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1][2] Its mechanism of action involves binding to and activating the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT4 receptor primarily leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3]
Q2: What is receptor desensitization and why is it a concern with 5-HT4 receptor agonists?
Receptor desensitization is a process where a receptor becomes less responsive to a constant or repeated stimulus. For 5-HT4 receptors, prolonged exposure to an agonist can lead to a rapid decrease in the receptor's signaling response.[4][5] This is a critical consideration in experimental design as it can lead to a diminished or variable response to the agonist over time.
Q3: How does this compound's partial agonism affect 5-HT4 receptor desensitization?
Partial agonists, like this compound, are less likely to cause significant receptor desensitization compared to full agonists.[6] This is because they do not induce the maximal conformational change in the receptor that is often required for the full recruitment of desensitization machinery, such as β-arrestins.
Q4: What are the known mechanisms of 5-HT4 receptor desensitization?
The primary mechanisms of 5-HT4 receptor desensitization involve:
-
Phosphorylation: Agonist-occupied receptors can be phosphorylated by G-protein coupled receptor kinases (GRKs) and protein kinase A (PKA).[4][7][8]
-
β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder G-protein coupling and can initiate receptor internalization.[7][8][9]
-
Internalization: The receptor-β-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and further reducing the cellular response.
Q5: Has this compound been evaluated for safety in clinical trials?
Yes, this compound has been investigated in multiple clinical trials involving over 600 patients for neurological disorders and was found to be safe and well-tolerated.[1] First Wave BioPharma is now repurposing it for gastrointestinal (GI) indications.[2]
Troubleshooting Guides
Issue 1: Diminishing or inconsistent agonist response over time.
-
Potential Cause: 5-HT4 receptor desensitization, even with a partial agonist like this compound, can occur with prolonged or high-concentration exposure.
-
Solutions:
-
Time-course experiments: Determine the optimal incubation time for your assay where the response is maximal and stable.
-
Concentration optimization: Use the lowest effective concentration of this compound to minimize desensitization.
-
Washout steps: If your experimental design allows, include washout steps to allow for receptor resensitization.
-
Use of phosphodiesterase (PDE) inhibitors: In cAMP assays, PDE inhibitors (e.g., IBMX) can help to amplify the signal, potentially allowing for the use of lower, less desensitizing concentrations of this compound.
-
Issue 2: High variability in radioligand binding assay results.
-
Potential Cause: Issues with the radioligand, membrane preparation, or assay conditions can lead to inconsistent results.
-
Solutions:
-
Radioligand quality: Ensure the radioligand is not degraded and has high radiochemical purity.
-
Membrane preparation: Use fresh, high-quality cell membranes with a consistent protein concentration.
-
Non-specific binding: Optimize the assay buffer and washing steps to minimize non-specific binding. Include a saturating concentration of a non-labeled competitor to accurately determine non-specific binding.[10]
-
Equilibrium: Ensure the binding reaction has reached equilibrium by optimizing the incubation time.
-
Issue 3: Lower than expected maximal response (Emax) in a functional assay.
-
Potential Cause: This is an expected characteristic of a partial agonist. This compound will not produce the same maximal response as a full 5-HT4 receptor agonist.
-
Solutions:
-
Include a full agonist control: Always run a parallel experiment with a known full 5-HT4 receptor agonist (e.g., serotonin) to establish the maximal possible response in your system.
-
Confirm receptor expression: Ensure that the cell line or tissue used expresses a sufficient level of the 5-HT4 receptor.
-
Quantitative Data
| Parameter | Description | Typical Range for 5-HT4 Agonists |
| Ki | Inhibition constant; a measure of binding affinity. | nM to µM |
| EC50 | Half-maximal effective concentration for a functional response (e.g., cAMP production). | nM to µM |
| t1/2 of Desensitization | Time required for the receptor response to decrease by 50% upon continuous agonist exposure. | Minutes |
| % Desensitization | The percentage reduction in receptor response after a defined period of agonist exposure. | Varies by agonist and system |
Note: The values in this table are illustrative. Researchers should experimentally determine these values for this compound in their specific assay system.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition) to Determine this compound's Binding Affinity (Ki)
This protocol is adapted from standard GPCR binding assays and should be optimized for the specific 5-HT4 receptor-expressing system.
Materials:
-
Cell membranes expressing the 5-HT4 receptor
-
Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808)
-
This compound
-
Non-labeled competing ligand (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Incubation: Add the membrane preparation, radioligand, and either buffer, non-labeled competitor, or this compound to the respective wells. Incubate at a defined temperature and time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay to Measure this compound-Induced Receptor Activation and Desensitization
This protocol measures this compound's ability to stimulate cAMP production and can be adapted to study desensitization.
Materials:
-
Cells expressing the 5-HT4 receptor
-
This compound
-
Full 5-HT4 receptor agonist (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure for Activation (EC50 Determination):
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate cells with a PDE inhibitor.
-
Agonist Stimulation: Add varying concentrations of this compound or the full agonist and incubate for a time determined to be within the linear range of cAMP production.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
Procedure for Desensitization:
-
Pre-treatment: Incubate cells with a fixed concentration of this compound (e.g., its EC80) for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).
-
Washout: Thoroughly wash the cells to remove the pre-treatment agonist.
-
Re-stimulation: Immediately re-stimulate all wells (including the 0-minute pre-treatment control) with the same fixed concentration of this compound for a short, defined period.
-
cAMP Detection: Measure intracellular cAMP levels.
-
Data Analysis: Plot the cAMP response from the re-stimulation against the pre-treatment time to characterize the rate and extent of desensitization.
Visualizations
Caption: 5-HT4 Receptor Signaling and Desensitization Pathway.
Caption: Experimental Workflow for cAMP Functional Assay.
Caption: Troubleshooting Logic for Inconsistent Agonist Response.
References
- 1. First Wave BioPharma Announces Exclusive Global License [globenewswire.com]
- 2. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of human 5-HT4(d) receptor desensitization in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of the peristaltic reflex induced by mucosal stimulation with the selective 5-HT4 agonist tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-arrestin1 phosphorylation by GRK5 regulates G protein-independent 5-HT4 receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Capeserod Clinical Trials & Placebo Effect Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capeserod. The focus is on methodologies to control for the placebo effect in clinical trials, a critical aspect of accurately assessing the efficacy of this selective 5-HT4 receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2][3][4][5] In the gastrointestinal (GI) tract, activation of these receptors is involved in processes such as gastric emptying and intestinal peristalsis.[1] Initially investigated for neurological disorders like Alzheimer's disease, it is now being repurposed for GI indications.[1][2][4][5][6] The development for Alzheimer's disease and urinary incontinence was discontinued.[1][6]
Q2: Why is controlling for the placebo effect particularly important in this compound trials?
The placebo effect can be substantial in clinical trials for both gastrointestinal and psychiatric disorders, with placebo response rates in functional dyspepsia and Irritable Bowel Syndrome (IBS) varying widely.[7] Given this compound's initial investigation for neurological conditions and its current focus on GI disorders, a robust strategy to minimize and account for the placebo response is essential to demonstrate the drug's true therapeutic effect.[8][9]
Q3: What are the primary methods for controlling the placebo effect in a clinical trial setting?
Standard methods include:
-
Double-blinding: Where neither the participants nor the investigators know who is receiving the active drug versus the placebo.[10]
-
Placebo lead-in phase: A period where all participants receive a placebo before randomization to identify and exclude "placebo responders".[11]
-
Active placebo: A control substance that mimics the side effects of the active drug to maintain the blind, which is particularly useful when the active drug has noticeable side effects.[10][12]
-
Appropriate trial design: Employing specific designs like parallel-group, crossover, or more advanced designs like the Sequential Parallel Comparison Design (SPCD) can help to minimize placebo effects.[11]
Q4: Are there specific ethical considerations when using a placebo in this compound trials?
Yes. Federal regulations often require placebo-controlled trials to prove efficacy.[13] However, the use of a placebo is ethically complex when effective standard therapies exist.[13] Institutional Review Boards (IRBs) play a crucial role in ensuring that the risks to participants are minimized and that the study design is ethically sound.[13][14] For instance, trials may incorporate features to mitigate risks, such as shorter durations for the placebo arm or open-label extension studies where all participants eventually receive the active drug.[14]
Troubleshooting Guides
Issue: High Placebo Response Rate Obscuring Treatment Effect
Possible Cause: The patient population may be prone to high suggestibility, or the trial design may not be adequately controlling for non-specific therapeutic effects.
Troubleshooting Steps:
-
Review and Refine Inclusion/Exclusion Criteria: Ensure that the diagnostic criteria for enrollment are stringent to have a more homogenous patient population.[11]
-
Implement a Placebo Lead-in Phase:
-
Protocol: Administer a placebo to all eligible participants for a predefined period (e.g., 1-2 weeks).
-
Action: Exclude participants who show a significant improvement during this phase from randomization. This helps to weed out "placebo responders."
-
-
Consider an Active Placebo:
-
Scenario: If this compound has known, mild side effects, an active placebo that mimics these effects can help maintain the blind and reduce the chances of patients in the placebo group knowing they are not on the active drug.[12]
-
-
Standardize and Minimize Clinician-Patient Interaction: While maintaining a supportive environment, it's crucial to standardize interactions to minimize therapeutic responses triggered by the clinical setting itself.[9]
-
Employ a Sequential Parallel Comparison Design (SPCD): This design can be more efficient in demonstrating a drug effect over placebo.
Experimental Protocol: Sequential Parallel Comparison Design (SPCD)
This design involves two stages and is aimed at reducing the impact of the placebo response.
Methodology:
-
Stage 1:
-
Randomly assign patients to receive either this compound or a placebo for a predefined period (e.g., 6 weeks).
-
At the end of Stage 1, assess the primary outcome. Placebo non-responders are identified.
-
-
Stage 2:
-
Re-randomize the placebo non-responders from Stage 1 to receive either this compound or a placebo for a second treatment period (e.g., another 6 weeks).
-
The data from both stages are then combined for the final analysis.
-
Data Presentation
Table 1: Illustrative Placebo Response Rates in Relevant Indications
| Indication | Typical Placebo Response Rate | Key Considerations |
| Functional Dyspepsia | 6% - 72% | High variability; influenced by study duration and frequency of follow-up visits.[7] |
| Irritable Bowel Syndrome (IBS) | 3% - 84% | Similar to functional dyspepsia, with significant variability.[7] |
| Major Depressive Disorder | ~30% | A significant proportion of the therapeutic effect in antidepressant trials can be attributed to the placebo response.[8] |
| Neuropathic Pain | Up to 30% reduction in pain | Placebo response appears to be increasing in the U.S., potentially due to longer and larger trials.[15] |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound activating the 5-HT4 receptor.
Experimental Workflow: Double-Blind, Placebo-Controlled Trial with Lead-in Phase
Caption: Workflow for a double-blind, placebo-controlled clinical trial with a placebo lead-in phase.
Logical Relationship: Factors Influencing Placebo Response
Caption: Key psychological and methodological factors that contribute to the placebo response.
References
- 1. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 3. This compound (2024) - Entero Therapeutics [enterothera.com]
- 4. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - Entero Therapeutics [enterothera.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. This compound - Entero Therapeutics - AdisInsight [adisinsight.springer.com]
- 7. Placebo responses in patients with gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. credevo.com [credevo.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. pfizer.com [pfizer.com]
- 11. karger.com [karger.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. The Use of Placebo-Controlled Clinical Trials for the Approval of Psychiatric Drugs: Part II—Ethical Considerations Related to the Individual Participant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New study sheds light on why the effectiveness of placebos is getting stronger — The PhDISH [phdish.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Capeserod and Prucalopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective serotonin (B10506) 5-HT4 receptor agonists: capeserod and prucalopride (B966). While both compounds target the same receptor, their development status and the available efficacy data differ significantly. Prucalopride is an established treatment for chronic constipation, supported by extensive clinical data. This compound, a compound with a history of investigation for other indications, is now being repurposed for gastrointestinal (GI) disorders, with clinical trials for these new indications anticipated in the near future. This guide aims to provide an objective comparison based on the current preclinical and clinical evidence.
Mechanism of Action: 5-HT4 Receptor Agonism
Both this compound and prucalopride exert their pharmacological effects by acting as selective agonists for the 5-HT4 receptor. The activation of this G-protein coupled receptor, predominantly through the Gs alpha subunit, initiates a signaling cascade that involves the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which is responsible for the downstream cellular responses that ultimately lead to enhanced gastrointestinal motility.[1][2][3][4]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and prucalopride, focusing on their receptor binding affinity (Ki) and functional potency (EC50 or pEC50). It is important to note that direct head-to-head comparative studies are not yet available, and the data for this compound is derived from early preclinical investigations.
| Parameter | This compound (SL65.0155) | Prucalopride |
| Receptor Binding Affinity (Ki) | 0.6 nM (for human 5-HT4 receptors)[5] | 2.5 nM (for human 5-HT4a receptor) 8 nM (for human 5-HT4b receptor) |
| Functional Potency | Partial agonist: stimulates cAMP production with a maximal effect of 40-50% of serotonin.[5] | pEC50 of 7.5 for inducing contractions in pig gastric circular muscle. pEC50 of 7.8 for inducing relaxation of the rat oesophagus tunica muscularis mucosae. |
| Development Status for GI Indications | Phase I clinical trials in Gastroparesis initiated.[1] Repurposed for GI disorders with plans for Phase II clinical trials.[2][6][7][8] | Approved for the treatment of chronic idiopathic constipation in adults.[9][10] |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. pEC50 is the negative logarithm of the EC50 (half-maximal effective concentration), a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. A higher pEC50 value indicates greater potency.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the methods used to evaluate these compounds, the following diagrams are provided.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT4 Agonist Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-HT4 receptor agonists.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of a compound to the 5-HT4 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human 5-HT4 receptor.
-
Radiolabeled ligand (e.g., [3H]-GR113808), a known high-affinity 5-HT4 antagonist.[11]
-
Test compounds (this compound or prucalopride) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled 5-HT4 ligand).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a separate set of tubes is prepared with the radiolabeled ligand, cell membranes, and a high concentration of an unlabeled 5-HT4 ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][12][13][14][15]
-
cAMP Functional Assay (for EC50/pEC50 Determination)
This assay measures the ability of a compound to stimulate the production of cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.
-
Materials:
-
Intact cells expressing the human 5-HT4 receptor (e.g., HEK293 cells).
-
Test compounds (this compound or prucalopride) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
-
Procedure:
-
Cells are plated in a multi-well plate and incubated until they reach the desired confluency.
-
The cell culture medium is replaced with the assay buffer containing varying concentrations of the test compound.
-
The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.
-
A dose-response curve is generated by plotting the cAMP concentration against the concentration of the test compound.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve. The pEC50 is then calculated as the negative logarithm of the EC50.[1][6][16][17]
-
Conclusion
Prucalopride is a well-characterized, selective 5-HT4 receptor agonist with proven clinical efficacy in the treatment of chronic constipation. In contrast, this compound is a promising selective 5-HT4 receptor partial agonist with high receptor affinity, as demonstrated in preclinical studies.[5] While it has a favorable safety profile from previous clinical trials in other indications, its efficacy in GI disorders is yet to be clinically established.[2][6] The upcoming clinical trials for this compound in GI indications will be crucial in determining its therapeutic potential and how it compares to established treatments like prucalopride. Researchers and drug development professionals should monitor the progress of these trials to gain a comprehensive understanding of this compound's efficacy profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. revvity.com [revvity.com]
- 16. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Capeserod in the Treatment of Gastroparesis: A Comparative Guide to 5-HT4 Agonists
For Researchers, Scientists, and Drug Development Professionals
Gastroparesis, a debilitating disorder characterized by delayed gastric emptying, presents a significant therapeutic challenge. 5-hydroxytryptamine type 4 (5-HT4) receptor agonists have emerged as a promising class of prokinetic agents to address this unmet need. This guide provides a detailed comparison of capeserod, a selective 5-HT4 receptor partial agonist, with other notable 5-HT4 agonists—prucalopride (B966), velusetrag (B1683485), and the non-selective agent cisapride (B12094)—in the context of gastroparesis treatment.
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
5-HT4 receptor agonists exert their prokinetic effects by stimulating 5-HT4 receptors on enteric neurons. This activation initiates a downstream signaling cascade that ultimately enhances acetylcholine (B1216132) release, leading to increased gastrointestinal motility.[1][2] The primary signaling pathway involves the Gs alpha-subunit, which, upon receptor activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets to modulate neuronal excitability and neurotransmitter release.[3][4]
Comparative Analysis of 5-HT4 Agonists
The key differentiators among 5-HT4 agonists lie in their receptor selectivity, affinity, and intrinsic activity (full vs. partial agonism). These pharmacological properties directly influence their efficacy and, critically, their safety profiles.
Receptor Binding Affinity and Selectivity
The following table summarizes the available data on the receptor binding profiles of this compound and its comparators. Higher selectivity for the 5-HT4 receptor is associated with a lower risk of off-target side effects.
| Compound | 5-HT4 Receptor Affinity (Ki, nM) | Selectivity Profile | Key Off-Target Affinity |
| This compound | Data not publicly available | Selective 5-HT4 receptor partial agonist.[5] | Previously investigated for Alzheimer's and urinary incontinence, suggesting potential CNS receptor interactions, though development for these was terminated.[5] |
| Prucalopride | 2.5 (5-HT4a), 8 (5-HT4b)[6] | High affinity and highly selective 5-HT4 agonist.[7][8] | Lacks significant interaction with other receptors or channels at therapeutic doses.[7] |
| Velusetrag | Data not publicly available | High affinity and over 500-fold selectivity for the 5-HT4 receptor compared to other serotonin (B10506) receptors.[9] | No significant affinity for other receptor types, ion channels, or enzymes tested.[10] |
| Cisapride | EC50 = 140 nM[11] | Non-selective 5-HT4 agonist.[12] | Potent hERG channel blocker (IC50 = 9.4 nM), leading to cardiovascular risks.[11][12] |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates a higher affinity. EC50 (half maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response.
Clinical Efficacy in Gastroparesis
Direct comparative clinical trials of this compound against other 5-HT4 agonists for gastroparesis are not yet available, as this compound is being repurposed with clinical trials anticipated to begin in 2024.[5] The following table presents efficacy data from placebo-controlled trials of prucalopride and velusetrag.
| Compound | Study Population | Key Efficacy Outcomes | Reference |
| Prucalopride | 34 patients with gastroparesis | Gastric Emptying (t1/2): Significantly improved compared to placebo. GCSI Total Score: Significantly improved compared to placebo. | [7] |
| Velusetrag | 232 patients with diabetic or idiopathic gastroparesis | Gastric Emptying: All doses (5, 15, 30 mg) improved gastric emptying vs. placebo. GCSI Composite Score: 5 mg dose showed statistically significant improvement vs. placebo at week 4. Higher doses did not show significant symptom improvement. | [10] |
| Cisapride | 12 patients with idiopathic gastroparesis | Gastric Emptying (t1/2): Significantly more effective than placebo in shortening gastric emptying half-time. Symptom Score: No significant difference in total symptom score improvement compared to placebo. | [12] |
Experimental Protocols
Standardized methodologies are crucial for evaluating the efficacy of prokinetic agents in gastroparesis. Below are detailed protocols for key assessments used in clinical trials.
Gastric Emptying Scintigraphy
Gastric emptying scintigraphy is considered the gold standard for measuring the rate of gastric emptying.[13]
Protocol:
-
Patient Preparation: Patients fast overnight. Medications that may affect gastric motility are discontinued (B1498344) for a specified period before the study.[13]
-
Standardized Meal: A low-fat, egg-white meal is radiolabeled with 99mTc sulfur colloid.[13][14]
-
Imaging: Immediately after meal ingestion, and at 1, 2, and 4 hours post-ingestion, anterior and posterior images of the stomach are acquired using a gamma camera.[14][15]
-
Data Analysis: The geometric mean of counts in the anterior and posterior images is used to correct for tissue attenuation. The percentage of gastric retention is calculated at each time point by comparing the counts to the initial post-meal counts.[14]
13C-Spirulina Gastric Emptying Breath Test (GEBT)
The GEBT is a non-invasive method to assess gastric emptying.[16]
Protocol:
-
Patient Preparation: Patients fast for at least 8 hours overnight.[17]
-
Baseline Breath Sample: A baseline breath sample is collected to measure the basal 13CO2/12CO2 ratio.[18]
-
Test Meal: The patient consumes a standardized meal (e.g., scrambled eggs) containing 13C-Spirulina.[16][18]
-
Post-Meal Breath Samples: Breath samples are collected at specified intervals (e.g., 45, 90, 120, 150, 180, and 240 minutes) after meal consumption.[18]
-
Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using gas isotope ratio mass spectrometry. The rate of 13CO2 excretion reflects the rate of gastric emptying.[16][19]
Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[20][21]
Methodology:
-
The index consists of nine items that are grouped into three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[20]
-
Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe).[21][22]
-
The total GCSI score is the average of the scores for the three subscales.[22]
Safety and Tolerability
A critical concern with earlier 5-HT4 agonists like cisapride was cardiovascular safety, specifically the risk of cardiac arrhythmias due to hERG potassium channel blockade.[12] Newer, more selective agents like prucalopride and velusetrag have been designed to avoid these off-target effects and have demonstrated a more favorable cardiovascular safety profile in clinical trials.[7][10] As a selective partial agonist, this compound is also anticipated to have a good safety profile, though comprehensive clinical data in a gastroparesis population is pending.[5]
Future Directions
The development of this compound for gastroparesis represents a continued effort to provide patients with effective and safe prokinetic therapies. Its profile as a selective partial 5-HT4 agonist may offer a nuanced approach to receptor modulation, potentially optimizing the therapeutic window between efficacy and adverse effects. Future clinical trials will be essential to directly compare the efficacy and safety of this compound with other selective 5-HT4 agonists and to establish its place in the management of gastroparesis.
References
- 1. prucalopride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 14. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 15. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. uspharmacist.com [uspharmacist.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cairndiagnostics.com [cairndiagnostics.com]
- 20. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. houstonheartburn.com [houstonheartburn.com]
Validating the Prokinetic Effects of Capeserod In-Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Capeserod, a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist, is currently under investigation for its prokinetic properties in gastrointestinal (GI) disorders, with a primary focus on gastroparesis. This guide provides a comparative overview of the in-vivo validation of this compound's prokinetic effects, contrasting it with other established and emerging prokinetic agents. Due to the limited publicly available in-vivo data specifically for this compound, this guide synthesizes information on its mechanism of action with comparative data from other 5-HT4 receptor agonists and prokinetics to offer a comprehensive perspective for research and development.
Comparison of Prokinetic Agents
The following table summarizes the characteristics and in-vivo effects of this compound and a selection of comparator prokinetic agents. Data for comparator agents is derived from various preclinical and clinical studies.
| Drug Class | Drug | Mechanism of Action | Key In-Vivo Prokinetic Effects |
| 5-HT4 Receptor Agonist | This compound | Selective 5-HT4 receptor partial agonist. Promotes acetylcholine (B1216132) release from enteric neurons. | Currently under investigation for gastroparesis. In-vivo data is not yet widely published but is anticipated to show accelerated gastric emptying and intestinal transit. |
| 5-HT4 Receptor Agonist | Prucalopride | High-affinity, selective 5-HT4 receptor agonist. | Accelerates gastric, small intestinal, and colonic transit.[1] |
| 5-HT4 Receptor Agonist | Tegaserod | 5-HT4 receptor partial agonist. | Accelerates gastric emptying and small bowel and colonic transit.[1][2] |
| Dopamine (B1211576) D2 Receptor Antagonist | Metoclopramide | Central and peripheral dopamine D2 receptor antagonist; also a mixed 5-HT3 antagonist/5-HT4 agonist. | Increases lower esophageal sphincter pressure, accelerates gastric emptying. |
| Motilin Receptor Agonist | Erythromycin | Agonist at motilin receptors on GI smooth muscle cells. | Induces powerful, coordinated contractions of the upper GI tract, accelerating gastric emptying. |
Signaling Pathway of this compound
This compound, as a 5-HT4 receptor agonist, is understood to exert its prokinetic effects through the following signaling cascade within the enteric nervous system:
This compound Signaling Pathway
Experimental Protocols for In-Vivo Validation
The following are standard experimental protocols used to assess the prokinetic efficacy of compounds like this compound in preclinical models.
Gastric Emptying Assay (Solid Meal) in Rodents
Objective: To measure the rate of solid food transit from the stomach to the small intestine.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, positive control like Metoclopramide). The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a defined time before the test meal.
-
Test Meal: A pre-weighed solid meal (e.g., 1.5g of standard chow mixed with a non-absorbable marker like phenol (B47542) red) is given to each animal.
-
Measurement: At a predetermined time point after the meal (e.g., 60 minutes), the animals are euthanized. The stomach is surgically isolated, and its contents are collected.
-
Analysis: The amount of the non-absorbable marker remaining in the stomach is quantified (e.g., spectrophotometrically for phenol red). Gastric emptying is calculated as a percentage of the meal that has exited the stomach compared to a control group sacrificed immediately after meal administration.
Intestinal Transit Assay (Charcoal Meal) in Rodents
Objective: To evaluate the propulsive motility of the small intestine.
Methodology:
-
Animal Model: Male Swiss mice (20-25g) are fasted for 12-18 hours with free access to water.
-
Drug Administration: Animals are divided into treatment groups and administered the test compounds (vehicle, this compound, positive control) via the desired route.
-
Marker Administration: After a specific period (e.g., 30 minutes post-drug administration), a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) is administered orally.
-
Measurement: After a set time (e.g., 20-30 minutes), animals are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Analysis: The total length of the small intestine and the distance traveled by the charcoal meal are measured. The intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Experimental Workflow
The following diagram illustrates a typical workflow for the in-vivo validation of a novel prokinetic agent like this compound.
In-Vivo Validation Workflow
Conclusion
While direct in-vivo comparative data for this compound is still emerging, its classification as a selective 5-HT4 receptor partial agonist places it within a well-understood class of prokinetic agents. The established experimental protocols for assessing gastric emptying and intestinal transit provide a robust framework for its validation. As this compound progresses through clinical development, particularly in the context of gastroparesis, further data will become available to more definitively position its efficacy relative to other prokinetic therapies. For researchers in this field, the focus remains on selective agents like this compound that may offer an improved safety and efficacy profile over older, less selective drugs.
References
A Comparative Analysis of Capeserod and Tegaserod: 5-HT4 Receptor Agonists for Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of capeserod and tegaserod (B130379), two selective partial agonists of the serotonin (B10506) type 4 (5-HT4) receptor. While both compounds target the same receptor, which is crucial for regulating gastrointestinal motility, their clinical development and available data differ significantly. Tegaserod has been extensively studied and was approved for the treatment of irritable bowel syndrome with constipation (IBS-C), although its use has been restricted. This compound, originally investigated for neurological disorders, is now being repurposed for gastrointestinal indications, with clinical trials ongoing.[1][2][3] This guide aims to present a comprehensive overview of the available experimental data for both compounds, detail the methodologies used for their characterization, and provide insights into their mechanisms of action.
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
Both this compound and tegaserod exert their prokinetic effects by acting as partial agonists at 5-HT4 receptors.[1][2][4] These receptors are predominantly located on neurons in the gastrointestinal tract. Activation of the 5-HT4 receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase. This enzyme then converts ATP to cyclic AMP (cAMP), which acts as a second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the release of neurotransmitters like acetylcholine. This cascade enhances intestinal secretion and stimulates the peristaltic reflex, thereby increasing gastrointestinal motility.[5]
Comparative Data Presentation
The following tables summarize the available quantitative data for tegaserod and provide a template for the anticipated data for this compound. This structured presentation allows for a clear comparison of their pharmacological profiles.
Table 1: Receptor Binding Affinity
This table presents the binding affinities (pKi) of tegaserod for various serotonin receptors. A higher pKi value indicates a stronger binding affinity. Data for this compound is not yet publicly available.
| Compound | 5-HT4(c) Receptor (pKi) | 5-HT2B Receptor (pKi) | 5-HT2A Receptor (pKi) | 5-HT2C Receptor (pKi) | Other Receptors (pKi) |
| Tegaserod | 8.4[2][6] | 8.4[2][6] | 7.5[2][6] | 7.0[2][6] | Moderate affinity for 5-HT1 receptors[7] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Functional Activity
This table summarizes the functional potencies (pEC50) of tegaserod from various in vitro assays. A higher pEC50 value indicates greater potency. Functional activity data for this compound is not yet publicly available.
| Compound | cAMP Accumulation (HEK-293 cells) (pEC50) | Rat Oesophagus Relaxation (pEC50) | Guinea-pig Colon Contraction (pEC50) |
| Tegaserod | 8.6[2] | 8.2[2] | 8.3[2] |
| This compound | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Properties
This table compares the pharmacokinetic profiles of tegaserod. Key parameters include bioavailability, time to maximum concentration (Tmax), half-life (t1/2), and major routes of metabolism and excretion. Pharmacokinetic data for this compound from its early-phase trials have not been publicly released.
| Parameter | Tegaserod | This compound |
| Bioavailability | ~10% (fasting)[8] | Data not available |
| Tmax | ~1 hour[8] | Data not available |
| Half-life (t1/2) | ~11 hours (IV)[8] | Data not available |
| Protein Binding | ~98%[8] | Data not available |
| Metabolism | Presystemic hydrolysis and direct glucuronidation[8] | Data not available |
| Excretion | ~2/3 in feces (unchanged), ~1/3 in urine (as metabolites)[8] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The following sections describe the protocols for key experiments used in the characterization of 5-HT4 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).
-
Radioligand, such as [3H]-GR113808 (a high-affinity 5-HT4 antagonist).[9]
-
Test compounds (this compound or tegaserod) and a reference compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, radioligand (at a fixed concentration, typically near its Kd value), and either the test compound, buffer (for total binding), or a high concentration of a known 5-HT4 ligand (for non-specific binding).
-
Add the cell membrane suspension to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a second messenger in the 5-HT4 receptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy of a test compound as a 5-HT4 receptor agonist.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[5]
-
Test compounds and a reference agonist (e.g., serotonin).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and grow them to near confluency.
-
On the day of the assay, replace the culture medium with the stimulation buffer.
-
Add various concentrations of the test compound or reference agonist to the wells.
-
Incubate the plate to allow for cAMP production (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate concentration-response curves and calculate the EC50 values for the test compounds.
In Vivo Gastrointestinal Motility Assay
These assays are used to evaluate the prokinetic effects of a compound in a living organism.
Objective: To measure the effect of a test compound on gastrointestinal transit time in a rodent model.
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound and vehicle control.
-
Non-absorbable marker (e.g., carmine (B74029) red or charcoal meal).
-
Gavage needles.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle control orally or via another appropriate route.
-
After a set period (e.g., 30 minutes), administer the non-absorbable marker orally.
-
Euthanize the animals at a specific time point after marker administration (e.g., 20-30 minutes).
-
Carefully dissect the entire gastrointestinal tract, from the stomach to the distal colon.
-
Measure the total length of the small intestine and the distance traveled by the marker from the pylorus.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
Compare the transit percentages between the treated and control groups to determine the prokinetic effect of the compound.
Conclusion and Future Directions
Tegaserod is a well-characterized 5-HT4 receptor partial agonist with a clear prokinetic effect, supported by extensive preclinical and clinical data. Its pharmacological profile, however, also includes significant binding to the 5-HT2B receptor, a characteristic that has been investigated for its potential contribution to the drug's overall effects and side-effect profile.[6]
This compound is positioned as a selective 5-HT4 receptor partial agonist, with the potential for a more targeted mechanism of action.[1][2][3] However, a comprehensive comparative analysis is currently hampered by the lack of publicly available quantitative data on its binding affinity, functional potency, and pharmacokinetics.
For researchers and drug development professionals, the detailed experimental protocols provided in this guide offer a practical framework for the evaluation of novel 5-HT4 receptor agonists. As data from the ongoing clinical development of this compound becomes available, the tables presented here will serve as a useful template for a direct and quantitative comparison with tegaserod. Future research should focus on elucidating the full selectivity profile of this compound and understanding how potential differences in receptor interactions and signaling translate into clinical efficacy and safety for the treatment of gastrointestinal disorders.
References
- 1. This compound - Entero Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Serotonin 5-HT4 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a quantitative method for evaluating small intestinal motility using ultrasonography in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of tegaserod, a serotonin 5-HT(4) receptor partial agonist with promotile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of GI Motility: A Comparative Look at Prokinetic Agents and the Emergence of Capeserod
For researchers, scientists, and drug development professionals, the quest for effective and safe treatments for gastrointestinal (GI) motility disorders is ongoing. This guide provides a comparative overview of current and emerging therapeutic options, with a special focus on the novel 5-HT4 receptor agonist, Capeserod. While direct head-to-head clinical data for this compound in GI disorders is not yet available, this document aims to provide a valuable contextual comparison by examining its mechanism of action alongside established and other investigational drugs.
This compound, a selective partial agonist of the serotonin (B10506) 5-HT4 receptor, is currently under investigation for the treatment of gastroparesis.[1][2][3] Originally developed by Sanofi and investigated for neurological conditions, the compound has been licensed by First Wave BioPharma for repurposing in GI diseases. In prior clinical trials for other indications involving over 600 patients, this compound was reported to be safe and well-tolerated.[1][2][3] Its development for GI disorders is in the early stages, with a Phase I trial for gastroparesis initiated.
The prokinetic effect of this compound is mediated through the activation of 5-HT4 receptors in the gastrointestinal tract. This mechanism is shared with other selective 5-HT4 receptor agonists like prucalopride (B966) and velusetrag (B1683485). Activation of these receptors on presynaptic cholinergic enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions and promotes GI motility.[4][5][6] This targeted action is a key feature of this drug class, aiming to improve GI transit without the broader receptor interactions that have led to safety concerns with older prokinetic agents.[7]
Comparative Efficacy of Prokinetic Agents
To provide a framework for understanding the potential efficacy of this compound, this section summarizes clinical trial data from other prokinetic agents with different mechanisms of action. It is important to note that these are not direct comparisons with this compound but serve as a benchmark for therapeutic effects in patient populations with gastroparesis and other GI motility disorders.
5-HT4 Receptor Agonists
This class of drugs, which includes this compound, directly stimulates intestinal peristalsis.
Table 1: Efficacy of Prucalopride in Gastroparesis [8][9][10][11]
| Endpoint | Prucalopride (2 mg/day) | Placebo | p-value |
| Change in Gastroparesis Cardinal Symptom Index (GCSI) Total Score | -0.63 | +0.03 | <0.0001 |
| Gastric Half-Emptying Time (t½, minutes) | 98 ± 10 | 143 ± 11 | 0.005 |
Table 2: Efficacy of Velusetrag in Gastroparesis [12][13][14][15]
| Endpoint | Velusetrag (5 mg/day) | Placebo | p-value |
| Change in GCSI-24H Composite Score from Baseline (at Week 4) | -1.5 | -1.1 | 0.0327 (nominal) |
| Normalization of Gastric Emptying (at 12 weeks) | 44% | 0% | <0.001 |
Dopamine (B1211576) D2 Receptor Antagonists
These agents work by blocking the inhibitory effect of dopamine on GI motility.
Table 3: Efficacy of Metoclopramide (B1676508) in Diabetic Gastroparesis [16][17][18][19]
| Endpoint | Metoclopramide (10 mg, 4 times daily) | Placebo | p-value |
| Reduction in Nausea Severity | Statistically Significant | - | <0.05 |
| Reduction in Postprandial Fullness | Statistically Significant | - | <0.05 |
| Improvement in Gastric Emptying | Significantly Improved from Baseline | No Significant Change | <0.05 |
Ghrelin Receptor Agonists
These agents mimic the action of ghrelin, a gut hormone that stimulates appetite and gastric emptying.
Table 4: Efficacy of Relamorelin in Diabetic Gastroparesis [20][21][22][23][24]
| Endpoint | Relamorelin (10-100 µg, twice daily) | Placebo | p-value |
| Change in Composite DG Symptom Severity Score | Significantly Reduced | - | <0.05 |
| Acceleration of Gastric Emptying | 12% improvement from baseline | - | <0.05 |
Experimental Protocols
The evaluation of prokinetic drugs relies on standardized and rigorous experimental methodologies to assess their impact on GI motility and symptoms.
Gastric Emptying Scintigraphy
This is the gold standard for measuring gastric emptying.[25][26]
-
Patient Preparation: Patients are required to fast overnight. Medications that could affect gastric motility are typically withheld.[25]
-
Standardized Meal: A low-fat, egg-white meal labeled with a radioactive isotope (commonly 99mTc-sulfur colloid) is consumed by the patient within 10 minutes.[25][27]
-
Image Acquisition: A gamma camera acquires images of the stomach at specific time points, typically at 0, 1, 2, and 4 hours after meal ingestion.[25][27]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured to calculate the rate of gastric emptying. Delayed gastric emptying is defined by specific retention percentages at each time point (e.g., >10% retention at 4 hours).[26]
Antroduodenojejunal Manometry
This technique assesses the contractility of the stomach and small intestine.[28][29]
-
Catheter Placement: A thin, flexible catheter with multiple pressure sensors is passed through the nose, down the esophagus, and into the stomach and small intestine.
-
Fasting and Postprandial Recordings: Pressure changes, which reflect muscle contractions, are recorded during a fasting period (typically at least 4 hours) to observe the migrating motor complex (MMC), and after the ingestion of a standardized meal to assess the fed motor response.[29]
-
Data Analysis: The frequency, amplitude, and coordination of contractions are analyzed to identify abnormalities in motor function, such as reduced contractility or uncoordinated patterns.[30]
Visualizing the Pathways
To better understand the mechanisms and processes involved in the development and evaluation of these drugs, the following diagrams are provided.
Conclusion
The landscape of GI motility disorder treatments is evolving, with a move towards more selective and safer therapeutic agents. This compound, as a selective 5-HT4 receptor partial agonist, represents a promising new entrant in this field. While direct comparative efficacy data is not yet available, its mechanism of action is well-understood and has shown promise in other drugs of the same class. The data presented for prucalopride and velusetrag highlight the potential for 5-HT4 agonists to improve both symptoms and objective measures of gastric emptying. As clinical development of this compound for GI indications progresses, future head-to-head studies will be crucial to definitively establish its place in the therapeutic armamentarium for gastroparesis and other motility disorders. Researchers and clinicians will be keenly watching the outcomes of these forthcoming trials.
References
- 1. First Wave BioPharma Announces Exclusive Global License [globenewswire.com]
- 2. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 3. bioflorida.com [bioflorida.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 6. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prucalopride - Wikipedia [en.wikipedia.org]
- 8. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. researchgate.net [researchgate.net]
- 11. gme.ecu.edu [gme.ecu.edu]
- 12. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. investor.theravance.com [investor.theravance.com]
- 14. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 15. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 16. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. community.the-hospitalist.org [community.the-hospitalist.org]
- 23. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. tech.snmjournals.org [tech.snmjournals.org]
- 26. mdpi.com [mdpi.com]
- 27. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Technique of Functional and Motility Test: How to Perform Antroduodenal Manometry [jnmjournal.org]
- 30. Propagation Characteristics of Fasting Duodeno-Jejunal Contractions in Healthy Controls Measured by Clustered Closely-spaced Manometric Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Capeserod's Prokinetic Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Capeserod's mechanism of action with alternative 5-HT4 receptor agonists for the treatment of gastrointestinal (GI) motility disorders. The information presented is supported by experimental data to facilitate objective evaluation and further research.
Introduction to this compound and its Repurposing
This compound (formerly SL65.0155) is a high-affinity, selective 5-HT4 receptor partial agonist.[1] Initially investigated for its potential cognitive-enhancing effects in conditions like Alzheimer's disease, it is now being repurposed for gastrointestinal indications.[2][3] This shift in focus is based on the well-established role of the 5-HT4 receptor in regulating GI motility. First Wave BioPharma is currently developing this compound for these new applications.
Mechanism of Action: 5-HT4 Receptor Activation
The primary mechanism of action for this compound and its alternatives is the activation of the 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor predominantly coupled to the Gs alpha subunit.
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). In the context of the enteric nervous system, this signaling cascade ultimately enhances the release of acetylcholine, a key neurotransmitter that promotes gastrointestinal motility.
Comparative Quantitative Data
The following tables summarize the in vitro pharmacological profiles of this compound and its alternatives at the human 5-HT4 receptor.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Kᵢ (nM) | pKᵢ | EC₅₀ (nM) | pEC₅₀ | Intrinsic Activity (% of 5-HT) | Reference |
| This compound (SL65.0155) | h5-HT4(b)/h5-HT4(e) | 0.6 | 9.22 | - | - | 40-50% (Partial Agonist) | [1] |
| Prucalopride | h5-HT4a | 2.5 | 8.6 | 5 | 8.3 | Agonist | [4] |
| h5-HT4b | 8 | 8.1 | 3 | 8.52 | Agonist | [4] | |
| Velusetrag (TD-5108) | h5-HT4 | - | - | - | 8.3 | High Efficacy Agonist | [3] |
| Naronapride (ATI-7505) | h5-HT4 | - | - | 18.8 | 7.73 | Full/Partial Agonist | [5] |
| Mosapride (B1662829) | h5-HT4 | 84.2 | 7.07 | 208 (rat esophagus) | 6.68 | Agonist | [6][7] |
| Tegaserod | h5-HT4(c) | ~4 | 8.4 | - | 8.6 | Partial Agonist | [8] |
Table 2: Off-Target Receptor Binding Affinity (Selectivity Profile)
| Compound | Receptor | Kᵢ (nM) | pKᵢ | Notes | Reference |
| This compound (SL65.0155) | >50 other receptors | >60 | <7.22 | Good selectivity (>100-fold) | [1] |
| Prucalopride | 5-HT3 | 3981 | 5.4 | High selectivity for 5-HT4 | [6] |
| Dopamine D4 | ~2344 | 5.63 | >290-fold selectivity for 5-HT4 | [4] | |
| Tegaserod | 5-HT2A | ~31.6 | 7.5 | Significant off-target binding | [8] |
| 5-HT2B | ~4 | 8.4 | High affinity for 5-HT2B | [8] | |
| 5-HT2C | ~100 | 7.0 | [8] | ||
| Mosapride | 5-HT3 | 1189 | 5.92 | Weaker antagonist activity | [6] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize 5-HT4 receptor agonists.
Radioligand Binding Assay (for Kᵢ determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. | BioWorld [bioworld.com]
- 4. Safety and Efficacy of Highly Selective 5-Hydroxytryptamine Receptor 4 Agonists for Diabetic and Idiopathic Gastroparesis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naronapride dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Replicating Cognitive Enhancement: A Comparative Analysis of Capeserod and Modern Nootropic Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cognitive-enhancing effects of Capeserod, a partial 5-HT4 receptor agonist, with alternative nootropic agents. This document summarizes available quantitative data, details experimental protocols for key studies, and visualizes relevant biological pathways and workflows to support further research and replication efforts.
Introduction
This compound (SL-650155) is a partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor that demonstrated potential for cognitive enhancement in preclinical studies, particularly in models of Alzheimer's disease. Despite initial promise, clinical development for cognitive indications was halted nearly two decades ago. Recently, there has been a renewed interest in 5-HT4 receptor agonists for treating cognitive deficits. This guide revisits the findings on this compound and compares them with more recent data on other 5-HT4 agonists, such as prucalopride, and established cognitive enhancers from different pharmacological classes, namely donepezil (B133215) and modafinil (B37608).
Comparative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies on the cognitive effects of this compound and its comparators. Due to the age of this compound research, detailed quantitative data from peer-reviewed publications is limited.
Table 1: 5-HT4 Receptor Agonists – Cognitive Performance
| Compound | Test Subject | Cognitive Domain | Key Quantitative Finding | Study Type |
| This compound (SL-650155) | Rats | Attention | Significantly improved accuracy of responses in a five-choice serial reaction time task.[1] | Preclinical |
| Prucalopride | Healthy Volunteers | Memory | 81% identification of previously viewed images versus 76% for placebo. | Clinical Trial |
| Prucalopride | Adults with Remitted Depression | Verbal Memory | Significant improvement in word recall on an auditory verbal learning task.[1] | Clinical Trial |
| Prucalopride | Adults with Remitted Depression | Working Memory | Faster response times on a complex working memory task without loss of accuracy.[1] | Clinical Trial |
Table 2: Alternative Cognitive Enhancers – Performance Data
| Compound | Test Subject | Cognitive Domain | Key Quantitative Finding | Study Type |
| Donepezil | Mild-to-Moderate Alzheimer's Patients | Cognition | Statistically significant improvements in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) at both 5 mg/day and 10 mg/day doses compared to placebo. | Clinical Trial |
| Donepezil | Mild-to-Moderate Alzheimer's Patients | Global Function | Significant improvements in global functioning. | Clinical Trial |
| Modafinil | Healthy Young Adult Males | Memory & Attention | Significantly enhanced performance on tests of digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time. | Clinical Trial |
| Modafinil | Healthy, Non-Sleep Deprived Adults | Overall Cognition | Small but significant positive effect over placebo across all cognitive domains (g = 0.10). | Meta-analysis |
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of 5-HT4 receptor agonists are primarily mediated through the activation of intracellular signaling cascades that promote synaptic plasticity. The binding of a 5-HT4 agonist, such as this compound or prucalopride, to its receptor initiates a conformational change that activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor crucial for long-term memory formation.
In contrast, Donepezil, an acetylcholinesterase inhibitor, enhances cognitive function by increasing the availability of acetylcholine (B1216132) in the synaptic cleft. Modafinil's mechanism is not fully elucidated but is known to affect multiple neurotransmitter systems, including dopamine, norepinephrine, and histamine, and is used to promote wakefulness and has shown some efficacy as a cognitive enhancer.[2][3][4][5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modafinil for Cognition in Healthy Subjects · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Modafinil Increases the Latency of Response in the Hayling Sentence Completion Test in Healthy Volunteers: A Randomised Controlled Trial | PLOS One [journals.plos.org]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Donepezil's Effects on Brain Functions of Patients With Alzheimer Disease: A Regional Homogeneity Study Based on Resting-State Functional Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of Capeserod and Other Key Serotonin Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Capeserod (SL65.0155), a potent 5-HT4 receptor partial agonist, with other well-established serotonin (B10506) ligands: buspirone, tandospirone (B1205299), and flesinoxan (B1672771). The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development endeavors.
Executive Summary
This compound distinguishes itself with exceptionally high affinity and selectivity for the 5-HT4 receptor. While other serotonin ligands like buspirone, tandospirone, and flesinoxan primarily target the 5-HT1A receptor, this compound's pharmacological profile is centered on its potent partial agonism at the 5-HT4 receptor, a characteristic that has been linked to its cognitive-enhancing properties. This guide will delve into the quantitative binding data, the experimental methodologies used to ascertain these profiles, and the signaling pathways involved.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and the comparator serotonin ligands at various serotonin (5-HT) receptor subtypes. The data has been compiled from multiple publicly available pharmacological studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT4 (Ki, nM) | 5-HT7 (Ki, nM) | Other Receptors (Ki, nM) |
| This compound | >60 | >60 | >60 | >60 | >60 | 0.6 [1][2][3] | >60 | >100-fold selectivity over all other receptors tested[1][2] |
| Buspirone | ~20-40 | - | - | Weak affinity[4] | - | - | - | D2 (weak antagonist)[4] |
| Tandospirone | 27 [5][6][7] | Inactive[5][6] | - | >1300[5][6] | >1300[6] | - | - | α1, α2, D1, D2 (>1300)[5][6] |
| Flesinoxan | ~1.3 - 7.76 [8][9] | - | >1000[8] | - | - | - | - | D2 (>1000), α1 (>1000)[8] |
Functional Activity of this compound
This compound acts as a partial agonist at the human 5-HT4 receptor, stimulating cAMP production with a maximal effect of 40-50% relative to serotonin.[1][2]
Experimental Protocols
The binding affinity and functional activity data presented in this guide are typically determined through standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental procedures.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radioactively labeled ligand by the test compound.
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT4).
-
A specific radioligand for the target receptor (e.g., [3H]GR113808 for the 5-HT4 receptor).[10]
-
Test compounds (e.g., this compound, buspirone, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays are used to determine the effect of a compound on receptor signaling. For Gs-coupled receptors like 5-HT4, this is often measured by quantifying the production of the second messenger, cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50) and efficacy of a test compound at the 5-HT4 receptor.
Materials:
-
Intact cells stably expressing the human 5-HT4 receptor.
-
Test compounds (e.g., this compound).
-
A phosphodiesterase inhibitor (to prevent cAMP degradation).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to attach.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Incubation: The cells are incubated to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The amount of cAMP is quantified using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximal effect (Emax) relative to a full agonist like serotonin.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: 5-HT4 Receptor Gs-cAMP Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for a Radioligand Binding Assay.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 15251 [pdspdb.unc.edu]
- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of 5-HT4 Receptor Agonists on Gastric Emptying: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several 5-hydroxytryptamine receptor 4 (5-HT4) agonists in accelerating gastric emptying, supported by experimental data from clinical trials. As specific data for "Capeserod" is not publicly available, this guide focuses on other well-researched 5-HT4 agonists, offering a comparative framework for evaluating compounds in this class.
Comparative Analysis of Gastric Emptying Rates
The following table summarizes the quantitative effects of various 5-HT4 receptor agonists on gastric emptying half-time (T½), a key metric for assessing gastric motility. The data is extracted from studies involving patients with gastroparesis or healthy volunteers.
| Drug | Dosage | Patient Population | Baseline Gastric Emptying T½ (min) | Post-treatment Gastric Emptying T½ (min) | Change in T½ | Study Reference |
| Prucalopride | 2 mg daily | Idiopathic Gastroparesis | 128.5 ± 19.5 | 86.3 ± 12.1 | Significant Improvement | [1] |
| Prucalopride | 2 mg q.d. | Gastroparesis (28 idiopathic, 6 diabetic) | 126 ± 13 | 98 ± 10 | Significant Enhancement | [2] |
| Cisapride (B12094) | 60 mg (single rectal dose) | Delayed Gastric Emptying | 104 (placebo) | 76 | Significantly Shorter | [3] |
| Cisapride | 20 mg p.o. | Healthy Volunteers | 73 (placebo) | 60 | Significantly Increased Speed | [4] |
| Felcisetrag (B1672331) | 0.1 mg, 0.3 mg, 1.0 mg I.V. | Gastroparesis (idiopathic and diabetic) | Not specified | Not specified | Significantly Accelerated (overall P < 0.01) | [5][6] |
| Tegaserod | 6 mg oral & 0.6 mg I.V. | Healthy Male Subjects | Not specified | Not specified | Significantly Increased Rate (P < 0.01) | [7] |
Note: Direct comparison between studies should be made with caution due to variations in study design, patient populations, and methodologies for measuring gastric emptying.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of gastric emptying.
Gastric Emptying Scintigraphy
This is considered the gold standard for measuring gastric emptying.[8]
-
Patient Preparation: Patients are required to fast overnight (at least 6-8 hours).[9][10] Medications that could affect gastric motility are typically withheld for a specified period before the study.[8] For diabetic patients, fasting blood glucose should generally be below 275 mg/dL.[9]
-
Standardized Meal: A low-fat, egg-white meal is commonly used.[9] The meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid.[8][9] The total caloric content is standardized (e.g., ~255-300 kcal).[5][11]
-
Image Acquisition: A gamma camera acquires images of the stomach immediately after meal ingestion and at subsequent time points, typically at 1, 2, and 4 hours post-ingestion.[9][12]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured to calculate the gastric emptying rate and the half-emptying time (T½).[10]
Wireless Motility Capsule
This method offers a less invasive, ambulatory alternative to scintigraphy for assessing gastric transit time.[13][14]
-
Patient Preparation: Similar to scintigraphy, patients fast overnight. Medications affecting gastrointestinal motility are discontinued (B1498344) prior to the test.[13][15]
-
Procedure: The patient ingests a standardized meal (e.g., a nutrient bar) and then swallows the wireless motility capsule.[13][16] The capsule measures pH, temperature, and pressure as it travels through the gastrointestinal tract and transmits this data to a receiver worn by the patient.[14][16]
-
Data Analysis: Gastric emptying time is determined by the abrupt change in pH as the capsule moves from the acidic environment of the stomach to the more alkaline small intestine.[17]
Visualizations
Signaling Pathway of 5-HT4 Receptor Agonists
The following diagram illustrates the mechanism by which 5-HT4 receptor agonists promote gastric emptying.
Caption: 5-HT4 receptor agonist signaling pathway in enteric neurons.
Experimental Workflow for Gastric Emptying Assessment
This diagram outlines a typical workflow for a clinical trial evaluating the effect of a prokinetic agent on gastric emptying.
References
- 1. researchgate.net [researchgate.net]
- 2. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a single rectal dose of cisapride on delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Tegaserod, a 5-HT4 receptor partial agonist, accelerates gastric emptying and gastrointestinal transit in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. southgeorgiaradiology.com [southgeorgiaradiology.com]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. How to Assess Regional and Whole Gut Transit Time With Wireless Motility Capsule [jnmjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. uclahealth.org [uclahealth.org]
- 16. gacsonline.com [gacsonline.com]
- 17. nice.org.uk [nice.org.uk]
A Comparative Review of Capeserod and Alternative Therapies for Cognitive Impairment in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data for Capeserod and current therapeutic alternatives for the treatment of cognitive impairment associated with Alzheimer's disease. While this compound's development for Alzheimer's was discontinued (B1498344), its unique mechanism as a selective 5-HT4 receptor partial agonist warrants a review in the context of existing and emerging therapies. This document summarizes available data to inform future research and drug development in this critical area.
Introduction to this compound
This compound is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] Initially developed by Sanofi, it was investigated in Phase I and II clinical trials for neurological disorders, including Alzheimer's disease and urinary incontinence.[3][4] These early trials, involving over 600 patients, suggested a favorable safety and tolerability profile.[1][3] However, Sanofi ultimately discontinued the development of this compound for these indications.[1]
Recently, Entero Therapeutics (formerly First Wave BioPharma) has licensed this compound and is repurposing it for gastrointestinal (GI) indications, with plans for new clinical trials.[2][3] This renewed interest is based on artificial intelligence-driven analysis suggesting its potential in GI disorders.[1][3] A Phase I trial for gastroparesis was reported to be ongoing as of July 2024.
The rationale for investigating a 5-HT4 receptor agonist like this compound for Alzheimer's disease stems from the role of this receptor in modulating acetylcholine (B1216132) release and promoting synaptic plasticity, which are crucial for cognitive processes. Other 5-HT4 receptor agonists, such as prucalopride, have shown pro-cognitive effects in clinical studies related to depression and schizophrenia, indicating the potential of this target for cognitive enhancement.[5][6][7][8]
Comparative Clinical Trial Data
Due to the discontinuation of this compound's development for Alzheimer's disease, detailed quantitative data from its Phase II trials are not publicly available. Therefore, this section focuses on a comparative summary of established and recently approved treatments for cognitive impairment in Alzheimer's disease.
Table 1: Efficacy of Alternative Therapies in Alzheimer's Disease Clinical Trials
| Drug Class | Drug Name(s) | Key Efficacy Endpoint(s) | Notable Efficacy Results | Citation(s) |
| Acetylcholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) | Modest improvements in cognitive function. A meta-analysis showed a standardized mean difference of -0.33 for donepezil. | [3][9] |
| NMDA Receptor Antagonist | Memantine (B1676192) | ADAS-Cog, CIBIC-Plus (Clinician's Interview-Based Impression of Change Plus Caregiver Input) | Statistically significant but modest benefits, particularly in moderate to severe Alzheimer's disease. | [8][10][11] |
| Amyloid-Beta Directed Monoclonal Antibody | Lecanemab | CDR-SB (Clinical Dementia Rating-Sum of Boxes) | Showed a 27% slowing of cognitive decline compared to placebo in the Phase 3 Clarity AD trial. | [6][12] |
| Amyloid-Beta Directed Monoclonal Antibody | Donanemab | iADRS (integrated Alzheimer's Disease Rating Scale) | Demonstrated a 35% slowing of cognitive and functional decline in the Phase 3 TRAILBLAZER-ALZ 2 study. | [5][13] |
Table 2: Safety and Tolerability of Alternative Therapies in Alzheimer's Disease Clinical Trials
| Drug Class | Drug Name(s) | Common Adverse Events | Serious Adverse Events | Citation(s) |
| Acetylcholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Nausea, vomiting, diarrhea, insomnia, muscle cramps. | Syncope. | [9] |
| NMDA Receptor Antagonist | Memantine | Dizziness, headache, confusion, constipation. | Generally well-tolerated. | [10] |
| Amyloid-Beta Directed Monoclonal Antibody | Lecanemab | Infusion-related reactions, Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H). | ARIA can be serious, including cerebral edema and hemorrhage. | [1] |
| Amyloid-Beta Directed Monoclonal Antibody | Donanemab | Infusion-related reactions, ARIA-E, ARIA-H. | ARIA is a significant risk, with some cases being serious or fatal. | [7] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the typical experimental protocols for the classes of drugs discussed.
Acetylcholinesterase Inhibitors (e.g., Donepezil)
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participant Population: Patients with mild to moderate Alzheimer's disease, typically diagnosed based on NINCDS-ADRDA criteria.
-
Intervention: Oral administration of the acetylcholinesterase inhibitor at a fixed or titrated dose, compared against a placebo.
-
Primary Efficacy Measures: The primary outcome is typically the change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
-
Secondary Efficacy Measures: Often include the Clinician's Interview-Based Impression of Change (CIBIC), activities of daily living (ADL) scales, and neuropsychiatric inventory (NPI).
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.
NMDA Receptor Antagonists (e.g., Memantine)
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participant Population: Patients with moderate to severe Alzheimer's disease.
-
Intervention: Oral administration of memantine, usually titrated to a target dose, compared with a placebo.
-
Primary Efficacy Measures: Co-primary endpoints often include the Severe Impairment Battery (SIB) or ADAS-Cog and a global measure like the CIBIC-Plus.
-
Secondary Efficacy Measures: Include assessments of activities of daily living (ADCS-ADL) and behavioral symptoms (NPI).
-
Safety Assessments: Comprehensive monitoring of adverse events and other safety parameters.
Amyloid-Beta Directed Monoclonal Antibodies (e.g., Lecanemab, Donanemab)
-
Study Design: Large, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Participant Population: Individuals with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology via PET or CSF analysis.
-
Intervention: Intravenous infusion of the monoclonal antibody at specified intervals (e.g., bi-weekly or monthly) compared to a placebo infusion.
-
Primary Efficacy Measures: A primary endpoint measuring a composite of cognitive and functional decline, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) for lecanemab or the integrated Alzheimer's Disease Rating Scale (iADRS) for donanemab.
-
Key Secondary Efficacy Measures: Changes in amyloid plaque levels measured by PET, and other cognitive and functional scales (e.g., ADAS-Cog, ADCS-ADL).
-
Safety Assessments: Close monitoring for adverse events, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA) through regular MRI scans.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action in Cognition
The following diagram illustrates the proposed signaling pathway through which 5-HT4 receptor agonists like this compound are thought to enhance cognitive function.
Caption: Proposed signaling cascade for this compound-mediated cognitive enhancement.
Generalized Workflow for an Alzheimer's Disease Clinical Trial
This diagram outlines the typical workflow for a clinical trial investigating a new drug for Alzheimer's disease.
Caption: Standard workflow of a randomized controlled clinical trial for Alzheimer's disease.
Conclusion
While the clinical development of this compound for Alzheimer's disease was halted, its mechanism of action as a 5-HT4 receptor agonist remains a scientifically intriguing target for cognitive enhancement. The landscape of Alzheimer's therapeutics has evolved significantly, with the modest symptomatic relief offered by acetylcholinesterase inhibitors and memantine now being supplemented by the disease-modifying potential of amyloid-beta targeting monoclonal antibodies like lecanemab and donanemab. These newer agents, however, come with significant safety considerations, particularly the risk of ARIA.
The lack of publicly available quantitative data from this compound's Phase II trials prevents a direct comparison with these alternatives. However, the information gathered on its mechanism and early safety profile provides a valuable context for researchers exploring novel pathways for Alzheimer's treatment. Future research into 5-HT4 receptor agonists could build upon the lessons learned from both the discontinued development of this compound and the successes and challenges of the current therapeutic options. A deeper understanding of the risk-benefit profile of modulating the serotonergic system for cognitive improvement is warranted.
References
- 1. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatimes.com [pharmatimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Donanemab improves outcomes in early-stage Alzheimer’s disease up to 3 years [healio.com]
- 5. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 6. What clinical trials have been conducted for Lecanemab? [synapse.patsnap.com]
- 7. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-analysis of six-month memantine trials in Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data | eNeuro [eneuro.org]
- 13. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Capeserod and Metoclopramide for Delayed Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of capeserod and metoclopramide (B1676508) for the treatment of delayed gastric emptying, also known as gastroparesis. The information presented is based on available scientific literature and clinical trial data, intended to inform research and development in gastroenterology.
Executive Summary
Metoclopramide, a mixed dopamine (B1211576) D2 receptor antagonist and serotonin (B10506) 5-HT4 receptor agonist, has been a long-standing, FDA-approved treatment for gastroparesis.[1] Its prokinetic effects are well-documented, but its clinical use can be limited by a side effect profile that includes extrapyramidal symptoms.[2] this compound, a selective 5-HT4 receptor partial agonist, is an investigational drug being repurposed for gastrointestinal disorders, including gastroparesis.[3][4] While direct head-to-head clinical trials are not yet available, this guide synthesizes existing data to compare their mechanisms of action, clinical efficacy, and experimental evaluation.
Mechanism of Action
Metoclopramide exerts its prokinetic effects through a dual mechanism. As a dopamine D2 receptor antagonist, it blocks the inhibitory effects of dopamine on gastrointestinal motility.[5][6] Additionally, its activity as a 5-HT4 receptor agonist promotes the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions in the gut.[5][7]
This compound is a selective partial agonist of the 5-HT4 receptor.[3][4] Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, thereby stimulating gastrointestinal motility, including gastric emptying.[1] Its selectivity for the 5-HT4 receptor may offer a more targeted approach with a potentially different side effect profile compared to the broader action of metoclopramide.
Signaling Pathways
The following diagrams illustrate the signaling pathways of metoclopramide and this compound.
Caption: Metoclopramide's dual-action signaling pathway.
Caption: this compound's selective 5-HT4 receptor signaling.
Comparative Efficacy Data
Direct comparative efficacy data from head-to-head clinical trials of this compound and metoclopramide in gastroparesis are not currently available. However, data from separate clinical trials and meta-analyses provide insights into their potential efficacy.
Table 1: Quantitative Data on Gastric Emptying Time
| Drug Class/Drug | Study Type | Patient Population | Intervention | Change in Gastric Emptying Half-Time (t½) | Citation |
| Highly Selective 5-HT4 Agonists | Meta-analysis of 6 RCTs | 570 patients with diabetic or idiopathic gastroparesis | Velusetrag, Felcisetrag, Prucalopride vs. Placebo | Statistically significant improvement (Mean Difference: 2.53) | [8] |
| Metoclopramide | Randomized, double-blind, placebo-controlled trial | 40 patients with diabetic gastroparesis | Metoclopramide 10 mg q.i.d. vs. Placebo for 3 weeks | Statistically significant improvement from baseline | [9] |
Table 2: Quantitative Data on Symptom Improvement
| Drug Class/Drug | Study Type | Patient Population | Primary Endpoint | Result | Citation |
| Highly Selective 5-HT4 Agonists | Meta-analysis of 6 RCTs | 570 patients with diabetic or idiopathic gastroparesis | Gastroparesis Cardinal Symptom Index (GCSI) scores | Statistically significant improvement vs. Placebo (Mean Difference: 4.283) | [8] |
| Metoclopramide | Network meta-analysis | 3,772 patients with gastroparesis | Global symptom improvement | Ranked third for efficacy (RR, 0.54) in a sub-analysis of trials with low bias risk | [10] |
| Metoclopramide (Nasal Spray) | Phase 3, randomized, double-blind, placebo-controlled trial | 205 women with diabetic gastroparesis | Change in mean daily Gastroparesis Symptom Assessment total score from baseline to Week 4 | No significant reduction in overall population; significant reduction in patients with moderate-to-severe symptoms | [11] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of drug efficacy in delayed gastric emptying.
Gastric Emptying Scintigraphy
Gastric emptying scintigraphy is the gold standard for quantifying the rate at which food leaves the stomach.[12]
-
Patient Preparation: Patients are typically required to fast overnight. Medications that may affect gastric motility, such as prokinetics and opiates, are usually withheld for at least 48 hours prior to the study.[13]
-
Test Meal: A standardized, low-fat, egg-white meal labeled with a radiotracer (e.g., 99mTc-sulfur colloid) is consumed.[14]
-
Imaging: Scintigraphic images are acquired at specified time points, commonly at 1, 2, and 4 hours post-meal ingestion.[14][15]
-
Data Analysis: The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated to determine the gastric emptying rate.[15]
Symptom Assessment
The Gastroparesis Cardinal Symptom Index (GCSI) is a validated patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[16]
-
GCSI-Daily Diary (GCSI-DD): Patients record the severity of key symptoms (nausea, early satiety, postprandial fullness, bloating, and upper abdominal pain) on a daily basis using a 0-5 scale (0=none, 4=very severe).[16][17]
-
Data Analysis: Changes in the mean daily GCSI total score from baseline are used to evaluate treatment efficacy.[11][18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial evaluating a prokinetic agent for delayed gastric emptying.
Caption: A generalized clinical trial workflow.
Conclusion
Metoclopramide is an established therapy for delayed gastric emptying with a well-understood, dual mechanism of action. This compound, as a selective 5-HT4 receptor partial agonist, represents a more targeted therapeutic approach. While direct comparative data are lacking, meta-analyses of selective 5-HT4 agonists suggest a potential for efficacy in improving both gastric emptying times and patient-reported symptoms. Future head-to-head clinical trials employing standardized protocols, such as gastric emptying scintigraphy and the GCSI-DD, are necessary to definitively establish the comparative efficacy and safety of this compound versus metoclopramide for the treatment of delayed gastric emptying.
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gastroenterology.acponline.org [gastroenterology.acponline.org]
- 4. Two drug classes appear effective for gastroparesis treatment | MDedge [ma1.mdedge.com]
- 5. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 6. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 8. Safety and Efficacy of Highly Selective 5-Hydroxytryptamine Receptor 4 Agonists for Diabetic and Idiopathic Gastroparesis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metoclopramide Nasal Spray in Women With Symptomatic Diabetic Gastroparesis: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. med.emory.edu [med.emory.edu]
- 15. The Gastric Emptying Study: Protocol Design Considerations | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 16. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating symptom outcomes in gastroparesis clinical trials: validity and responsiveness of the Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Capeserod's Discontinuation for Alzheimer's: A Comparative Analysis of a Promising Pathway Derailed
The development of Capeserod (SL-650155) for Alzheimer's disease was discontinued (B1498344) following Phase 2 clinical trials nearly two decades ago. While specific efficacy and safety data from these trials are not extensively publicized, the termination appears to be linked to concerns regarding the drug's selectivity and potential cardiovascular liabilities. This stands in contrast to another 5-HT4 agonist from the same era, PRX-03140, which showed statistically significant cognitive improvement in a Phase 2a study, highlighting the nuanced challenges of drug development for this complex neurodegenerative disease.
This compound, a selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, was once a promising candidate in the Alzheimer's disease pipeline. The rationale for its development was based on the role of the 5-HT4 receptor in modulating acetylcholine (B1216132) release and processing of amyloid precursor protein (APP), both of which are implicated in the pathophysiology of Alzheimer's. However, its journey was cut short after Phase 2, and the molecule is now being repurposed for gastrointestinal disorders.[1]
This guide provides a comparative analysis of this compound and other Alzheimer's drug candidates from the early 2000s, offering insights into the scientific and strategic hurdles that defined a challenging era for Alzheimer's research.
The 5-HT4 Agonist Approach: A Tale of Two Trials
The early 2000s saw a surge of interest in targeting the 5-HT4 receptor for Alzheimer's disease. The hypothesis was that stimulating this receptor could offer a dual benefit: enhancing cognitive function by boosting acetylcholine levels and potentially modifying the disease course by promoting the non-amyloidogenic processing of APP. This compound and PRX-03140 were two prominent candidates in this class.
While detailed results for this compound's Phase 2 trial are scarce in the public domain, reports suggest that its development was halted due to issues with selectivity and potential cardiovascular side effects. In contrast, EPIX Pharmaceuticals, the developer of PRX-03140, announced compelling top-line results from a Phase 2a trial in 2007.
Comparative Efficacy Data
The following table summarizes the available efficacy data for PRX-03140, which serves as a benchmark for what a successful 5-HT4 agonist might have achieved in a short-term study.
| Drug | Mechanism of Action | Phase | Key Efficacy Endpoint | Result | p-value |
| PRX-03140 | 5-HT4 Agonist | 2a | Change in ADAS-cog score over 2 weeks (150 mg dose) | 5.7 point improvement (vs. 0.2 point worsening in placebo) | 0.005 |
| This compound (SL-650155) | 5-HT4 Agonist | 2 | Not Publicly Available | Discontinued | N/A |
ADAS-cog (Alzheimer's Disease Assessment Scale-cognitive subscale) is a standard tool for assessing cognitive function in Alzheimer's clinical trials. A lower score indicates better cognitive function.[2][3]
The positive, albeit preliminary, results for PRX-03140 underscore the potential of the 5-HT4 agonist mechanism. However, the discontinuation of this compound suggests that realizing this potential was fraught with challenges related to the specific molecular properties of the drug.
The Broader Landscape of Discontinued Alzheimer's Drugs in the Early 2000s
The discontinuation of this compound was not an isolated event. The early 2000s were a period of high attrition for Alzheimer's drug candidates, with many failing in mid-to-late-stage clinical trials.[4] This high failure rate was attributed to a number of factors, including an incomplete understanding of the disease's complex pathology, challenges with clinical trial design, and the difficulty of demonstrating clinically meaningful efficacy.[4][5]
Here is a comparison of this compound with other Alzheimer's drug candidates that were discontinued in a similar timeframe:
| Drug | Mechanism of Action | Last Completed Phase | Reason for Discontinuation (if known) |
| This compound (SL-650155) | 5-HT4 Agonist | 2 | Selectivity and potential cardiovascular liabilities |
| Tramiprosate (Alzhemed) | Amyloid-β (Aβ) aggregation inhibitor | 3 | Failed to meet primary endpoints in Phase 3 trials |
| Tarenflurbil (Flurizan) | γ-secretase modulator | 3 | Lack of efficacy in Phase 3 trials |
| Semagacestat | γ-secretase inhibitor | 3 | Worsening of cognitive and functional ability, increased risk of skin cancer |
Experimental Protocols and Methodologies
To understand the context of these clinical trials, it is important to consider the experimental designs employed during that period.
5-HT4 Agonist Phase 2a Trial Protocol (Example based on PRX-03140)
A representative Phase 2a study for a 5-HT4 agonist in the early 2000s would have likely followed a protocol similar to this:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Patients with mild-to-moderate Alzheimer's disease, typically defined by a Mini-Mental State Examination (MMSE) score between 16 and 26.
-
Intervention: Oral administration of the investigational drug at one or more dose levels, or placebo, for a defined period (e.g., 2 to 12 weeks).
-
Primary Outcome Measures:
-
Change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog).
-
-
Secondary Outcome Measures:
-
Safety and tolerability, assessed through adverse event monitoring, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Other cognitive and functional assessments, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.
-
Visualizing the Pathways and Challenges
To better understand the scientific rationale and the hurdles faced by drugs like this compound, the following diagrams illustrate the proposed mechanism of action and the broader landscape of Alzheimer's drug development at the time.
Caption: Proposed dual mechanism of action for 5-HT4 agonists in Alzheimer's disease.
Caption: The challenging Alzheimer's drug development pipeline in the early 2000s.
Conclusion
The discontinuation of this compound for Alzheimer's disease, likely due to a combination of factors including selectivity and potential cardiovascular risks, is emblematic of the significant challenges faced in Alzheimer's drug development during the early 2000s. While the 5-HT4 agonist pathway showed promise, as evidenced by the preliminary positive results of PRX-03140, translating this promise into a safe and effective therapy proved to be a formidable task. The story of this compound serves as a crucial case study for researchers and drug developers, highlighting the importance of optimizing molecular properties to ensure both efficacy and safety in the quest for new treatments for this devastating disease.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. EPIX Pharmaceuticals, Inc. Reports Compelling Clinical Results for PRX-03140 in Alzheimer’s Disease; Statistically Significant Improvement in Cognitive Function Achieved Within Two Weeks - BioSpace [biospace.com]
- 4. Alzheimer’s disease drug-development pipeline: few candidates, frequent failures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's Disease: Key Insights from Two Decades of Clinical Trial Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Capeserod's Commercial Viability: A Comparative Analysis Against Existing Treatments for Cognitive Impairtment
A retrospective analysis of Capeserod (PF-04995274), a selective 5-HT₄ receptor partial agonist, reveals key insights into the challenges of developing commercially viable treatments for cognitive impairment. Initially developed by Sanofi and later explored by First Wave BioPharma for gastrointestinal (GI) indications, this compound's journey highlights the complexities of targeting cognitive deficits and the high bar for market entry.
This compound's development for neurological disorders, including Alzheimer's disease and urinary incontinence, was discontinued (B1498344) after Phase 2 clinical trials.[1][2] While the drug was found to be safe and well-tolerated in over 600 patients, its initial exploration did not lead to continued development for these indications.[2][3] Recently, First Wave BioPharma has licensed this compound to repurpose it for GI disorders, suggesting its original path was not commercially viable.[3][4][5]
This guide provides a comparative analysis of this compound's potential, based on its mechanism of action and available data, against the landscape of treatments for cognitive impairment, a core feature of disorders like schizophrenia.
Mechanism of Action: The 5-HT₄ Receptor Pathway
This compound is a selective partial agonist of the serotonin (B10506) 4 (5-HT₄) receptor.[1][4] Activation of this G-protein coupled receptor is known to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory. The intended therapeutic effect for cognitive impairment is based on the hypothesis that enhancing these neurotransmitter systems can improve cognitive function.
Below is a diagram illustrating the signaling pathway of this compound.
Comparative Landscape: The Challenge of Cognitive Impairment in Schizophrenia
Cognitive impairment is a core and debilitating feature of schizophrenia, affecting domains such as attention, processing speed, working memory, and verbal learning.[6] Despite its profound impact on patient functioning, there are currently no FDA-approved medications specifically for treating cognitive impairment associated with schizophrenia (CIAS).[7]
The existing treatments primarily consist of second-generation antipsychotics, which are effective for positive symptoms but have limited and inconsistent effects on cognitive deficits.[8] The commercial viability of any new agent like this compound would depend on its ability to demonstrate a significant and consistent improvement in cognition over the current standard of care.
Table 1: Comparison of Therapeutic Approaches for Cognitive Impairment
| Feature | This compound (as a 5-HT₄ Agonist) | Second-Generation Antipsychotics (e.g., Olanzapine, Risperidone) | Investigational Pro-Cognitive Agents |
| Primary Mechanism | Selective 5-HT₄ receptor partial agonist | Dopamine (D₂) and Serotonin (5-HT₂ₐ) receptor antagonists | Various (e.g., AMPAkines, α7-nAChR agonists, Muscarinic agonists) |
| Primary Indication | Investigational for cognitive impairment (discontinued) | Schizophrenia (positive and negative symptoms) | Investigational for cognitive impairment |
| Reported Efficacy | Phase 2 trials for neurological disorders were discontinued, suggesting insufficient efficacy to proceed.[1] | Modest to no significant improvement in core cognitive deficits.[8] | Mixed results in clinical trials; many have failed to meet primary endpoints. |
| Safety & Tolerability | Appeared safe and well-tolerated in over 600 patients across Phase 1 and 2 trials.[2][3] | Associated with metabolic side effects (weight gain, diabetes) and extrapyramidal symptoms. | Varies by mechanism; safety is a key hurdle for new CNS drugs. |
| Commercial Status | Development for CNS halted; now being repurposed for GI indications.[4] | Established, widely prescribed standard of care for schizophrenia. | High-risk, high-reward development area with significant unmet need. |
Experimental Protocols and Clinical Trial Design
The evaluation of pro-cognitive drugs in schizophrenia has evolved, with standardized methodologies being crucial for assessing efficacy. A typical clinical trial for a compound like this compound would follow a structured protocol.
Experimental Workflow: Phase 2b/3 Pro-Cognitive Trial
Methodology Details:
-
Participants: Patients with a confirmed diagnosis of schizophrenia, stable on their antipsychotic medication, and with objective evidence of cognitive impairment.
-
Design: A randomized, double-blind, placebo-controlled, add-on design is the gold standard.[9] This minimizes bias and isolates the effect of the investigational drug.
-
Assessment: The primary outcome is typically the change from baseline on a standardized cognitive battery. The Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) is a widely accepted tool for this purpose.[7]
-
Duration: Trials often last at least 12 weeks to assess a meaningful and sustained effect on cognition.[9]
Conclusion: Evaluating Commercial Viability
The commercial non-viability of this compound for cognitive impairment can be inferred from its discontinuation for neurological indications. Several factors likely contributed to this outcome:
-
High Bar for Efficacy: To be commercially successful, a new drug for CIAS must demonstrate a clinically meaningful improvement over the modest or non-existent effects of current antipsychotics. The discontinuation of this compound's development suggests it failed to meet this high bar in Phase 2 trials.
-
Challenging Regulatory Landscape: There is no established regulatory pathway for a pro-cognitive agent in schizophrenia, making trial design and endpoint selection critical and challenging.[10] Proving that a statistical improvement on a cognitive test translates to improved real-world functioning is a significant hurdle.
-
Competition from a Diverse Pipeline: While no specific treatments are approved, the field is active, with numerous compounds targeting different mechanisms being investigated.[11] A new entrant must show a competitive advantage in efficacy, safety, or both.
While this compound was found to be safe, its journey underscores a critical lesson in drug development: safety alone does not guarantee commercial viability. The ultimate decision to halt its development for CNS disorders and repurpose it for GI indications strongly indicates that the compound did not show sufficient promise to justify the substantial investment required for Phase 3 trials and a successful market launch in the highly complex and underserved area of cognitive impairment.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. bioflorida.com [bioflorida.com]
- 3. First Wave BioPharma Announces Exclusive Global License Agreement for this compound From Sanofi [drug-dev.com]
- 4. First Wave plans to repurpose Sanofi’s this compound as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. First Wave BioPharma Announces Exclusive Global License Agreement for this compound from Sanofi - Entero Therapeutics [enterothera.com]
- 6. Clinical practice guidelines for assessment and management of cognitive impairment in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer’s Disease, and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trials of potential cognitive-enhancing drugs in schizophrenia: what have we learned so far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is cognitive impairment in schizophrenia ready for diagnostic prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatrictimes.com [psychiatrictimes.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Capeserod
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the safe disposal of Capeserod, a selective 5-HT3 receptor antagonist. Adherence to these guidelines is essential for protecting laboratory personnel, ensuring regulatory compliance, and fostering a culture of safety.
I. Understanding the Hazards and Necessary Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles or glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A laboratory coat
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the generation of dust or aerosols.
Potential Hazards of Similar Compounds: Based on data for related serotonin (B10506) compounds, researchers should be aware of the following potential hazards[1][2]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
-
Some related compounds are suspected of damaging fertility or the unborn child.
| Hazard Statement | Compound Class |
| Harmful if swallowed | 5-HT3 Antagonists |
| Causes skin and eye irritation | 5-HT3 Antagonists |
| May cause respiratory irritation | Serotonin-related compounds |
| Suspected of damaging fertility or the unborn child | Serotonin-related compounds |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure applies to the pure compound, contaminated materials, and dilute solutions. All this compound waste is considered hazardous chemical waste and must not be disposed of in regular trash or down the drain.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed hazardous waste container.[1]
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.[1]
-
-
Liquid Waste:
Step 2: Labeling
All waste containers must be clearly and accurately labeled with the following information[1]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (5-HT3 Antagonist)"
-
Primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name and contact information of the principal investigator or laboratory
Step 3: Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.[1]
-
This area should be away from general laboratory traffic and incompatible materials.
Step 4: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]
-
Provide the EHS department or contractor with a completed hazardous waste manifest, accurately describing the contents of the waste containers.[1]
-
Never dispose of this compound by flushing it down the sink or toilet. The U.S. Environmental Protection Agency (EPA) has regulations to prevent the entry of pharmaceuticals into waterways.[3]
III. Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate action is critical.
-
Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your laboratory supervisor and EHS department immediately.
-
Contain: If it is safe to do so, prevent the spill from spreading using appropriate absorbent materials.
-
Clean-up: Follow your institution's specific spill clean-up procedures. All materials used for clean-up must be disposed of as hazardous waste.[2]
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
IV. Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies. The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the framework for managing hazardous waste.[4][5] Healthcare facilities and research laboratories are required to comply with these regulations to ensure the safe and environmentally sound disposal of pharmaceutical waste.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waste360.com [waste360.com]
- 4. shipmangoodwin.com [shipmangoodwin.com]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Capeserod
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Capeserod. Given the limited publicly available safety data for this compound, it is prudent to handle it as a potentially hazardous compound. The following procedures are based on established best practices for handling hazardous drugs and research chemicals. A comprehensive, site-specific risk assessment should be conducted before any handling of this substance.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical barrier to preventing exposure.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Weighing and Compounding (Solid) | Double-gloved (chemotherapy-rated) | Disposable, low-permeability gown with tight-fitting cuffs | Safety goggles and face shield | N95 or higher respirator |
| Handling Solutions | Double-gloved (chemotherapy-rated) | Disposable, low-permeability gown with tight-fitting cuffs | Safety goggles and face shield | Not generally required if handled in a certified chemical fume hood or biological safety cabinet. |
| Administering to Animals | Double-gloved (chemotherapy-rated) | Disposable, low-permeability gown with tight-fitting cuffs | Safety goggles | Based on risk assessment |
| Waste Disposal | Double-gloved (chemotherapy-rated) | Disposable, low-permeability gown with tight-fitting cuffs | Safety goggles and face shield | Not generally required |
| Spill Cleanup | Double-gloved (chemotherapy-rated) | Disposable, low-permeability gown with tight-fitting cuffs | Safety goggles and face shield | Chemical cartridge respirator for large spills |
Note on Gloves: It is recommended to wear two pairs of chemotherapy-rated gloves.[2][3] The outer glove should be removed and disposed of in a designated hazardous waste container immediately after handling the compound. The inner glove should be removed after completing the task and before leaving the work area. Hands should be thoroughly washed before donning and after removing gloves.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize the risk of exposure and contamination.
2.1. Preparation and Compounding
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of the substance.[4]
-
Surface Protection: Before beginning work, cover the work surface with a disposable, absorbent, plastic-backed pad. This will help contain any spills and simplify cleanup.
-
Weighing: When weighing solid this compound, use a containment device such as a ventilated balance safety enclosure.
-
Labeling: All containers of this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
2.2. Administration
-
Transport: When transporting this compound solutions, use sealed, shatter-resistant secondary containers.
-
Syringes and Needles: Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[5] Employ safe needle practices to avoid needlestick injuries.
2.3. Spill Management
-
Spill Kit: Maintain a readily accessible spill kit specifically for hazardous chemicals.
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert others.
-
Cleanup: Personnel involved in the cleanup must wear appropriate PPE, including a respirator if the spill involves a powder or a volatile solvent. Use absorbent materials to contain the spill, then decontaminate the area with an appropriate cleaning agent. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and any other materials that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
3.2. Waste Disposal Workflow
The following diagram illustrates the logical flow for the disposal of this compound waste.
Experimental Protocols: Decontamination Procedure
A standard operating procedure for the routine decontamination of work surfaces is critical.
-
Objective: To effectively decontaminate surfaces that may have come into contact with this compound.
-
Materials:
-
Appropriate PPE (as outlined in the table above)
-
Disposable, low-lint wipes
-
Decontaminating solution (e.g., a high-pH solution, followed by a neutralizing agent, and then a final rinse with water or 70% ethanol (B145695). The specific agents should be determined based on the chemical properties of this compound).
-
Hazardous waste disposal bags.
-
-
Procedure:
-
Don the appropriate PPE.
-
At the end of each work session, or immediately after a minor spill, apply the decontaminating solution to the work surface using a disposable wipe.
-
Wipe the surface in a unidirectional manner, starting from the cleanest area and moving towards the most contaminated area.
-
Follow with a neutralizing agent if required.
-
Rinse the surface with water or 70% ethanol using a new wipe.
-
Dispose of all wipes and used PPE in the designated hazardous waste container.
-
Remove outer gloves and dispose of them.
-
Remove remaining PPE and wash hands thoroughly.
-
Logical Relationships: PPE Selection Workflow
The selection of appropriate PPE is a critical step that should be performed before any handling of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. pogo.ca [pogo.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. worksafebc.com [worksafebc.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
